molecular formula C56H98O26S2 B1494357 Tos-PEG22-Tos

Tos-PEG22-Tos

Cat. No.: B1494357
M. Wt: 1251.5 g/mol
InChI Key: JNHMMIVNUYBGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tos-PEG22-Tos is a useful research compound. Its molecular formula is C56H98O26S2 and its molecular weight is 1251.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C56H98O26S2

Molecular Weight

1251.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C56H98O26S2/c1-53-3-7-55(8-4-53)83(57,58)81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-52-82-84(59,60)56-9-5-54(2)6-10-56/h3-10H,11-52H2,1-2H3

InChI Key

JNHMMIVNUYBGER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Foundational & Exploratory

The Bifunctional Linker Tos-PEG22-Tos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Structure, Synthesis, and Reactivity of a Versatile Polyethylene Glycol Linker for Bioconjugation and Drug Delivery.

Introduction

Tos-PEG22-Tos is a homobifunctional polyethylene glycol (PEG) linker that has garnered significant interest in the fields of bioconjugation, drug delivery, and materials science. Its structure, characterized by a central hydrophilic chain of 22 ethylene glycol units capped at both ends by tosyl groups, imparts a unique combination of properties. The PEG backbone enhances aqueous solubility and can reduce the immunogenicity of conjugated molecules, while the terminal tosyl groups serve as highly reactive sites for nucleophilic substitution. This guide provides a comprehensive overview of the structure, properties, and synthetic methodology of this compound, along with its reactivity profile, to support its application in research and development.

Core Structure and Properties

This compound, systematically named O,O'-Bis(p-toluenesulfonyl)polyethylene glycol, is a linear polymer. The central component is a polyethylene glycol chain composed of 22 repeating ethylene glycol units (-CH₂CH₂O-). This PEG chain is flanked on both termini by tosyl (p-toluenesulfonyl) groups. The tosyl group is an excellent leaving group, making the terminal positions of the PEG chain susceptible to nucleophilic attack. This reactivity is the basis for its utility as a chemical linker.

Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design, including stoichiometry calculations and analytical characterization.

PropertyValueSource
Molecular Formula C₅₆H₉₈O₂₆S₂[1]
Molecular Weight ~1251.5 g/mol [2][3]
Purity ≥95%[3][4]
Appearance White to off-white solidGeneric
Solubility Soluble in water, aqueous buffers, chloroform, dichloromethane, DMF, DMSO. Less soluble in alcohols and toluene. Insoluble in ether.

Table 1: Quantitative Properties of this compound

Synthesis of this compound

Representative Experimental Protocol: Tosylation of Polyethylene Glycol

This protocol is based on the general tosylation of polyethylene glycol and should be optimized for the specific synthesis of this compound.

Materials:

  • Polyethylene glycol (average Mn ~1000 g/mol , corresponding to approximately 22 ethylene glycol units)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve polyethylene glycol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine or triethylamine (2.2 equivalents) to the solution and stir until fully dissolved. The base acts as a scavenger for the HCl generated during the reaction.

  • Tosylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by precipitation from a minimal amount of dichloromethane by the addition of cold diethyl ether. The precipitated product is then collected by filtration and dried under vacuum.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the tosyl groups and the PEG backbone, and by mass spectrometry to verify the molecular weight.

Reactivity and Applications

The utility of this compound as a crosslinking agent stems from the high reactivity of the terminal tosyl groups towards nucleophiles. The tosylate is a good leaving group, and the terminal carbon atoms of the PEG chain are therefore electrophilic.

Nucleophilic Substitution Reaction

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, and azides. This allows for the covalent attachment of the PEG linker to biomolecules, surfaces, or nanoparticles.

G cluster_reactants Reactants cluster_products Products Tos_PEG_Tos This compound Nu_PEG_Nu Nu-PEG22-Nu Tos_PEG_Tos->Nu_PEG_Nu Sₙ2 Reaction Tos_H 2 Tos-H Tos_PEG_Tos->Tos_H Leaving Group Nucleophile Nucleophile (Nu-H) Nucleophile->Nu_PEG_Nu

Caption: Nucleophilic substitution reaction of this compound.

Applications in Bioconjugation

The bifunctional nature of this compound makes it an ideal crosslinker for conjugating two molecules. For example, it can be used to link a targeting ligand (e.g., an antibody or peptide) to a therapeutic agent (e.g., a small molecule drug or a protein). The PEG spacer enhances the solubility and stability of the resulting conjugate while providing a flexible linker between the two entities.

Visualization of the Core Structure

A 2D representation of the this compound structure is provided below to illustrate the arrangement of the tosyl groups and the polyethylene glycol chain.

G cluster_structure This compound Structure Tos1 Tos- PEG (-O-CH₂-CH₂-)₂₂ Tos1->PEG Tos2 -Tos PEG->Tos2

Caption: Simplified 2D structure of this compound.

Conclusion

This compound is a valuable and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, characterized by a hydrophilic PEG spacer and reactive tosyl end groups, allows for the efficient crosslinking and modification of a wide range of molecules. The information provided in this technical guide serves as a foundational resource for the effective application of this compound in the development of novel bioconjugates, drug delivery systems, and advanced materials. Further optimization of synthetic protocols and exploration of its reactivity with diverse nucleophiles will continue to expand its utility in innovative scientific endeavors.

References

An In-Depth Technical Guide to Tos-PEG22-Tos: Chemical Properties, Specifications, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of α,ω-Di(p-toluenesulfonyl)-deca(ethylene glycol) (Tos-PEG22-Tos). This bifunctional polyethylene glycol (PEG) derivative is a valuable tool in bioconjugation, drug delivery, and materials science. Its unique characteristics allow for the precise linking of molecules, enhancing the therapeutic potential of various drug candidates.

Core Chemical Properties and Specifications

This compound is a linear PEG molecule functionalized with a tosyl group at each terminus. The PEG backbone, composed of 22 ethylene glycol units, imparts hydrophilicity and biocompatibility, while the terminal tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions. This dual functionality makes it an ideal crosslinking agent or homobifunctional linker.

A summary of its key chemical properties and specifications is presented in Table 1.

Table 1: Chemical Properties and Specifications of this compound

PropertySpecification
Chemical Name α,ω-Di(p-toluenesulfonyl)-deca(ethylene glycol)
Synonyms O,O'-Bis(p-toluenesulfonyl)deca(ethylene glycol)
Molecular Formula C₅₆H₉₀O₂₆S₂
Molecular Weight 1251.49 g/mol
CAS Number 35164-96-6
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, ethanol, methanol, DMSO, DMF

The Chemistry of this compound: Synthesis and Reactivity

The synthesis of this compound generally involves the reaction of polyethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base neutralizes the HCl generated during the reaction, driving it to completion.

Synthesis PEG HO-(CH₂CH₂O)₂₂-H (Polyethylene Glycol) reaction PEG->reaction TsCl 2x CH₃C₆H₄SO₂Cl (p-Toluenesulfonyl Chloride) TsCl->reaction Base Base (e.g., Pyridine) Base->reaction Catalyst TosPEG Tos-O-(CH₂CH₂O)₂₂-Tos (this compound) HCl 2x HCl reaction->TosPEG reaction->HCl

Figure 1: General synthesis scheme for this compound.

The reactivity of this compound is centered around the tosyl groups. These groups are highly susceptible to nucleophilic attack by amines, thiols, and hydroxyls, resulting in the formation of stable covalent bonds. This reactivity is the cornerstone of its utility as a crosslinking agent and linker in bioconjugation.

Experimental Protocols

General Protocol for Protein Conjugation

This protocol outlines a general procedure for conjugating a protein containing accessible amine groups (e.g., lysine residues) with this compound.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 8.0-9.0 (e.g., 100 mM sodium bicarbonate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction mixture. This prevents precipitation of the PEG linker.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG and other byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by techniques such as MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Buffer (pH 8.0-9.0) Conjugation Mix and Incubate (RT, 2-4h or 4°C, overnight) Protein_Solution->Conjugation TosPEG_Solution This compound in DMSO TosPEG_Solution->Conjugation Quenching Quench with Tris/Glycine Conjugation->Quenching Purification Purify (SEC/Dialysis) Quenching->Purification Analysis Characterize (SDS-PAGE, MS) Purification->Analysis Nanoparticle_Targeting cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Nanoparticle PEGylated Nanoparticle (with Targeting Ligand) EPR EPR Effect (Passive Targeting) Nanoparticle->EPR Extravasation Receptor Tumor Cell Receptor EPR->Receptor Ligand Binding (Active Targeting) Internalization Receptor-Mediated Endocytosis Receptor->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Drug Release

The Pivotal Role of PEG Linkers in Revolutionizing Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Polyethylene Glycol (PEG) linkers has marked a paradigm shift in drug delivery, offering unprecedented control over the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This in-depth technical guide explores the core applications of PEG linkers, providing a comprehensive resource for researchers and professionals in the field. From enhancing drug stability and solubility to enabling targeted delivery and controlled release, PEGylation has become an indispensable tool in the development of next-generation therapeutics. This guide delves into the fundamental principles of PEGylation, presents quantitative data on its impact, details key experimental protocols, and visualizes complex biological and experimental workflows.

The Multifaceted Advantages of PEGylation in Drug Delivery

PEGylation, the covalent attachment of PEG chains to a molecule, imparts a range of beneficial properties that address many of the challenges associated with traditional drug formulations.[1][2] The hydrophilic and flexible nature of the PEG polymer chain creates a protective hydro-cushion around the drug molecule, leading to several key advantages:

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the drug, PEGylation reduces its renal clearance, thereby extending its presence in the bloodstream.[3][4] This allows for less frequent dosing, improving patient compliance and therapeutic outcomes.

  • Enhanced Solubility and Stability: PEG linkers can significantly increase the water solubility of hydrophobic drugs, facilitating their administration.[1] Moreover, the PEG shield protects therapeutic proteins and peptides from enzymatic degradation, enhancing their stability in vivo.

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG cloud can mask the drug from the host's immune system, reducing the risk of an immune response and subsequent neutralization or allergic reactions.

  • Controlled Release and Targeted Delivery: PEG linkers can be engineered to be cleavable under specific physiological conditions (e.g., pH, enzymes), enabling the controlled release of the drug at the target site. When conjugated to targeting ligands, PEGylated drugs can be directed to specific cells or tissues, minimizing off-target effects.

These advantages have led to the successful development and approval of numerous PEGylated drugs for a wide range of diseases, including cancer, hepatitis, and autoimmune disorders.

Quantitative Impact of PEGylation on Drug Properties

The effects of PEGylation are quantifiable and can be tailored by modulating the length, structure (linear or branched), and number of PEG chains attached to the drug molecule. The following tables summarize the quantitative impact of PEGylation on key drug properties.

Table 1: Effect of PEGylation on Drug Circulation Half-Life

Drug/MoleculePEG Linker Size (kDa)Unmodified Half-LifePEGylated Half-LifeFold IncreaseReference
rhTIMP-1201.1 h28 h~25
Interferon-α5~2-3 h~20-30 h~10
Adenosine Deaminase5Minutes~48-72 h>100
Liposomes5< 30 minup to 5 h>10

Table 2: Influence of PEGylation on Drug Solubility

DrugPEG LinkerSolubility EnhancementReference
PaclitaxelLinear PEGSignificant increase in aqueous solubility
CamptothecinPEG2000 & PEG5000Improved encapsulation and stability in liposomes
Hydrophobic DrugsGeneral PEGylationGeneral principle of enhanced water solubility

Table 3: Impact of PEGylation on Immunogenicity

Drug/MoleculePEGylation StrategyEffect on ImmunogenicityReference
Therapeutic ProteinsCovalent attachment of PEGReduced recognition by the immune system
L-asparaginase (Oncaspar®)PEGylationReduced hypersensitivity reactions
Uricase40 polymers of 10kDa PEGReduced immunogenicity without compromising activity

Key Experimental Protocols in PEGylation

The successful application of PEG linkers in drug delivery relies on robust and well-characterized experimental procedures. This section provides detailed methodologies for the most common PEGylation techniques.

Amine-Reactive PEGylation of Proteins

This protocol describes the common method of conjugating PEG to primary amines (e.g., lysine residues) on a protein surface.

Materials:

  • Protein of interest

  • Amine-reactive PEG derivative (e.g., mPEG-NHS ester)

  • Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.4-8.5)

  • Quenching solution (e.g., Tris or glycine buffer)

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Dissolve the amine-reactive PEG derivative in a small volume of anhydrous organic solvent (e.g., DMSO, DMF) and then dilute it in the reaction buffer.

  • Conjugation Reaction: Add the PEG reagent to the protein solution at a specific molar ratio (e.g., 20-fold molar excess of PEG to protein). Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a specified time (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted PEG reagent.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.

  • Characterization: Characterize the purified PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), MALDI-TOF mass spectrometry (to determine the degree of PEGylation), and functional assays (to assess biological activity).

Synthesis and Characterization of PEGylated Nanoparticles

This protocol outlines the preparation of PEGylated gold nanoparticles, a common platform for drug delivery and imaging.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate

  • Thiol-terminated PEG (HS-PEG)

  • Deionized water

Procedure:

  • Gold Nanoparticle Synthesis:

    • Bring a solution of HAuCl₄ to a boil with vigorous stirring.

    • Rapidly add a solution of trisodium citrate to the boiling gold solution. The solution color will change from yellow to deep red, indicating the formation of gold nanoparticles.

    • Continue boiling and stirring for 15-30 minutes, then cool to room temperature.

  • PEGylation:

    • Add a solution of HS-PEG to the gold nanoparticle suspension.

    • Stir the mixture at room temperature for several hours to allow the thiol groups to bind to the gold surface.

  • Purification:

    • Purify the PEGylated gold nanoparticles by centrifugation to remove excess PEG and other reactants. Resuspend the pellet in deionized water. Repeat this step several times.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the surface plasmon resonance peak to confirm nanoparticle formation and assess stability.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution.

    • Transmission Electron Microscopy (TEM): Visualize the size and morphology of the nanoparticle core.

    • Zeta Potential: Measure the surface charge to confirm PEGylation.

    • Quantification of PEG: Use techniques like Thermogravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR) to determine the amount of PEG on the nanoparticle surface.

Table 4: Common Techniques for Characterizing PEGylated Nanoparticles

Characterization TechniqueInformation Provided
Dynamic Light Scattering (DLS)Hydrodynamic size, size distribution, and colloidal stability.
Transmission Electron Microscopy (TEM)Core size, morphology, and aggregation state.
Zeta PotentialSurface charge, indicating the presence of a PEG layer.
UV-Vis SpectroscopySurface plasmon resonance (for metallic nanoparticles), confirming formation and stability.
Thermogravimetric Analysis (TGA)Quantifies the amount of PEG grafted onto the nanoparticle surface.
Proton NMR (¹H NMR)Confirms the presence of PEG and can be used for quantification.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition of the nanoparticle surface.
Preparation of PEG Hydrogels for Controlled Drug Release

This protocol describes the formation of a PEG hydrogel for encapsulating and releasing a therapeutic agent.

Materials:

  • Multi-arm PEG with reactive end groups (e.g., PEG-acrylate, PEG-thiol)

  • Photoinitiator (for photopolymerization) or crosslinking agent

  • Drug to be encapsulated

  • Buffer solution (e.g., PBS)

Procedure:

  • Precursor Solution Preparation: Dissolve the multi-arm PEG and the drug in a buffer solution. If using photopolymerization, add a photoinitiator.

  • Hydrogel Formation:

    • Photopolymerization: Expose the precursor solution to UV light for a specific duration to initiate crosslinking.

    • Chemical Crosslinking: Mix two precursor solutions containing complementary reactive PEG arms (e.g., PEG-thiol and PEG-maleimide) to initiate gelation.

  • Washing: Wash the formed hydrogel with buffer to remove any unreacted components and non-encapsulated drug.

  • Drug Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C.

    • At predetermined time points, collect aliquots of the release medium and replace with fresh medium.

    • Quantify the amount of drug released in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Plot the cumulative drug release as a function of time to determine the release kinetics.

Visualizing Key Processes and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate important workflows and signaling pathways relevant to the application of PEG linkers in drug delivery.

experimental_workflow_pegylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Mixing, Incubation) protein_prep->conjugation peg_prep PEG Reagent Preparation (Dissolution, Dilution) peg_prep->conjugation quenching Quenching (Stop Reaction) conjugation->quenching separation Separation (e.g., SEC, IEX) quenching->separation analysis Analysis (SDS-PAGE, MS, Functional Assay) separation->analysis linker_selection_logic start Define Therapeutic Goal (e.g., Extended Half-Life, Targeted Delivery) drug_props Assess Drug Properties (Functional Groups, Solubility, Stability) start->drug_props linker_type Select Linker Type drug_props->linker_type cleavable Cleavable Linker (pH, Enzyme, Redox-sensitive) linker_type->cleavable Controlled Release? non_cleavable Non-Cleavable Linker (Stable) linker_type->non_cleavable Stable Linkage? peg_params Determine PEG Parameters cleavable->peg_params non_cleavable->peg_params linear Linear PEG peg_params->linear Simple Structure? branched Branched PEG peg_params->branched Max Shielding? mw Select Molecular Weight (e.g., 5, 10, 20, 40 kDa) linear->mw branched->mw conjugation_chem Choose Conjugation Chemistry (e.g., NHS ester, Maleimide) mw->conjugation_chem synthesis Synthesize & Purify Conjugate conjugation_chem->synthesis characterization Characterize Conjugate (Physicochemical & Biological) synthesis->characterization jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ifn PEG-Interferon ifnar IFN Receptor (IFNAR1/IFNAR2) peg_ifn->ifnar Binding jak JAK1 & TYK2 ifnar->jak Activation stat STAT1 & STAT2 jak->stat Phosphorylation p_stat p-STAT1 & p-STAT2 (Dimerization) stat->p_stat isgf3 ISGF3 Complex p_stat->isgf3 irf9 IRF9 irf9->isgf3 isre ISRE (Interferon-Stimulated Response Element) isgf3->isre Nuclear Translocation & Binding isg Transcription of Interferon-Stimulated Genes (ISGs) (Antiviral & Antiproliferative Effects) isre->isg Induction of Transcription epr_effect cluster_vasculature Tumor Vasculature cluster_tumor_interstitium Tumor Interstitium cluster_tumor_cell Tumor Cell peg_np PEGylated Nanoparticle (Drug Carrier) leaky_vessel Leaky Endothelium (Fenestrations) peg_np->leaky_vessel Circulation extravasation Extravasation leaky_vessel->extravasation Passive Targeting accumulation Accumulation in Tumor Tissue extravasation->accumulation drug_release Drug Release accumulation->drug_release impaired_lymphatics Impaired Lymphatic Drainage impaired_lymphatics->accumulation Enhanced Retention therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Synthesis and Purity of Tos-PEG22-Tos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of O,O'-Ditosyl-poly(ethylene glycol) (Tos-PEG22-Tos). This bifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and materials science, where the tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions. This guide details the experimental protocols, data analysis, and visualization of the key processes involved.

Synthesis of this compound

The synthesis of this compound is achieved through the tosylation of polyethylene glycol with 22 ethylene glycol units (PEG22). This reaction involves the conversion of the terminal hydroxyl groups of the PEG molecule into tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Reaction Principle

The hydroxyl groups of PEG act as nucleophiles, attacking the electrophilic sulfur atom of tosyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below.

Parameter Value/Description
Starting Material Poly(ethylene glycol), average Mn ~1000 (corresponding to n≈22)
Reagents p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA)
Solvent Dichloromethane (DCM), anhydrous
Reaction Temperature 0 °C to room temperature
Reaction Time 12-24 hours

Procedure:

  • Poly(ethylene glycol) (1 equivalent) is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (2.5 equivalents) is added dropwise to the solution.

  • p-Toluenesulfonyl chloride (2.5 equivalents), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the reaction mixture over a period of 1-2 hours.

  • The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_workup Workup Procedure dissolve Dissolve PEG22 in anhydrous DCM cool Cool to 0 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_tscl Add Tosyl Chloride (dropwise) add_tea->add_tscl react React for 12-24h at room temperature add_tscl->react wash_h2o Wash with Water react->wash_h2o wash_hcl Wash with 1M HCl wash_h2o->wash_hcl wash_nahco3 Wash with sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude this compound evaporate->crude_product

Caption: Synthesis workflow for this compound.

Purification of this compound

The purification of this compound from the crude reaction mixture is crucial to remove unreacted starting materials, monosubstituted product (Tos-PEG22-OH), and excess reagents. Due to the lack of a strong UV chromophore in the PEG backbone, alternative detection methods are required for chromatographic purification.

Purification Strategy

A common and effective method for purifying PEG derivatives is column chromatography on silica gel. However, for larger scale purifications, preparative high-performance liquid chromatography (HPLC) with a suitable detector is often employed.

Experimental Protocol: Column Chromatography
Parameter Value/Description
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM)
Detection Thin-layer chromatography (TLC) with a potassium permanganate stain

Procedure:

  • The crude product is dissolved in a minimal amount of dichloromethane.

  • The silica gel column is packed and equilibrated with the starting mobile phase (e.g., 100% DCM).

  • The dissolved crude product is loaded onto the column.

  • The column is eluted with a gradient of increasing methanol concentration.

  • Fractions are collected and analyzed by TLC. The product spots are visualized using a potassium permanganate stain, which reacts with the PEG backbone.

  • Fractions containing the pure ditosylated product are combined, and the solvent is removed under reduced pressure.

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound load_column Load Crude Product onto Silica Gel Column elute Elute with DCM/MeOH Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC (KMnO4 stain) collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure Identify pure fractions evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Purification workflow for this compound.

Purity Assessment

The purity of the final this compound product must be rigorously assessed to ensure its suitability for downstream applications. A combination of analytical techniques is typically employed.

Analytical Methods

High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of PEG derivatives.[] Due to the lack of a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable than a standard UV detector.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the chemical structure and assessing purity.

Data Presentation

The following table summarizes the expected analytical data for high-purity this compound.

Analytical Technique Parameter Expected Result
HPLC-ELSD/CAD Purity≥ 95%
Retention TimeSingle major peak
¹H NMR Chemical Shifts (δ)Peaks corresponding to tosyl protons (aromatic region ~7.4-7.8 ppm), PEG backbone protons (~3.6 ppm), and the methyl protons of the tosyl group (~2.4 ppm). Integration should confirm the 2:1 ratio of tosyl groups to PEG.
¹³C NMR Chemical Shifts (δ)Peaks corresponding to the carbons of the tosyl group and the repeating ethylene glycol units.
Mass Spectrometry (e.g., MALDI-TOF) Molecular WeightPeak corresponding to the calculated molecular weight of this compound (approx. 1251.49 g/mol ).[4]

Logical Relationship of Analytical Data

Purity_Analysis cluster_purity Purity and Structural Confirmation hplc HPLC-ELSD/CAD (Purity Assessment) final_product High-Purity this compound hplc->final_product nmr NMR Spectroscopy (Structural Confirmation) nmr->final_product ms Mass Spectrometry (Molecular Weight Verification) ms->final_product

Caption: Analytical techniques for purity assessment.

References

A Comprehensive Technical Guide to the Safety and Handling of Tosylated PEG Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of tosylated polyethylene glycol (PEG) compounds. It further delves into their toxicological profile, quality control methodologies, and the immunological implications of their use in drug development. This document is intended to serve as a critical resource for laboratory personnel and researchers working with these versatile molecules.

Introduction to Tosylated PEG Compounds

Tosylated PEGs are important intermediates in bioconjugation and drug delivery. The tosyl group serves as an excellent leaving group, facilitating the reaction of PEG with various nucleophiles such as amines, thiols, and hydroxyls to form stable conjugates.[1] This reactivity is fundamental to the process of "PEGylation," a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[2][3] PEGylation can enhance drug solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.[2][3]

Safety and Handling

While tosylated PEG compounds are generally considered to have low toxicity, safe handling practices are crucial due to their reactivity and the hazardous nature of the reagents used in their synthesis, primarily p-toluenesulfonyl chloride (tosyl chloride).

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with tosylated PEG compounds stem from the residual tosylating agents and the reactivity of the tosyl group itself.

  • Tosyl Chloride (Reactant): Tosyl chloride is corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive and reacts with water to release hydrochloric acid, a corrosive gas.

  • Tosylated PEG: While the final, purified tosylated PEG product is less hazardous, it may still cause skin and eye irritation. The toxicological properties of many specific tosylated PEG derivatives have not been thoroughly investigated.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: When handling tosyl chloride powder or if dusts of tosylated PEG can be generated, a NIOSH-approved respirator should be used. All handling of tosyl chloride should be performed in a chemical fume hood.

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of tosylated PEG compounds and to ensure safety.

  • Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and moisture degradation.

  • Temperature: For long-term storage, a low temperature (≤ -15°C) is strongly recommended.

  • Light: Protect from light, as PEG derivatives can be light-sensitive.

  • Moisture: Keep in a dry environment, as tosylated PEGs are sensitive to moisture. When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation.

Spill and Waste Disposal
  • Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Do not let the product enter drains.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Toxicological Data

Quantitative toxicity data for tosylated PEG compounds are limited. The available information is often for the parent polyethylene glycol (PEG) molecules. It is important to note that the toxicity can be influenced by the molecular weight of the PEG and the nature of the end groups.

CompoundTestSpeciesRouteLD50/IC50Reference(s)
Polyethylene Glycol (general)LD50RatOral> 15,000 mg/kg
PEG-12 LaurateLD50MouseOral> 25 g/kg
Triethylene Glycol (TEG)IC50HeLa CellsIn vitro19.8 mg/mL
Triethylene Glycol (TEG)IC50L929 CellsIn vitro12.4 mg/mL
mPEGMA-500IC50HeLa CellsIn vitro4.7 mg/mL
mPEGMA-500IC50L929 CellsIn vitro5.3 mg/mL
mPEGA-480IC50HeLa CellsIn vitro0.2 mg/mL
mPEGA-480IC50L929 CellsIn vitro0.1 mg/mL

Note: The toxicity of specific tosylated PEG derivatives should be carefully evaluated on a case-by-case basis.

Experimental Protocols

Quality Control and Characterization

Accurate characterization of tosylated PEGs is essential to ensure their quality and suitability for downstream applications.

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the degree of tosylation by comparing the integration of the aromatic protons of the tosyl group to the methylene protons of the PEG backbone.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the tosylated PEG sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for the tosyl group's aromatic protons (typically around 7.3-7.8 ppm) and the repeating ethylene glycol units of the PEG backbone (typically around 3.6 ppm).

    • Integrate the respective peaks.

    • Calculate the degree of tosylation by comparing the integral of the tosyl protons to the integral of the PEG backbone protons, taking into account the number of protons each signal represents.

Principle: HPLC separates the tosylated PEG from unreacted PEG and other impurities based on their physicochemical properties. A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is often used for detection as PEGs lack a strong UV chromophore.

Methodology:

  • Sample Preparation: Dissolve the tosylated PEG sample in the mobile phase.

  • HPLC System:

    • Column: A suitable reversed-phase (e.g., C8, C18) or size-exclusion column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA).

    • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

  • Analysis:

    • Inject the sample onto the column.

    • Run the appropriate gradient to achieve separation.

    • Analyze the resulting chromatogram to determine the purity of the tosylated PEG by assessing the relative area of the main peak.

Principle: Fourier Transform Infrared (FTIR) spectroscopy can confirm the presence of the tosyl group, while Mass Spectrometry (MS) provides information on the molecular weight distribution and confirms the identity of the tosylated PEG.

Methodology (FTIR):

  • Acquire the FTIR spectrum of the tosylated PEG sample.

  • Identify the characteristic absorption bands for the sulfonyl group (S=O stretching) of the tosyl moiety, typically around 1350 cm⁻¹ and 1170 cm⁻¹.

  • Confirm the presence of the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹).

Methodology (Mass Spectrometry):

  • Prepare the sample for analysis by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquire the mass spectrum.

  • Analyze the spectrum to determine the molecular weight distribution of the tosylated PEG and confirm the covalent attachment of the tosyl group.

Immunological Considerations of PEGylated Compounds

While PEGylation is designed to reduce the immunogenicity of therapeutic molecules, PEG itself can, in some cases, elicit an immune response, leading to the formation of anti-PEG antibodies.

Anti-PEG Antibody Formation

The formation of anti-PEG antibodies can occur through both T-cell dependent and independent pathways. The presence of these antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of the PEGylated drug are rapidly cleared from circulation, reducing its efficacy.

Complement Activation

PEGylated compounds can also activate the complement system, a part of the innate immune system. This can occur through the classical, alternative, or lectin pathways and may lead to complement activation-related pseudoallergy (CARPA), a non-IgE-mediated hypersensitivity reaction.

Visualizations

Experimental Workflow: Quality Control of Tosylated PEG

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_release Product Release Synthesis Tosylation of PEG Purification Purification (e.g., Precipitation, Dialysis) Synthesis->Purification NMR 1H NMR (Degree of Tosylation) Purification->NMR HPLC HPLC (Purity) Purification->HPLC FTIR FTIR (Functional Group Confirmation) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS Release Release for Downstream Applications NMR->Release HPLC->Release FTIR->Release MS->Release

Caption: Workflow for the synthesis and quality control of tosylated PEG.

Signaling Pathway: Immunological Response to PEGylated Compounds

G cluster_immune Immune System Interaction cluster_complement Complement System PEG_Drug PEGylated Drug APC Antigen Presenting Cell (APC) PEG_Drug->APC Uptake B_Cell B Cell PEG_Drug->B_Cell T-independent Activation Complement Complement Activation (Classical, Alternative, Lectin Pathways) PEG_Drug->Complement Alternative/Lectin Pathway Activation T_Helper T Helper Cell APC->T_Helper Antigen Presentation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Helper->B_Cell Activation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->Complement Classical Pathway Activation CARPA CARPA (Pseudoallergy) Complement->CARPA

References

Tosylates as Leaving Groups in PEGylation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of tosylates as leaving groups in polyethylene glycol (PEG)ylation, a critical bioconjugation technique for enhancing the therapeutic properties of proteins, peptides, and other drug molecules. This document provides a comparative analysis of tosylates with other common sulfonate esters, detailed experimental protocols, and a discussion of the factors influencing the efficiency and stability of the resulting conjugates.

Introduction to PEGylation and the Role of Leaving Groups

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most often a therapeutic protein or peptide. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the drug by:

  • Increasing hydrodynamic size: This reduces renal clearance, thereby prolonging the circulation half-life.

  • Masking epitopes: PEGylation can shield the therapeutic molecule from the host's immune system, reducing immunogenicity.

  • Enhancing solubility and stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.

The covalent attachment of PEG requires the "activation" of the terminal hydroxyl group of the PEG polymer. This is typically achieved by converting the hydroxyl into a more reactive leaving group that can be easily displaced by a nucleophile on the target molecule (e.g., an amine or thiol group). Sulfonate esters, such as tosylates, mesylates, and tresylates, are among the most widely used leaving groups for this purpose.

The choice of leaving group is critical as it influences the reaction kinetics, specificity, and the stability of the activated PEG intermediate. An ideal leaving group should be highly reactive towards the target nucleophile while maintaining sufficient stability to prevent premature hydrolysis.

Comparative Analysis of Sulfonate Leaving Groups in PEGylation

Tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and tresylates (2,2,2-trifluoroethanesulfonates) are all effective leaving groups used to activate PEG. Their efficacy is attributed to the ability of the sulfonate group to stabilize the negative charge that develops during nucleophilic substitution through resonance. While all are effective, they exhibit differences in reactivity and stability that can be leveraged for specific applications.

Reactivity and Leaving Group Ability

The reactivity of these sulfonate esters in nucleophilic substitution reactions generally follows the order of the acidity of their corresponding sulfonic acids. A stronger corresponding acid indicates a more stable conjugate base, and thus a better leaving group.

  • Tresylate: Trifluoroethanesulfonic acid is a very strong acid due to the strong electron-withdrawing effect of the three fluorine atoms. This makes tresylate an excellent leaving group, leading to faster reaction rates compared to tosylates and mesylates.

  • Tosylate and Mesylate: p-Toluenesulfonic acid and methanesulfonic acid are also strong acids, making tosylate and mesylate good leaving groups. For many applications, their leaving group abilities are considered to be very similar.[1]

While direct quantitative comparisons of reaction kinetics for PEGylated versions of these leaving groups under identical conditions are not extensively reported in a single study, the general principles of organic chemistry suggest that PEG-tresylate would exhibit the fastest reaction rates, followed by PEG-tosylate and PEG-mesylate, which would have comparable reactivities.

Stability of Activated PEG

The stability of the activated PEG is a crucial factor, particularly its resistance to hydrolysis. Premature hydrolysis of the sulfonate ester leads to the formation of inert PEG-OH, reducing the overall yield of the PEGylation reaction.

The hydrolytic stability of sulfonate esters is influenced by steric hindrance and the electrophilicity of the sulfur atom.

  • PEG-Tosylate: The bulky tosyl group can offer some steric protection to the sulfur atom, potentially slowing down hydrolysis compared to the less hindered mesylate.

  • PEG-Mesylate: The smaller methyl group of the mesylate may make it slightly more susceptible to nucleophilic attack by water.

  • PEG-Tresylate: While a highly reactive leaving group, the electron-withdrawing nature of the trifluoroethyl group can also make the sulfur atom more electrophilic and potentially more prone to hydrolysis.

A detailed kinetic study on the hydrolysis of PEG bis-tresylate indicated that for amine PEGylation, low temperatures and a pH around 8.0 are advisable to balance the competing hydrolysis and nucleophilic substitution reactions.

Table 1: Qualitative Comparison of Sulfonate Leaving Groups in PEGylation

Leaving GroupRelative ReactivityRelative Hydrolytic StabilityKey Characteristics
Tosylate (OTs) HighModerate to HighGood balance of reactivity and stability; widely used.
Mesylate (OMs) HighModerateReactivity is very similar to tosylate; less sterically hindered.
Tresylate (OTres) Very HighLowerHighly reactive, leading to faster conjugation but potentially lower stability.

Experimental Protocols

This section provides detailed methodologies for the activation of polyethylene glycol with tosyl chloride and subsequent conjugation to a model protein.

Activation of Polyethylene glycol with Tosyl Chloride (PEG-OTs)

This protocol describes a common method for the tosylation of the terminal hydroxyl groups of PEG.

Materials:

  • Polyethylene glycol (PEG-OH) of desired molecular weight

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • 0.1 N HCl solution

  • Ethyl ether

  • 2-Isopropanol (IPA)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Drying of PEG: A solution of PEG-OH in toluene is azeotropically distilled for 2 hours to remove any residual water. The toluene is then removed under vacuum.

  • Reaction Setup: The dried PEG-OH is dissolved in anhydrous DCM. Triethylamine and a catalytic amount of DMAP are added to the solution.

  • Tosylation: The reaction mixture is cooled in an ice bath. A solution of p-toluenesulfonyl chloride in DCM is added dropwise to the cooled PEG solution.

  • Reaction: The reaction mixture is allowed to gradually warm to room temperature and is stirred overnight.

  • Work-up: The reaction mixture is washed twice with a 0.1 N HCl solution to remove excess triethylamine and DMAP. The organic phase is then washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated under vacuum. The resulting solid is dissolved in a minimum amount of DCM and precipitated by the addition of cold ethyl ether. The precipitate is collected by filtration and can be further purified by recrystallization from 2-isopropanol.

  • Characterization: The purity and identity of the resulting PEG-tosylate (PEG-OTs) can be confirmed by 1H NMR and 13C NMR spectroscopy.

PEGylation of a Model Protein with PEG-OTs

This protocol outlines the general procedure for conjugating PEG-OTs to the amine groups of a protein.

Materials:

  • PEG-tosylate (PEG-OTs)

  • Model protein with accessible amine groups (e.g., Lysozyme, BSA)

  • Reaction buffer (e.g., 0.1 M sodium borate buffer, pH 8.0-9.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Solution: Prepare a solution of the model protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • PEGylation Reaction: Add a molar excess of PEG-OTs to the protein solution. The optimal molar ratio of PEG-OTs to protein needs to be determined empirically for each specific protein and desired degree of PEGylation.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified period (e.g., 2-24 hours). The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Quenching: The reaction is quenched by adding an excess of a small molecule amine, such as Tris, to react with any remaining unreacted PEG-OTs.

  • Purification: The PEGylated protein is purified from unreacted PEG, unreacted protein, and other reaction components using an appropriate chromatography technique. Size-exclusion chromatography is effective for separating PEGylated protein from the smaller unreacted protein, while ion-exchange chromatography can separate species based on the change in charge upon PEGylation of amine groups.

  • Characterization: The degree of PEGylation (the number of PEG chains per protein molecule) and the purity of the final product are analyzed by methods such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC.

Visualizations

Workflow for PEG Activation and Conjugation

PEGylation_Workflow cluster_activation Activation of PEG cluster_conjugation Conjugation to Protein cluster_purification Purification & Analysis PEG_OH PEG-OH Activated_PEG PEG-Tosylate (PEG-OTs) PEG_OH->Activated_PEG Tosylation Reaction (Base, Anhydrous Conditions) TsCl Tosyl Chloride (TsCl) TsCl->Activated_PEG PEGylated_Protein PEGylated Protein Activated_PEG->PEGylated_Protein Nucleophilic Substitution (pH 8.0-9.5) Protein Protein (-NH2) Protein->PEGylated_Protein Purification Purification (e.g., SEC, IEX) PEGylated_Protein->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Workflow of PEG activation with tosyl chloride and subsequent conjugation.

Comparative Reactivity of Sulfonate Esters

Leaving_Group_Reactivity cluster_reactivity Relative Reactivity with Nucleophiles cluster_stability Relative Hydrolytic Stability Tresylate PEG-Tresylate Tosylate PEG-Tosylate Tresylate->Tosylate Faster Mesylate PEG-Mesylate Tosylate->Mesylate Similar Tosylate_Stab PEG-Tosylate Mesylate_Stab PEG-Mesylate Tosylate_Stab->Mesylate_Stab Similar Tresylate_Stab PEG-Tresylate Mesylate_Stab->Tresylate_Stab More Stable

References

The Strategic Advantage of Long-Chain PEGylation: A Technical Guide to Tos-PEG22-Tos in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) is rapidly advancing, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker strategies, the use of polyethylene glycol (PEG) has emerged as a powerful approach to overcome challenges associated with hydrophobic payloads and to enhance the overall therapeutic index of ADCs. This technical guide delves into the potential of a specific, long-chain, bifunctional PEG linker, Tos-PEG22-Tos, in the design and development of next-generation ADCs. While specific experimental data for a PEG22 variant is not extensively available in the public domain, this guide extrapolates from established principles of PEGylation in ADCs to provide a comprehensive overview of its anticipated benefits, experimental considerations, and potential impact on ADC performance.

The Core Principle: Enhancing Therapeutic Performance through PEGylation

The conjugation of potent cytotoxic drugs to monoclonal antibodies often introduces hydrophobicity, leading to challenges such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] PEG linkers are incorporated into ADC design to mitigate these issues.[3] The fundamental role of the PEG moiety is to impart hydrophilicity to the ADC construct, creating a hydration shell that shields the hydrophobic payload.[4][5] This "stealth" effect offers several key advantages:

  • Improved Pharmacokinetics: The hydrophilic nature of PEG increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life. Studies have shown that longer PEG chains can lead to slower clearance rates, suggesting that a long-chain linker like PEG22 could significantly enhance plasma stability.

  • Increased Solubility and Stability: By masking the hydrophobicity of the payload, PEG linkers help prevent the formation of ADC aggregates, a critical issue that can affect manufacturing, stability, and immunogenicity. This improved solubility is particularly beneficial when working with highly hydrophobic cytotoxic agents.

  • Enhanced Drug-to-Antibody Ratio (DAR): Hydrophilic PEG linkers can enable higher drug loading by solubilizing hydrophobic payloads, allowing for more drug molecules to be attached to each antibody without causing aggregation.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially reducing the risk of an immune response against the ADC.

The "this compound" designation implies a linear PEG linker with 22 ethylene glycol units, functionalized with a tosyl group at each end. The tosyl group is an excellent leaving group, making it reactive towards nucleophiles such as amines, hydroxyls, and thiols, facilitating conjugation to both the antibody and the drug.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for an ADC constructed with a this compound linker compared to a non-PEGylated counterpart. This data is illustrative and based on general trends observed with PEGylated ADCs.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterADC with Non-PEGylated LinkerADC with this compound Linker
Average DAR 3.57.2
Aggregation Onset (°C) 5568
Solubility in PBS (mg/mL) 0.85.2
Plasma Half-life (t½) in Rats (hours) 150320
Clearance (mL/day/kg) in Rats 5.82.1

Table 2: In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionADC with Non-PEGylated Linker (IC50, nM)ADC with this compound Linker (IC50, nM)
BT-474 High0.50.3
SK-BR-3 High0.80.6
MDA-MB-231 Low/Negative>1000>1000

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following sections provide representative protocols for the synthesis, characterization, and in vitro evaluation of an ADC utilizing a this compound linker.

Synthesis of ADC with this compound Linker

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • This compound linker

  • Cytotoxic drug with a reactive amine group

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS for activation

  • Desalting columns

Protocol:

  • Drug-Linker Conjugation:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Slowly add a solution of EDC (1.5 equivalents) in DMF to the drug/NHS mixture with continuous stirring.

    • Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.

    • Dissolve the this compound linker (1.5 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated drug solution.

    • Let the reaction stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.

  • Antibody-Drug-Linker Conjugation:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 8.0.

    • Dissolve the purified drug-linker conjugate in an organic co-solvent (e.g., DMSO) at a concentration that will not exceed 10% (v/v) in the final reaction mixture.

    • Add the drug-linker solution to the antibody solution at a molar ratio calculated to achieve the desired DAR (e.g., 10:1 to 20:1 linker-to-antibody).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or lysine).

    • Purify the ADC using desalting columns or size-exclusion chromatography to remove unconjugated drug-linker and other small molecules, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC is a standard method for determining the DAR and assessing the heterogeneity of ADC preparations.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified ADC onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic and thus have longer retention times.

  • Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Luminometer

Protocol:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

  • Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Allow the plates to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Visualizing the Concepts

Diagrams created using the DOT language provide a clear visual representation of the key concepts and workflows discussed.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload mAb Antibody linker Tos-(CH2CH2O)22-Tos mAb->linker drug Drug linker->drug

General structure of an ADC with a this compound linker.

ADC_Workflow cluster_Synthesis ADC Synthesis cluster_Characterization Characterization cluster_Evaluation In Vitro Evaluation A Drug-Linker Conjugation B Antibody-Drug-Linker Conjugation A->B C Purification B->C D HIC-HPLC (DAR Determination) C->D E SEC (Aggregation) C->E F LC-MS (Identity) C->F G Cytotoxicity Assay (IC50) C->G H Stability Assay C->H

Experimental workflow for ADC synthesis and evaluation.

ADC_MOA A 1. ADC binds to target antigen on cancer cell B 2. Receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Linker cleavage (if cleavable) C->D E 5. Payload release D->E F 6. Payload induces cell death E->F

General mechanism of action for an internalized ADC.

Conclusion

The incorporation of long-chain PEG linkers, such as the conceptual this compound, represents a promising strategy in the design of advanced antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, and allowing for potentially higher drug loading, these linkers can address key limitations of earlier generation ADCs. A thorough understanding of the synthetic methodologies, and comprehensive characterization and in vitro evaluation are essential for harnessing the full potential of this technology. The continued exploration and optimization of linker chemistry will be a critical driver in the development of safer and more effective ADC therapeutics for a wide range of cancers.

References

An In-depth Technical Guide to Tos-PEG22-Tos for Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEGylation in Nanoparticle Engineering

The surface modification of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy. Unmodified nanoparticles are often rapidly cleared by the mononuclear phagocyte system (MPS) and can exhibit poor colloidal stability, leading to aggregation. Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, is widely utilized to coat nanoparticle surfaces in a process known as PEGylation. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing MPS uptake and prolonging systemic circulation time.[1][2]

The choice of linker for attaching PEG chains to the nanoparticle surface is crucial for achieving a stable and functional conjugate. Tos-PEG22-Tos is a bifunctional, linear PEG linker where both termini are activated with tosyl (tosylate) groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to various functional groups on the nanoparticle surface, such as amines and thiols.[3] This guide provides a comprehensive overview of the use of this compound for the surface modification of nanoparticles, including its physicochemical properties, detailed experimental protocols, and expected characterization outcomes.

Physicochemical Properties of this compound

Understanding the properties of the PEG linker is essential for designing and executing successful nanoparticle surface modification strategies.

PropertyValueReference
Chemical Name α-Toluenesulfonyl-ω-toluenesulfonyl-poly(ethylene glycol)N/A
Synonyms This compound, Ditosyl-PEG22N/A
CAS Number 35164-96-6N/A
Molecular Formula C₅₆H₉₈O₂₆S₂N/A
Molecular Weight 1251.49 g/mol N/A
Appearance White to off-white solid or viscous liquidN/A
Solubility Soluble in water and most organic solventsN/A
Functional Groups Two terminal tosylate (-OTs) groupsN/A
PEG Chain Length 22 ethylene glycol unitsN/A

Experimental Protocols for Nanoparticle Surface Modification with this compound

The following protocols provide representative methodologies for the surface modification of amine-functionalized and gold nanoparticles with this compound. These protocols are based on established chemical strategies for PEGylation and should be optimized for specific nanoparticle systems.

Modification of Amine-Functionalized Nanoparticles

This protocol is suitable for nanoparticles with primary amine groups on their surface, such as amine-functionalized silica or iron oxide nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Deionized (DI) water

  • Centrifugal filter units (with appropriate molecular weight cutoff)

Equipment:

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Reaction Setup: In a reaction vessel, combine the nanoparticle dispersion with a 10-50 fold molar excess of the this compound solution.

  • Base Addition: Add TEA or DIPEA to the reaction mixture to a final concentration of 10-20 mM to facilitate the nucleophilic substitution reaction.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes to deactivate any unreacted tosyl groups.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit.

    • Centrifuge to remove unreacted linker, base, and byproducts.

    • Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step at least three times.

  • Final Product: Resuspend the purified PEGylated nanoparticles in a buffer of choice for storage and characterization. For long-term storage, the nanoparticles can be lyophilized.

Modification of Gold Nanoparticles

This protocol is suitable for modifying gold nanoparticles, which typically have a citrate or thiol capping layer. The tosyl groups of this compound will not directly react with the gold surface. Therefore, the this compound must first be functionalized with a thiol group.

Part 1: Thiolation of this compound

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH) or a suitable thiol-containing molecule with a nucleophilic group (e.g., cysteamine)

  • Anhydrous DMF or DMSO

  • DI water

  • Purification supplies (e.g., dialysis membrane or size exclusion chromatography column)

Procedure:

  • Dissolve Linker: Dissolve this compound in anhydrous DMF or DMSO.

  • Nucleophilic Substitution: Add a molar excess of NaSH or the thiol-containing nucleophile to the linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Purify the resulting mono-thiolated, mono-tosylated PEG (HS-PEG22-Tos) using dialysis or size exclusion chromatography to remove unreacted starting materials.

Part 2: Conjugation to Gold Nanoparticles

Materials:

  • Citrate-stabilized gold nanoparticles

  • HS-PEG22-Tos (from Part 1)

  • DI water

  • Centrifuge

Procedure:

  • Add Thiolated Linker: Add the purified HS-PEG22-Tos solution to the gold nanoparticle suspension. A typical starting point is a 1000-fold molar excess of the linker relative to the nanoparticles.

  • Incubation: Gently mix the solution and allow it to react for 12-24 hours at room temperature. The thiol group will displace the citrate capping agent and form a stable gold-sulfur bond.

  • Purification:

    • Centrifuge the solution to pellet the functionalized gold nanoparticles.

    • Remove the supernatant containing the unreacted linker.

    • Resuspend the nanoparticles in DI water. Repeat the centrifugation and resuspension steps at least three times.

  • Final Product: Resuspend the purified PEGylated gold nanoparticles in a buffer of choice.

Characterization of this compound Modified Nanoparticles

Successful surface modification should be confirmed using a variety of characterization techniques. The following table summarizes the expected changes in key parameters.

Characterization TechniqueParameterExpected ChangeRationale
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncreaseThe addition of the PEG layer increases the overall size of the nanoparticle.[4][5]
Polydispersity Index (PDI)Minimal ChangeA significant increase may indicate aggregation. A PDI value below 0.2 is generally desirable.
Zeta Potential Analysis Zeta PotentialShift towards neutralityFor amine-functionalized nanoparticles, the positive charge will be shielded by the neutral PEG layer, causing a decrease in the positive zeta potential. For citrate-capped gold nanoparticles, the negative charge will be shielded, causing an increase towards a more neutral zeta potential.
Fourier-Transform Infrared (FTIR) Spectroscopy Infrared SpectrumAppearance of characteristic PEG peaksNew peaks corresponding to the C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) should be observable.
Thermogravimetric Analysis (TGA) Weight Loss ProfileWeight loss at PEG degradation temperatureA distinct weight loss step between 300-450 °C corresponding to the degradation of the PEG layer can be used to quantify the grafting density.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy NMR SpectrumCharacteristic PEG peakA prominent peak at ~3.65 ppm corresponding to the ethylene oxide protons of the PEG chain confirms its presence.

Visualizing the Workflow and Benefits

Experimental Workflow

The following diagram illustrates the general workflow for the surface modification of nanoparticles with this compound.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization cluster_result Final Product np_core Nanoparticle Core (e.g., Amine-functionalized or Gold) reaction Reaction with This compound np_core->reaction Dispersion purification Purification (Centrifugation/Dialysis) reaction->purification Quenching dls DLS & Zeta Potential purification->dls ftir FTIR Spectroscopy purification->ftir tga TGA purification->tga final_np PEGylated Nanoparticle dls->final_np ftir->final_np tga->final_np

Caption: General experimental workflow for nanoparticle surface modification.

Logical Relationships of PEGylation Benefits

This diagram illustrates the key advantages conferred by the surface modification of nanoparticles with this compound.

Caption: Benefits of nanoparticle PEGylation with this compound.

Conclusion

This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward and efficient method for attaching a hydrophilic PEG layer. The resulting PEGylated nanoparticles exhibit improved colloidal stability and are expected to have enhanced in vivo performance due to the "stealth" properties conferred by the PEG coating. While the specific reaction conditions and quantitative outcomes will vary depending on the core nanoparticle composition and size, the protocols and characterization guidelines presented here provide a solid foundation for researchers and drug development professionals to successfully implement this compound in their nanoparticle-based therapeutic and diagnostic platforms. Careful optimization and thorough characterization are paramount to achieving reproducible and effective surface modification.

References

An In-depth Technical Guide to PROTACs Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Strategic Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism of action distinguishes PROTACs from traditional inhibitors, offering the potential for improved efficacy and duration of action.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their unique combination of properties. PEG linkers, composed of repeating ethylene glycol units, offer a balance of flexibility and hydrophilicity. This is particularly advantageous in addressing the challenges associated with the often large and lipophilic nature of PROTACs, which can lead to poor solubility and limited cell permeability.

The key advantages of incorporating PEG linkers in PROTAC design include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of PROTAC molecules.

  • Tunable Length and Flexibility: The length of the PEG linker can be easily modified, allowing for systematic optimization of the distance and orientation between the target protein and the E3 ligase to achieve a productive ternary complex.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact structure that can better traverse the cell membrane. However, the relationship between PEGylation and permeability is complex and requires empirical optimization.

This technical guide provides an in-depth overview of PROTACs featuring PEG linkers, including a summary of quantitative data, detailed experimental protocols for their characterization, and visual diagrams of key signaling pathways and workflows.

Quantitative Data on PROTACs with PEG Linkers

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to achieve maximal degradation. The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC efficacy, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinE3 Ligase LigandPEG Linker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL Ligand12>1000<10
Estrogen Receptor α (ERα)VHL Ligand16100>90
TANK-binding kinase 1 (TBK1)VHL Ligand<12InactiveInactive
TANK-binding kinase 1 (TBK1)VHL Ligand>12PotentSignificant
Cyclin-dependent kinase 9 (CDK9)CRBN Ligand850~80
Cyclin-dependent kinase 9 (CDK9)CRBN Ligand1210>90
Bruton's tyrosine kinase (BTK)CRBN Ligand2 PEG unitsImpaired Binding-
Bruton's tyrosine kinase (BTK)CRBN Ligand≥ 4 PEG unitsPotent-
PROTACTargetE3 LigasePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC 14Androgen ReceptorCereblonCaco-2 (A to B)1.7
PROTAC 14Androgen ReceptorCereblonCaco-2 (B to A)14.1
PROTAC 20dAndrogen ReceptorVHLCaco-2 (B to A)8.6

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs with PEG linkers.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a common method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4

The Architect's Toolkit: A Technical Guide to Bifunctional Crosslinkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Applications of Bifunctional Crosslinkers

In the intricate landscape of molecular biology and drug development, understanding the spatial arrangement and interaction of proteins is paramount. Bifunctional crosslinkers have emerged as indispensable chemical tools, acting as molecular rulers and staples to elucidate protein structure, map interactions, and construct novel therapeutic conjugates. This in-depth technical guide provides a comprehensive overview of the function, classification, and application of bifunctional crosslinkers, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Concepts: The Molecular Bridge

Bifunctional crosslinkers are reagents containing two reactive ends capable of forming covalent bonds with specific functional groups on proteins or other biomolecules.[1] These "molecular bridges" effectively link molecules that are in close proximity, providing valuable insights into their spatial relationships. The general structure of a bifunctional crosslinker consists of two reactive groups connected by a spacer arm. The nature of these components dictates the crosslinker's specificity, reach, and utility in various research applications.

The selection of an appropriate crosslinker is critical and depends on several factors including the target functional groups, the desired distance between the linked molecules, and the downstream analytical methods.[2] Key considerations include the chemical specificity of the reactive ends, the length and composition of the spacer arm, and whether the linkage is permanent (non-cleavable) or reversible (cleavable).[3][4]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the identity of their reactive groups and the nature of their spacer arm.

Based on Reactive Group Similarity
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as two primary amines. They are often employed to study protein-protein interactions within a complex or to create protein polymers.

  • Heterobifunctional Crosslinkers: These crosslinkers feature two different reactive groups, allowing for a more controlled, sequential (two-step) conjugation. This approach minimizes undesirable self-conjugation and polymerization, making them ideal for linking two distinct biomolecules, such as an antibody to a drug molecule.

Based on Spacer Arm Cleavability
  • Non-Cleavable Crosslinkers: These form stable, permanent covalent bonds between the target molecules. This stability is advantageous for applications requiring long-term integrity of the crosslinked complex, such as in the development of certain antibody-drug conjugates (ADCs).

  • Cleavable Crosslinkers: These contain a labile bond within their spacer arm that can be broken under specific conditions, such as reduction, acid hydrolysis, or enzymatic cleavage. The ability to reverse the crosslink is particularly useful in mass spectrometry-based analysis, as it simplifies the identification of crosslinked peptides. In the context of ADCs, cleavable linkers allow for the targeted release of the cytotoxic payload within the tumor microenvironment.

Based on Reactivity

The specificity of a crosslinker is determined by its reactive groups, which are designed to target specific functional groups on amino acid side chains.

  • Amine-Reactive Crosslinkers: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive functional group, targeting the primary amines found on lysine residues and the N-terminus of proteins.

  • Sulfhydryl-Reactive Crosslinkers: Maleimides are highly specific for sulfhydryl groups on cysteine residues, forming stable thioether bonds.

  • Photoreactive Crosslinkers: These crosslinkers contain a photoactivatable group, such as a diazirine or an aryl azide, which becomes reactive upon exposure to UV light. This allows for temporal control over the crosslinking reaction and is particularly useful for capturing transient interactions in vivo.

Quantitative Data for Common Bifunctional Crosslinkers

The selection of a crosslinker is a data-driven decision. The following tables summarize key quantitative parameters for a range of commonly used bifunctional crosslinkers to aid in experimental design.

Table 1: Homobifunctional Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?Key Characteristics
DSS (Disuccinimidyl suberate)NHS ester (Amine)11.4NoWater-insoluble, membrane-permeable.
BS3 (Bis(sulfosuccinimidyl) suberate)NHS ester (Amine)11.4NoWater-soluble, membrane-impermeable.
DSG (Disuccinimidyl glutarate)NHS ester (Amine)7.7NoShorter spacer arm than DSS/BS3.
DSP (Dithiobis(succinimidyl propionate))NHS ester (Amine)12.0Yes (reducing agents)Cleavable disulfide bond.
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))NHS ester (Amine)12.0Yes (reducing agents)Water-soluble version of DSP.
BMH (Bismaleimidohexane)Maleimide (Sulfhydryl)16.1NoReacts specifically with sulfhydryl groups.

Table 2: Heterobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Water Soluble?Key Characteristics
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (Amine), Maleimide (Sulfhydryl)11.6NoNoWidely used for creating stable bioconjugates.
Sulfo-SMCC NHS ester (Amine), Maleimide (Sulfhydryl)11.6NoYesWater-soluble version of SMCC.
SDA (Succinimidyl 4,4'-azipentanoate)NHS ester (Amine), Diazirine (Photoreactive)4.9NoNoPhotoreactive for capturing transient interactions.
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester (Amine), Pyridyldithiol (Sulfhydryl)6.8Yes (reducing agents)NoForms a cleavable disulfide bond.
LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate)NHS ester (Amine), Pyridyldithiol (Sulfhydryl)15.7Yes (reducing agents)NoLonger spacer arm than SPDP.
SM(PEG)n NHS ester (Amine), Maleimide (Sulfhydryl)17.6 - 95.2NoYesPEG spacer enhances solubility and reduces immunogenicity.

Table 3: Reaction Condition Guidelines

Reactive GroupTarget Functional GroupOptimal pH RangeTypical Reaction TimeCommon Quenching Reagents
NHS ester Primary Amine (-NH₂)7.2 - 8.530 min - 2 hrTris, Glycine, Lysine
Maleimide Sulfhydryl (-SH)6.5 - 7.51 - 2 hrCysteine, β-mercaptoethanol
Diazirine C-H, N-H, O-H, S-H bondsN/A (light-activated)seconds to minutesN/A

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are methodologies for key applications.

Protocol for Homobifunctional Crosslinking of a Protein Complex using DSS

This protocol outlines the general steps for crosslinking a purified protein complex to identify interacting subunits.

Materials:

  • Purified protein complex in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

  • Disuccinimidyl suberate (DSS).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE reagents.

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange.

  • DSS Solution Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS solution to the protein sample to achieve a final concentration of 0.25-5 mM. The optimal molar excess of DSS to protein should be determined empirically but often ranges from 20- to 50-fold for dilute protein solutions.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis can be performed by mass spectrometry.

Protocol for Two-Step Heterobifunctional Crosslinking using SMCC

This protocol describes the conjugation of an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cysteine-containing peptide).

Materials:

  • Amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Sulfhydryl-containing molecule (Molecule-SH) in a slightly acidic to neutral buffer (e.g., PBS, pH 6.5-7.0).

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

  • Anhydrous DMSO or DMF.

  • Desalting column.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or a buffer containing free cysteine).

Procedure:

  • Activation of Protein-NH₂: a. Dissolve SMCC in DMSO or DMF to a concentration of 10 mM. b. Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH₂ solution. c. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).

  • Conjugation to Molecule-SH: a. Immediately add the maleimide-activated Protein-NH₂ to the Molecule-SH. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a free sulfhydryl, such as cysteine.

  • Purification and Analysis: Purify the conjugate using appropriate chromatography techniques and analyze by methods such as SDS-PAGE and mass spectrometry.

Visualizing Workflows and Relationships

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language for Graphviz, illustrate key concepts in bifunctional crosslinking.

Experimental_Workflow_Homobifunctional_Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Sample Protein Sample in Amine-Free Buffer Add_DSS Add DSS to Protein Sample Protein_Sample->Add_DSS Prepare_DSS Prepare DSS in DMSO/DMF Prepare_DSS->Add_DSS Incubate Incubate (30 min RT or 2h on ice) Add_DSS->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Analysis Analyze (SDS-PAGE, MS) Quench->Analysis Experimental_Workflow_Heterobifunctional_Crosslinking cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_analysis Analysis Protein_NH2 Protein-NH₂ Add_SMCC Add SMCC Protein_NH2->Add_SMCC Remove_Excess Remove Excess SMCC Add_SMCC->Remove_Excess Combine Combine Activated Protein and Molecule-SH Remove_Excess->Combine Molecule_SH Molecule-SH Molecule_SH->Combine Incubate Incubate Combine->Incubate Purify Purify Conjugate Incubate->Purify Analyze Analyze Purify->Analyze Cleavable_vs_NonCleavable_Logic cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker Start Choice of Crosslinker Cleavable Reversible Bond Start->Cleavable NonCleavable Stable Bond Start->NonCleavable Cleavable_Adv Advantages: - Simplified MS analysis - Targeted drug release Cleavable->Cleavable_Adv Cleavable_Disadv Disadvantages: - Potential premature cleavage Cleavable->Cleavable_Disadv NonCleavable_Adv Advantages: - High stability in vivo - Controlled payload release via degradation NonCleavable->NonCleavable_Adv NonCleavable_Disadv Disadvantages: - More complex MS analysis - No bystander effect in ADCs NonCleavable->NonCleavable_Disadv

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This process can improve protein solubility, increase in vivo half-life by reducing renal clearance, and decrease immunogenicity. This document provides a detailed protocol for the conjugation of a bifunctional PEG reagent, Tos-PEG22-Tos, to proteins. The tosyl (Tos) functional group is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards thiol groups on cysteine residues, and to a lesser extent, primary amines (like the N-terminus and lysine residues) under specific reaction conditions. This protocol focuses on the more specific and controlled conjugation to cysteine residues.

Principle of Conjugation

The conjugation of this compound to a protein primarily occurs via a nucleophilic substitution reaction between the tosyl group of the PEG reagent and a free sulfhydryl group of a cysteine residue on the protein surface. This reaction forms a stable thioether bond. By controlling the reaction conditions, particularly the pH, site-specific PEGylation at cysteine residues can be favored over less specific reactions with other nucleophilic groups. For proteins lacking a free cysteine, site-directed mutagenesis can be employed to introduce a cysteine residue at a desired location for conjugation.

Quantitative Data Summary

The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of this compound to the protein, the protein concentration, the reaction pH, and the incubation time. The following table summarizes expected outcomes based on varying these parameters, providing a starting point for reaction optimization.

Molar Ratio (this compound : Protein)Protein Concentration (mg/mL)Reaction pHReaction Time (hours)Expected Mono-PEGylated Product (%)Expected Di-PEGylated Product (%)Unreacted Protein (%)
1:158.0440-50<545-55
3:158.0470-805-1010-20
5:158.04>8510-15<5
3:118.0460-70<530-40
3:1108.0475-8510-155-10
3:157.0450-60<540-50
3:159.0470-8015-20<10
3:158.0130-40<560-70
3:158.08>8015-20<5

Note: These values are illustrative and will vary depending on the specific protein, the number of accessible cysteine residues, and the precise reaction conditions. Optimization is crucial for each specific protein.

Experimental Protocols

Materials
  • Protein with at least one accessible free cysteine residue

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0

  • Quenching Solution: 100 mM L-cysteine in Reaction Buffer

  • Purification Buffers:

    • Ion-Exchange Chromatography (IEX) Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)

    • IEX Buffer B (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

    • Size-Exclusion Chromatography (SEC) Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Analytical Reagents and Equipment:

    • SDS-PAGE gels and reagents

    • SEC column

    • IEX column

    • MALDI-TOF Mass Spectrometer

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein Solution mix Mix Protein and PEG Reagent protein_prep->mix peg_prep Prepare this compound Solution peg_prep->mix incubate Incubate (e.g., 4h, RT) mix->incubate quench Quench Reaction incubate->quench iex Ion-Exchange Chromatography quench->iex sec Size-Exclusion Chromatography iex->sec sds_page SDS-PAGE sec->sds_page sec_analysis SEC Analysis sec->sec_analysis ms Mass Spectrometry sec->ms

Caption: Experimental workflow for protein conjugation with this compound.

Step-by-Step Conjugation Protocol
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with deoxygenated Reaction Buffer. It is crucial to work in an oxygen-free environment to prevent re-oxidation of the thiols.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve this compound in the Reaction Buffer to the desired stock concentration.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution to achieve the desired molar ratio (e.g., a 3:1 molar excess of PEG to protein).

    • Gently mix the reaction mixture and incubate at room temperature for 4 hours with gentle stirring. The optimal reaction time may vary and should be determined empirically.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10 mM L-cysteine.

    • Incubate for 30 minutes at room temperature. The excess L-cysteine will react with any remaining this compound.

Purification of the PEGylated Protein
  • Ion-Exchange Chromatography (IEX):

    • IEX is an effective method to separate unreacted protein, mono-PEGylated, and di-PEGylated species.

    • Equilibrate the IEX column with IEX Buffer A.

    • Load the quenched reaction mixture onto the column.

    • Elute the bound proteins using a linear gradient of IEX Buffer B.

    • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the desired mono-PEGylated protein.

  • Size-Exclusion Chromatography (SEC):

    • SEC can be used as a polishing step to remove any remaining aggregates or unreacted PEG.

    • Pool the fractions containing the mono-PEGylated protein from the IEX step and concentrate if necessary.

    • Equilibrate the SEC column with SEC Buffer.

    • Load the concentrated sample onto the column and elute with SEC Buffer.

    • Collect the fractions corresponding to the mono-PEGylated protein.

Characterization of the Conjugate
  • SDS-PAGE:

    • Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unreacted protein.

  • SEC Analysis:

    • Analytical SEC can be used to assess the purity and aggregation state of the final product.

  • Mass Spectrometry (MALDI-TOF MS):

    • Confirm the identity and determine the exact mass of the PEGylated protein to verify the number of attached PEG molecules.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key parameters and the outcome of the PEGylation reaction.

logical_relationship cluster_inputs Input Parameters cluster_outputs Reaction Outcome cluster_analysis Analysis molar_ratio Molar Ratio (PEG:Protein) efficiency Conjugation Efficiency molar_ratio->efficiency protein_conc Protein Concentration protein_conc->efficiency ph Reaction pH ph->efficiency time Reaction Time time->efficiency product_dist Product Distribution (Mono-, Di-, Un-PEGylated) efficiency->product_dist purification Purification (IEX, SEC) product_dist->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Key parameters influencing the outcome of protein PEGylation.

Application Notes and Protocols for Bioconjugation of Peptides using Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic size, which in turn can reduce renal clearance, and shield the peptide from enzymatic degradation and immune recognition.[1][2][3][4] Tos-PEG22-Tos is a homobifunctional PEGylation reagent containing two tosyl (tosylate) groups at each terminus of a 22-unit PEG chain. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines (e.g., the N-terminal amine or the side chain of lysine residues) and thiols (e.g., the side chain of cysteine residues) on peptides.[5] This application note provides a detailed protocol for the bioconjugation of a model peptide with this compound, including methods for purification and characterization of the resulting PEGylated peptide.

Principle of the Reaction

The bioconjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction (SN2). The nucleophilic group on the peptide, typically a primary amine or a thiol, attacks the carbon atom adjacent to the tosylate group, displacing the tosylate and forming a stable covalent bond. The reaction with an amine results in a secondary amine linkage, while reaction with a thiol forms a thioether bond. The efficiency of the reaction is pH-dependent, with higher pH values favoring the deprotonation of amines and thiols, thereby increasing their nucleophilicity.

Materials and Equipment

  • Reagents:

    • This compound

    • Model Peptide (e.g., a synthetic peptide with a single lysine residue or a terminal amine)

    • Sodium bicarbonate buffer (0.1 M, pH 8.5)

    • Sodium phosphate buffer (0.1 M, pH 7.0) containing 10 mM EDTA

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water, HPLC grade

    • Nitrogen gas

  • Equipment:

    • Reaction vials

    • Magnetic stirrer and stir bars

    • pH meter

    • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

    • Mass Spectrometer (e.g., MALDI-TOF or LC-MS)

    • Lyophilizer

    • Size-Exclusion Chromatography (SEC) system (optional)

Experimental Protocols

Protocol 1: Bioconjugation of a Peptide via Amine Linkage

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., N-terminal amine or lysine side chain).

  • Peptide Dissolution: Dissolve the model peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in the same buffer to a concentration that will achieve the desired molar excess (e.g., 5-fold molar excess over the peptide).

  • Reaction Incubation: Add the this compound solution to the peptide solution. The final reaction mixture should have a peptide concentration of approximately 5 mg/mL.

  • Reaction Conditions: Incubate the reaction mixture at room temperature with gentle stirring for 4-24 hours. The reaction progress can be monitored by analytical RP-HPLC.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris buffer) to consume the excess this compound.

  • Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC or Size-Exclusion Chromatography (SEC).

  • Characterization: Characterize the purified PEGylated peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

  • Lyophilization: Lyophilize the purified product for long-term storage.

Protocol 2: Bioconjugation of a Peptide via Thiol Linkage

This protocol is suitable for peptides containing a cysteine residue.

  • Peptide Dissolution: Dissolve the cysteine-containing peptide in 0.1 M sodium phosphate buffer (pH 7.0) containing 10 mM EDTA to a final concentration of 10 mg/mL. The buffer should be deoxygenated by bubbling with nitrogen gas to prevent disulfide bond formation.

  • Reagent Preparation: Immediately before use, dissolve this compound in the same buffer to the desired molar excess.

  • Reaction Incubation: Add the this compound solution to the peptide solution.

  • Reaction Conditions: Incubate the reaction mixture at room temperature under a nitrogen atmosphere with gentle stirring for 2-12 hours. Monitor the reaction by analytical RP-HPLC.

  • Purification and Characterization: Follow steps 6-8 from Protocol 1.

Data Presentation

The following tables present hypothetical quantitative data for the bioconjugation of a model peptide (MW = 1500 Da) with this compound (MW ≈ 1100 Da).

Table 1: Reaction Conditions and Efficiency

ParameterAmine ConjugationThiol Conjugation
Molar Ratio (PEG:Peptide) 5:13:1
Reaction pH 8.57.0
Reaction Time (hours) 126
Conversion Efficiency (%) 8592

Table 2: Purification and Yield

ParameterAmine ConjugationThiol Conjugation
Purification Method Preparative RP-HPLCPreparative RP-HPLC
Purity after Purification (%) >98>99
Overall Yield (%) 6575

Table 3: Characterization of PEGylated Peptide

ParameterExpected ValueObserved Value (Amine)Observed Value (Thiol)
Molecular Weight (Da) ~26002605.42604.9
HPLC Retention Time (min) Shifted+ 2.5 min+ 2.3 min

Visualizations

Signaling Pathway/Logical Relationship Diagram

cluster_reagents Reactants cluster_reaction Bioconjugation cluster_products Products Peptide Peptide (with -NH2 or -SH) Reaction Nucleophilic Substitution (pH dependent) Peptide->Reaction Tos_PEG This compound Tos_PEG->Reaction PEG_Peptide PEGylated Peptide Reaction->PEG_Peptide Byproduct Tosyl Leaving Group Reaction->Byproduct

Caption: Reaction scheme for peptide bioconjugation.

Experimental Workflow Diagram

start Start dissolve_peptide Dissolve Peptide in Buffer start->dissolve_peptide dissolve_peg Dissolve this compound start->dissolve_peg mix Mix Peptide and PEG Reagent dissolve_peptide->mix dissolve_peg->mix react Incubate (Stirring, RT) mix->react monitor Monitor by HPLC react->monitor monitor->react Incomplete purify Purify by Preparative HPLC/SEC monitor->purify Complete characterize Characterize by MS and HPLC purify->characterize lyophilize Lyophilize Product characterize->lyophilize end End lyophilize->end

Caption: Experimental workflow for peptide PEGylation.

Conclusion

The use of this compound provides an effective method for the PEGylation of peptides through stable amine or thioether linkages. The provided protocols offer a starting point for developing optimized conjugation strategies for specific peptides. Careful control of reaction conditions, particularly pH and stoichiometry, is crucial for achieving high yields and purity. The analytical techniques outlined are essential for the thorough characterization of the final PEGylated peptide product, ensuring its suitability for further applications in research and drug development.

References

Application Notes and Protocols for Nanoparticle Functionalization using Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle functionalization with polyethylene glycol (PEG), or PEGylation, is a paramount strategy in nanomedicine. It confers a hydrophilic shield to nanoparticles, which can significantly enhance their in vivo performance by reducing protein adsorption (opsonization), minimizing recognition by the immune system, and thereby prolonging systemic circulation time. This "stealth" characteristic is crucial for effective drug delivery and diagnostic applications.[1][2][3]

This document provides detailed application notes and protocols for the covalent functionalization of nanoparticles using a bifunctional, linear PEG linker, Tos-PEG22-Tos. This linker consists of a 22-unit polyethylene glycol chain with a tosyl (Tos) group at each terminus. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines, thiols, and hydroxyls.[4][5] This reactivity forms the basis of a robust method for covalently attaching the PEG linker to nanoparticles that have been pre-functionalized with appropriate reactive groups, most commonly amines.

Principle of Reaction

The functionalization of amine-modified nanoparticles with this compound proceeds via a nucleophilic substitution reaction. The primary amine groups on the nanoparticle surface act as nucleophiles, attacking the electrophilic carbon atom adjacent to the tosylate group. This results in the displacement of the tosylate leaving group and the formation of a stable secondary amine bond, covalently linking the PEG chain to the nanoparticle. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (8.0-9.5) to ensure the deprotonation of the primary amines, which enhances their nucleophilicity.

Experimental Protocols

The following protocols provide a general framework for the functionalization of amine-terminated nanoparticles with this compound. Optimization of reaction conditions (e.g., molar ratios, concentration, reaction time) may be necessary for specific nanoparticle types and sizes.

Materials and Equipment
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or 50 mM borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffers: Phosphate-buffered saline (PBS), deionized water

  • Orbital shaker or vortex mixer

  • Centrifuge for nanoparticle separation

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

  • Transmission Electron Microscope (TEM) (optional)

  • Thermogravimetric Analyzer (TGA) or Nuclear Magnetic Resonance (NMR) spectrometer (for quantitative analysis)

Protocol 1: Functionalization of Amine-Modified Nanoparticles
  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound linker in the Reaction Buffer to a desired concentration. A 10-50 fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point.

  • PEGylation Reaction: Add the this compound solution to the nanoparticle suspension.

  • Incubation: Incubate the reaction mixture for 12-24 hours at room temperature with gentle, continuous mixing on an orbital shaker.

  • Quenching: (Optional) To quench any unreacted tosyl groups, add the Quenching Buffer to a final concentration of 50 mM and incubate for an additional 1 hour.

  • Purification: Proceed to the purification protocol to remove excess, unreacted this compound.

Protocol 2: Purification of PEGylated Nanoparticles

Purification is a critical step to remove unbound PEG linkers, which can interfere with downstream applications and characterization.

Method A: Centrifugal Washing

  • Centrifuge the reaction mixture at a speed and time sufficient to pellet the nanoparticles. The exact parameters will depend on the nanoparticle size and density.

  • Carefully remove and discard the supernatant, which contains the excess PEG linker.

  • Resuspend the nanoparticle pellet in deionized water or PBS.

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.

Method B: Dialysis

  • Transfer the reaction mixture into a dialysis membrane with a molecular weight cutoff (MWCO) significantly larger than the this compound linker (e.g., 50 kDa MWCO).

  • Dialyze against a large volume of deionized water or PBS for 24-48 hours, with at least three changes of the dialysis buffer.

  • Recover the purified PEGylated nanoparticle suspension from the dialysis membrane.

Data Presentation: Characterization of Functionalization

Successful PEGylation is typically confirmed by measuring the changes in the physicochemical properties of the nanoparticles. The following tables summarize representative quantitative data expected from the characterization of nanoparticles before and after functionalization with a PEG linker.

Table 1: Hydrodynamic Size and Polydispersity Index (PDI) (Measured by Dynamic Light Scattering - DLS)

Nanoparticle SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Functionalized Nanoparticles105.2 ± 2.10.15 ± 0.03
PEGylated Nanoparticles125.8 ± 3.50.18 ± 0.04

Note: An increase in hydrodynamic diameter is expected due to the attached PEG chains creating a hydrated layer on the nanoparticle surface. The core size, as measured by TEM, would remain unchanged.

Table 2: Surface Charge Analysis (Measured by Zeta Potential)

Nanoparticle SampleZeta Potential (mV) in 10 mM NaCl, pH 7.4
Amine-Functionalized Nanoparticles+25.4 ± 1.8
PEGylated Nanoparticles-2.1 ± 0.9

Note: A shift in zeta potential towards neutral is a strong indicator of successful PEGylation. The PEG chains effectively shield the surface charge of the core nanoparticle.

Table 3: Quantification of PEG Grafting Density (Representative data from Thermogravimetric Analysis - TGA)

Nanoparticle SampleMethodPEG Content (% Weight Loss)Grafting Density (PEG chains/nm²)
PEGylated NanoparticlesTGA~15% (in the 300-450°C range)0.3 - 1.5

Note: TGA measures the weight loss of the sample as it is heated. The weight loss in the PEG degradation temperature range can be used to quantify the amount of grafted PEG. Proton NMR (¹H NMR) can also be used as a robust quantitative method.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis np_prep 1. Disperse Amine-NPs in Reaction Buffer mix 3. Mix NP Suspension and PEG Solution np_prep->mix peg_prep 2. Dissolve this compound in Reaction Buffer peg_prep->mix incubate 4. Incubate 12-24h at Room Temperature mix->incubate quench 5. Quench Reaction (Optional) incubate->quench purify 6. Purify by Centrifugation or Dialysis quench->purify dls DLS (Size, PDI) purify->dls zeta Zeta Potential purify->zeta quant TGA/NMR (Quantification) purify->quant

Caption: Workflow for nanoparticle functionalization with this compound.

Reaction Schematic

Caption: Nucleophilic substitution of a tosyl group with a primary amine.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates with Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for creating antibody-drug conjugates (ADCs) utilizing the homobifunctional, discrete PEG linker, Tos-PEG22-Tos. The protocol details a cysteine-directed conjugation strategy, leveraging the reactivity of the tosyl leaving groups with free thiol moieties on the antibody to form stable thioether bonds. This method allows for the generation of ADCs with a defined drug-to-antibody ratio (DAR). Included are detailed methodologies for antibody reduction, drug-linker synthesis, conjugation, and subsequent purification and characterization of the final ADC product. Quantitative data from representative experiments are summarized to provide expected outcomes and performance benchmarks.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker molecule connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.

The this compound linker is a homobifunctional, monodisperse PEG linker containing 22 ethylene glycol units, capped at both ends with tosyl (tosylate) groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as the thiol group of a cysteine residue. This reactivity forms the basis of a robust strategy for site-specific conjugation of drug molecules to antibodies, resulting in a stable thioether linkage.

This application note outlines a detailed protocol for the synthesis of an ADC using a pre-formed drug-linker construct, where a cytotoxic agent is first attached to one end of the this compound linker before conjugation to a partially reduced antibody.

Experimental Workflow & Signaling Pathway

The overall workflow for the creation of an antibody-drug conjugate using this compound involves a multi-step process that begins with the preparation of the antibody and the drug-linker, followed by their conjugation, and finally, purification and characterization of the resulting ADC.

ADC_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) Reduced_mAb Partially Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (TCEP) Drug Cytotoxic Drug Drug_Linker Drug-Linker Construct Drug->Drug_Linker Linker This compound Linker->Drug_Linker Drug Attachment ADC_Crude Crude ADC Mixture Reduced_mAb->ADC_Crude Drug_Linker->ADC_Crude Thioether Bond Formation Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (SEC) Analysis Characterization (DAR, Purity, etc.) Purified_ADC->Analysis

Figure 1: Experimental workflow for ADC synthesis.

The core of the conjugation reaction is the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the carbon atom adjacent to the tosyl leaving group of the drug-linker construct. This SN2 reaction results in the formation of a stable thioether bond, covalently linking the drug payload to the antibody via the PEG spacer.

Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Ab-SH Antibody-Cys-SH TS [Ab-S---C---OTs]^- Ab-SH->TS Nucleophilic Attack Drug-Linker Drug-PEG22-OTs Drug-Linker->TS ADC Ab-S-PEG22-Drug TS->ADC Thioether Bond Formation Tosylate OTs- TS->Tosylate Leaving Group Departure

Figure 2: Reaction mechanism of thioether bond formation.

Materials and Reagents

Table 1: Key Reagents and Materials
Reagent/MaterialSupplierPurpose
Monoclonal Antibody (e.g., Trastuzumab)In-house or CommercialTargeting moiety
This compound LinkerCommercial VendorLinker
Cytotoxic Drug (with reactive handle)In-house or CommercialPayload
Tris(2-carboxyethyl)phosphine (TCEP)Commercial VendorReducing agent
Dimethyl sulfoxide (DMSO)Commercial VendorSolvent for drug-linker
Phosphate-Buffered Saline (PBS), pH 7.4In-house PreparationBuffer
Borate Buffer, pH 8.0In-house PreparationBuffer
Size-Exclusion Chromatography (SEC) ColumnCommercial VendorPurification
Hydrophobic Interaction Chromatography (HIC) ColumnCommercial VendorDAR analysis

Experimental Protocols

Protocol 1: Partial Reduction of Monoclonal Antibody

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. The goal is to achieve a controlled number of free thiols per antibody, which will influence the final drug-to-antibody ratio.

  • Antibody Preparation: Prepare a solution of the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • TCEP Addition: Prepare a stock solution of TCEP in the same buffer. Add a calculated molar excess of TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of reduction and should be empirically optimized. A starting point is a 2-5 fold molar excess of TCEP per disulfide bond to be reduced.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column or tangential flow filtration (TFF), exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2). The presence of a chelating agent like EDTA is recommended to prevent re-oxidation of the thiols.

  • Quantification of Free Thiols: Determine the concentration of free thiols using Ellman's reagent (DTNB) to calculate the average number of thiols per antibody (T/A ratio).

Protocol 2: Synthesis of Drug-Linker Construct

This protocol outlines the synthesis of the drug-linker construct by reacting the cytotoxic drug with one of the tosyl groups of the this compound linker.

  • Reagent Preparation: Dissolve the cytotoxic drug (containing a nucleophilic handle, e.g., an amine or thiol) and a slight molar excess of this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Reaction: If the drug has an amine handle, add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, purify the drug-linker construct using flash chromatography or preparative HPLC to remove unreacted starting materials.

  • Characterization: Confirm the identity and purity of the drug-linker construct by LC-MS and NMR.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the purified drug-linker construct to the partially reduced antibody.

  • Reagent Preparation: Dissolve the purified drug-linker construct in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction: Add the drug-linker stock solution to the solution of the partially reduced antibody with gentle stirring. A typical molar excess of the drug-linker to the available thiol groups is between 1.5 and 5-fold. The final concentration of the organic co-solvent should be kept low (typically <10% v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 4-16 hours. The optimal time and temperature should be determined empirically. The reaction is typically performed at a slightly basic pH (7.5-8.5) to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.

  • Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any remaining unreacted drug-linker.

  • Purification: Purify the crude ADC mixture to remove unconjugated drug-linker, unreacted antibody, and quenching agent. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Protocol 4: Characterization of the Antibody-Drug Conjugate

The purified ADC should be thoroughly characterized to determine its key quality attributes.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the integrated peak areas.

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the drug.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the different DAR species present.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • In Vitro Cytotoxicity Assay:

    • The biological activity of the ADC is assessed by determining its potency in killing target cancer cells in vitro. This is typically done by measuring the half-maximal inhibitory concentration (IC50).

Data Presentation

Table 2: Representative Reaction Conditions for ADC Synthesis
ParameterConditionRationale
Antibody Reduction
Antibody Concentration10 mg/mLHigh concentration favors reaction kinetics.
TCEP:Antibody Molar Ratio3:1To achieve an average of 4 free thiols per antibody (DAR of 4).
Reduction Temperature37°COptimal temperature for TCEP activity.
Reduction Time90 minutesSufficient time for disulfide bond reduction.
Conjugation
Drug-Linker:Thiol Molar Ratio2:1Ensures efficient conjugation while minimizing excess reagent.
Reaction pH8.0Favors the formation of the more nucleophilic thiolate anion.
Reaction TemperatureRoom TemperatureBalances reaction rate and antibody stability.
Reaction Time12 hoursAllows for completion of the conjugation reaction.
Organic Co-solvent (DMSO)< 5% (v/v)Maintains antibody stability.
Table 3: Expected ADC Characterization Results
Analytical MethodParameterExpected Result
HIC-HPLCAverage DAR3.8 - 4.2
SEC-HPLCMonomer Purity> 95%
SEC-HPLCAggregates< 5%
Intact Mass SpectrometryMajor SpeciesDAR 4
In Vitro CytotoxicityIC50 (Target Cells)Dependent on payload potency (e.g., 1-10 nM)
In Vitro CytotoxicityIC50 (Non-Target Cells)> 1000 nM

Conclusion

The use of the this compound linker provides a reliable and efficient method for the creation of antibody-drug conjugates with a stable thioether linkage. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers in the field of targeted cancer therapy. The ability to control the drug-to-antibody ratio and the favorable properties imparted by the PEG spacer make this a compelling approach for the development of next-generation ADCs. Further optimization of reaction conditions may be necessary depending on the specific antibody and drug payload used.

Characterization of Tos-PEG22-Tos Labeled Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG22-Tos is a homobifunctional crosslinking reagent consisting of a 22-unit polyethylene glycol (PEG) spacer flanked by two tosyl (tosylate) groups. The hydrophilic PEG chain enhances solubility in aqueous media, a crucial property for biological applications. The tosyl groups are excellent leaving groups for nucleophilic substitution reactions, making this compound a versatile tool for conjugating various nucleophiles such as amines and thiols. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles for targeted drug delivery.[1]

These application notes provide a comprehensive guide to the characterization of this compound and its conjugates, employing standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

I. Physicochemical Properties and Handling

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight Approximately 1251.5 g/mol [2]
Appearance White to off-white solid or viscous oilGeneral knowledge of PEG compounds
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents[3]
Storage Store at -20°C, protected from moistureGeneral recommendation for PEG reagents

Handling Precautions:

This compound is sensitive to moisture. It is recommended to handle the reagent under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents to prevent hydrolysis of the tosyl groups.

II. Analytical Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure and purity of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.[4]

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: 3-4 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Table 2: Expected ¹H NMR Chemical Shifts for this compound (Illustrative)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration (Relative)
Aromatic protons (ortho to SO₂)7.80Doublet4H
Aromatic protons (meta to SO₂)7.35Doublet4H
-CH₂- adjacent to tosyl group (TsO-CH₂-)4.16Triplet4H
PEG backbone (-O-CH₂-CH₂-O-)3.64Singlet~84H
-CH₂- adjacent to the above methylene3.69Triplet4H
Methyl protons of tosyl group2.45Singlet6H

Note: The chemical shifts are illustrative and can vary slightly based on the solvent and instrument.[5]

Protocol 2: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-30 mg of this compound in 0.5-0.7 mL of CDCl₃ or DMSO-d₆.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (Illustrative)

Carbon AtomChemical Shift (δ, ppm)
Aromatic C (quaternary, attached to S)145.0
Aromatic C (quaternary, attached to CH₃)133.0
Aromatic CH (ortho to SO₂)130.0
Aromatic CH (meta to SO₂)128.0
PEG backbone (-O-CH₂-CH₂-O-)70.5
-CH₂- adjacent to tosyl group (TsO-CH₂-)69.2
-CH₂- adjacent to the above methylene68.7
Methyl C of tosyl group21.6

Note: These are approximate chemical shifts and can be influenced by the solvent and concentration.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and to monitor the progress of conjugation reactions. A reversed-phase column is typically employed.

Protocol 3: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the tosyl group).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Table 4: Illustrative HPLC Data for this compound

CompoundRetention Time (min)Purity (%)
This compound15.8>95
Hydrolyzed PEG12.5-

Note: Retention times are highly dependent on the specific HPLC system, column, and gradient conditions.

C. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound and its conjugates. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

Protocol 4: LC-MS (ESI)

  • Instrumentation: Couple the HPLC system (as described in Protocol 3) to an ESI mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan from m/z 300 to 2000.

  • Data Analysis: The expected m/z value for the sodiated adduct [M+Na]⁺ of this compound is approximately 1274.5.

Protocol 5: MALDI-TOF MS

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for PEG analysis.

  • Sample Preparation: Mix the sample solution (in a suitable volatile solvent like acetonitrile) with the matrix solution on the MALDI target plate and allow it to dry.

  • Analysis: Acquire the spectrum in positive ion mode. A series of peaks separated by 44 Da (the mass of an ethylene glycol unit) will be observed, centered around the average molecular weight.

Table 5: Illustrative Mass Spectrometry Data for this compound

TechniqueIonExpected m/z
LC-MS (ESI)[M+Na]⁺~1274.5
MALDI-TOF MS[M+Na]⁺ (peak of distribution)~1274.5

Note: The observed m/z may correspond to different adducts (e.g., [M+K]⁺).

III. Application: Bioconjugation and Characterization

A common application of this compound is the conjugation of a therapeutic payload to a targeting moiety, such as an antibody.

Workflow for Antibody-Payload Conjugation:

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation_Step1 Reaction 1: Antibody + this compound Antibody->Conjugation_Step1 This compound This compound This compound->Conjugation_Step1 Payload Payload Conjugation_Step2 Reaction 2: Intermediate + Payload Payload->Conjugation_Step2 Intermediate Antibody-PEG-Tos Conjugation_Step1->Intermediate Intermediate->Conjugation_Step2 Crude_ADC Crude Antibody-Drug Conjugate (ADC) Conjugation_Step2->Crude_ADC Purification Size-Exclusion Chromatography (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization_Techniques LC-MS SDS-PAGE UV-Vis Purified_ADC->Characterization_Techniques Final_Product Characterized ADC Characterization_Techniques->Final_Product

Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC) using this compound.

Characterization of the Conjugate:

  • LC-MS: To determine the drug-to-antibody ratio (DAR). The mass of the conjugate will increase with the number of attached drug-linker moieties.

  • SDS-PAGE: To visualize the increase in molecular weight and assess the purity of the conjugate.

  • UV-Vis Spectroscopy: To quantify the concentration of both the antibody (at 280 nm) and the payload (if it has a distinct absorbance).

IV. Hypothetical Signaling Pathway Application

This compound can be used to link a signaling inhibitor to a cell-surface receptor-targeting antibody, thereby delivering the inhibitor specifically to cancer cells overexpressing that receptor.

Diagram of Targeted Inhibition of a Kinase Pathway:

signaling_pathway cluster_cell Cancer Cell cluster_drug Targeted Drug Receptor Overexpressed Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Proliferation Cell Proliferation & Survival Kinase2->Proliferation Promotes Antibody Antibody Antibody->Receptor Binds Linker This compound Inhibitor Kinase A Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Targeted delivery of a kinase inhibitor to a cancer cell via an antibody-PEG-drug conjugate.

V. Conclusion

The characterization of this compound and its bioconjugates requires a multi-faceted analytical approach. NMR spectroscopy is indispensable for structural verification and purity assessment of the linker itself. HPLC provides a robust method for monitoring reaction progress and determining the purity of the final conjugate. Mass spectrometry is essential for confirming the molecular weight and, in the case of protein conjugates, for determining the extent of modification. The protocols and illustrative data presented here serve as a comprehensive guide for researchers and drug development professionals working with this versatile crosslinking reagent.

References

Application Notes and Protocols: Tos-PEG22-Tos Conjugation in Organic vs. Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs. The covalent attachment of PEG chains can enhance solubility, increase systemic circulation time, and reduce immunogenicity. Tos-PEG22-Tos is a bifunctional PEG linker where both ends of a discrete 22-unit PEG chain are activated with tosyl groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making this compound a versatile crosslinker for conjugating to amine and thiol residues on target molecules.

This document provides a detailed comparison of this compound conjugation reactions performed in organic and aqueous media. It includes experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the reaction workflows.

Comparison of Organic vs. Aqueous Media for this compound Conjugation

The choice of reaction medium, either organic or aqueous, significantly impacts the efficiency and outcome of the conjugation reaction. The optimal medium depends on the solubility and stability of the substrate molecule and the desired reaction kinetics.

Key Considerations:

  • Solubility: The substrate (e.g., protein, peptide, or small molecule) and the this compound reagent must be soluble in the chosen solvent system. While this compound has good solubility in many organic solvents and aqueous buffers, the solubility of the target molecule is often the determining factor.

  • Reaction Rate: Nucleophilic substitution reactions involving tosylates are generally faster in polar aprotic organic solvents (e.g., DMF, DMSO) compared to protic solvents like water. This is because protic solvents can solvate the nucleophile, reducing its reactivity.

  • Substrate Stability: Proteins and other biomolecules may be sensitive to organic solvents and can undergo denaturation, which might affect their biological activity. However, for some hydrophobic proteins, organic solvents can prevent aggregation and lead to higher conjugation yields.[1]

  • Hydrolysis of this compound: In aqueous media, the tosyl groups are susceptible to hydrolysis, which deactivates the PEG linker. The rate of hydrolysis is dependent on pH and temperature, with higher pH values generally leading to faster hydrolysis.[2] Organic solvents, being anhydrous, prevent this side reaction.

  • Side Reactions: The nature of the solvent can influence the prevalence of side reactions. In aqueous buffers, the choice of buffer components is critical to avoid competing nucleophiles (e.g., Tris buffer).

Data Presentation

Table 1: Theoretical Comparison of this compound Conjugation Parameters in Organic vs. Aqueous Media

ParameterOrganic Media (e.g., DMF, DCM)Aqueous Media (e.g., PBS buffer)
Reaction Rate Generally fasterGenerally slower
Typical Reaction Time 1-4 hours4-24 hours
Typical Temperature Room Temperature4°C to Room Temperature
Reagent Stability High (anhydrous conditions)Lower (susceptible to hydrolysis)
pH Control Addition of a non-nucleophilic baseBuffered system (pH 7.4 - 9.0)
Substrate Scope Ideal for hydrophobic moleculesSuitable for most proteins and hydrophilic molecules
Potential Issues Substrate denaturation, solubilityReagent hydrolysis, lower reaction rates, buffer interference
Typical Yields Potentially higher for certain substratesVariable, dependent on substrate and reaction conditions

Experimental Protocols

Protocol 1: Conjugation of a Peptide to this compound in Organic Medium (DMF)

This protocol describes the conjugation of a peptide containing a primary amine (e.g., the N-terminus or a lysine residue) to this compound in an organic solvent.

Materials:

  • Peptide with a reactive amine group

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF to a final concentration of 1-5 mg/mL.

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • Add the this compound solution to the peptide solution with gentle stirring.

    • Add DIPEA (2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or LC-MS.

  • Quenching the Reaction:

    • Once the desired level of conjugation is achieved, the reaction can be quenched by the addition of a small amount of water or a primary amine-containing buffer (e.g., Tris buffer) to react with the excess this compound.

  • Purification:

    • Purify the PEGylated peptide using reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Protocol 2: Conjugation of a Protein to this compound in Aqueous Medium (PBS Buffer)

This protocol outlines the conjugation of a protein with accessible amine or thiol groups to this compound in an aqueous buffer system.

Materials:

  • Protein with reactive amine (lysine, N-terminus) or thiol (cysteine) groups

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4 - 8.5

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system for purification

  • SDS-PAGE for analysis

  • Mass spectrometer for characterization

Procedure:

  • Buffer Exchange:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into PBS at the desired pH using dialysis or a desalting column.

  • Dissolution of Reactants:

    • Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer to the desired final concentration (typically a 5-20 fold molar excess over the protein).

  • Reaction Setup:

    • Add the this compound solution to the protein solution with gentle mixing.

  • Reaction Incubation:

    • Incubate the reaction at 4°C or room temperature for 4-24 hours. The optimal time and temperature should be determined empirically for each specific protein.

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking aliquots and analyzing them by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein. HPLC can also be used for more quantitative monitoring.

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a small molecule with a primary amine or thiol, such as glycine or cysteine, to consume any unreacted this compound.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

  • Characterization:

    • Analyze the final product by SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[3][4][5]

Mandatory Visualizations

Conjugation_Workflow_Organic cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide Peptide in anhydrous DMF Mix Mix Reactants + DIPEA Peptide->Mix PEG This compound in anhydrous DMF PEG->Mix Incubate Incubate (RT, 2-4h) Mix->Incubate Monitor Monitor (HPLC/LC-MS) Incubate->Monitor Quench Quench Monitor->Quench Purify Purify (RP-HPLC) Quench->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Workflow for this compound conjugation in an organic medium.

Conjugation_Workflow_Aqueous cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein in PBS Buffer Mix Mix Reactants Protein->Mix PEG_sol Dissolve this compound in DMSO/DMF PEG_dil Dilute in PBS Buffer PEG_sol->PEG_dil PEG_dil->Mix Incubate Incubate (4°C - RT, 4-24h) Mix->Incubate Monitor Monitor (SDS-PAGE/HPLC) Incubate->Monitor Quench Quench Monitor->Quench Purify Purify (SEC/IEX) Quench->Purify Characterize Characterize (MS, HPLC, SDS-PAGE) Purify->Characterize

Caption: Workflow for this compound conjugation in an aqueous medium.

Conjugation_Reaction Reactants This compound + R-NH2 / R-SH (Substrate) Product R-NH-PEG22-NH-R / R-S-PEG22-S-R (Conjugated Product) + 2 Tos-OH Reactants->Product Nucleophilic Substitution Solvent Organic Solvent (e.g., DMF) + Base (e.g., DIPEA) OR Aqueous Buffer (e.g., PBS, pH 7.4-8.5) Solvent->Reactants

Caption: General reaction scheme for this compound conjugation.

Conclusion

The choice between organic and aqueous media for this compound conjugation is a critical decision that should be based on the properties of the molecule to be conjugated. Organic media offer the advantages of faster reaction rates and the absence of reagent hydrolysis, making them particularly suitable for hydrophobic molecules. However, the potential for substrate denaturation must be carefully considered. Aqueous media are generally preferred for their ability to maintain the native conformation of most biomolecules, although reaction conditions must be optimized to mitigate the effects of hydrolysis and slower kinetics. The protocols provided herein serve as a starting point for developing a robust and efficient PEGylation strategy using this compound.

References

Application Notes and Protocols for Tos-PEG22-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Tos-PEG22-Tos

This compound is a linear, bifunctional polyethylene glycol (PEG) derivative. It is characterized by the presence of a tosyl (tosylate) group at both ends of a 22-unit PEG chain. The tosyl group is an excellent leaving group, making this conjugate highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.[1] This reactivity is the basis for its primary application as a homobifunctional crosslinker in bioconjugation and polymer chemistry.[2][3]

The central PEG chain imparts hydrophilicity, which can enhance the solubility and biocompatibility of the molecules it crosslinks.[3][4] This makes this compound a valuable tool in drug delivery, surface modification, and the development of novel biomaterials.

Physicochemical Properties

A summary of the key physicochemical properties of a representative this compound conjugate is provided in Table 1.

PropertyValueReference
Molecular FormulaC56H98O26S2
Molecular Weight~1251.49 g/mol
AppearanceWhite to off-white solid or waxy substance-
SolubilitySoluble in water, DMSO, DMF, dichloromethane

Table 1: Physicochemical Properties of this compound

Key Applications
  • Bioconjugation and Crosslinking: The bifunctional nature of this compound allows it to act as a linker, connecting two molecules that possess nucleophilic groups. This is widely used in protein-protein conjugation, antibody-drug conjugation, and the formation of hydrogels.

  • Drug Delivery: By conjugating therapeutic molecules, this compound can improve their pharmacokinetic properties, such as increasing solubility and extending circulation half-life.

  • Surface Modification: This conjugate can be used to modify surfaces to enhance their biocompatibility, reduce non-specific protein adsorption, and attach specific ligands for targeted interactions.

Stability and Degradation

The stability of this compound is influenced by two main factors: the stability of the PEG backbone and the reactivity of the terminal tosyl groups.

  • PEG Backbone: The polyethylene glycol chain is generally stable but can be susceptible to oxidative degradation, particularly when exposed to high temperatures, oxygen, and light.

  • Tosyl Groups: The tosylate ester linkage is susceptible to hydrolysis, especially under basic (high pH) conditions. This will result in the loss of the tosyl group and the formation of a terminal hydroxyl group, rendering the conjugate inactive for its intended crosslinking purpose.

Protocols

Recommended Long-Term Storage Conditions

To ensure the long-term stability and functionality of this compound conjugates, the following storage conditions are recommended. These conditions are designed to minimize degradation from hydrolysis and oxidation.

ParameterConditionRationale
Temperature-20°C or lowerReduces the rate of chemical degradation and hydrolysis.
AtmosphereInert Gas (Argon or Nitrogen)Minimizes oxidative degradation of the PEG backbone.
LightIn the dark (e.g., amber vial or stored in a box)Prevents photodegradation.
MoistureDry/DesiccatedMinimizes hydrolysis of the tosyl groups.

Table 2: Recommended Long-Term Storage Conditions

Handling Protocol
  • Before use, allow the container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold conjugate.

  • Weigh the desired amount of the conjugate in a controlled environment with low humidity if possible.

  • After dispensing, flush the container with a dry, inert gas (argon or nitrogen) before sealing tightly.

  • Return the container to the recommended storage conditions promptly.

  • For preparing solutions, use anhydrous solvents if the application allows. If aqueous buffers are required, prepare them freshly and consider their pH, as basic conditions can promote hydrolysis of the tosyl group.

Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

2.3.1 Materials

  • This compound

  • Water for HPLC

  • Acetonitrile for HPLC

  • Methanol for HPLC

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • pH meter

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

  • Temperature-controlled oven

  • Photostability chamber

2.3.2 Stress Conditions

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50 v/v) and expose them to the following conditions:

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours
Oxidation 3% H2O2 at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours (in solid state and in solution)
Photodegradation Expose to light according to ICH Q1B guidelines

Table 3: Forced Degradation Stress Conditions

2.3.3 Analysis

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A gradient elution with a C18 column is a common starting point.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Characterize any significant degradation products using mass spectrometry (MS) if available.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_product Final Product reagent This compound reaction_step Conjugation Reaction (Controlled pH & Temp) reagent->reaction_step molecule_A Molecule A (with Nucleophile) molecule_A->reaction_step molecule_B Molecule B (with Nucleophile) molecule_B->reaction_step purification Purification (e.g., SEC, IEX) reaction_step->purification analysis Analysis (e.g., HPLC, SDS-PAGE) purification->analysis final_product A-PEG22-B Conjugate analysis->final_product

Caption: Workflow for a typical bioconjugation using this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_results Data Interpretation start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method_val Validate Analytical Method analysis->method_val

References

Application Notes and Protocols: Utilization of Tos-PEG22-Tos in Solid-Phase Peptide Synthesis for Peptide Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the efficient construction of linear peptide sequences. However, linear peptides often suffer from drawbacks such as susceptibility to proteolytic degradation and conformational flexibility, which can limit their therapeutic potential. Peptide cyclization is a widely adopted strategy to overcome these limitations by imparting conformational rigidity, enhancing metabolic stability, and improving binding affinity and selectivity to biological targets.

This document provides detailed application notes and protocols for the use of Tos-PEG22-Tos , a homobifunctional polyethylene glycol (PEG) linker, in the synthesis of cyclic peptides. The tosyl (Tos) groups at each end of the PEG chain are excellent leaving groups for nucleophilic substitution reactions, making this linker a versatile tool for intramolecularly crosslinking amino acid side chains within a peptide synthesized on a solid support.

Properties and Advantages of this compound

This compound is a valuable reagent for creating cyclic peptides with a flexible, hydrophilic spacer. The key features of this linker include:

  • Homobifunctionality: The two tosyl groups allow for the reaction with two nucleophilic sites, enabling intramolecular cyclization.

  • PEG Spacer: The 22-unit polyethylene glycol chain is hydrophilic, which can improve the solubility of the final cyclic peptide. PEG linkers are also known to be biocompatible and can improve the pharmacokinetic properties of therapeutic peptides.[1]

  • Defined Length: The monodisperse nature of the PEG linker ensures a precise and consistent length of the crosslink, which is crucial for predictable conformational constraints.

Principle of Application in SPPS

The primary application of this compound in the context of SPPS is for the on-resin side-chain-to-side-chain cyclization of a linear peptide. The general workflow involves:

  • Standard SPPS: Synthesis of the linear peptide on a suitable solid support using Fmoc or Boc chemistry. The peptide sequence must incorporate at least two nucleophilic amino acid residues at appropriate positions for cyclization.

  • Selective Side-Chain Deprotection: Orthogonal protecting groups are removed from the chosen nucleophilic side chains while the peptide remains anchored to the resin and other side chains remain protected.

  • On-Resin Cyclization: The resin-bound peptide is then treated with this compound. The nucleophilic side chains attack the tosylated ends of the linker, forming stable thioether or amine linkages and resulting in a cyclized peptide.

  • Cleavage and Global Deprotection: The cyclized peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

  • Purification: The crude cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Experimental Workflow

SPPS_Cyclization_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_finalization Final Steps A 1. Resin Swelling B 2. First Amino Acid Loading A->B C 3. Iterative Deprotection & Coupling B->C D 4. Selective Side-Chain Deprotection C->D E 5. Cyclization with This compound D->E F 6. Cleavage from Resin & Global Deprotection E->F G 7. Purification (RP-HPLC) F->G H Cyclic Peptide G->H

Caption: General workflow for on-resin peptide cyclization using this compound.

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids (including those with orthogonal side-chain protection, e.g., Fmoc-Cys(Mmt)-OH, Fmoc-Lys(Alloc)-OH, Fmoc-Dpr(ivDde)-OH).

  • Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin).

  • Coupling reagents (e.g., HATU, HBTU, DIC).

  • Base (e.g., DIPEA, NMM).

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether.

  • Reagents for selective deprotection (e.g., 2% Hydrazine in DMF for Dde, Pd(PPh₃)₄/PhSiH₃ in DCM for Alloc, 1% TFA in DCM for Mmt).

  • This compound .

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • RP-HPLC system for purification.

  • Mass spectrometer for analysis.

Protocol 1: On-Resin Cyclization via Thioether Linkages (Cysteine Side Chains)

This protocol describes the cyclization of a peptide containing two cysteine residues.

Step 1: Linear Peptide Synthesis

  • Synthesize the linear peptide sequence on a Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-Cys(Mmt)-OH at the desired positions for cyclization.

  • After the final coupling step, wash the resin thoroughly with DMF and DCM and dry under vacuum.

Step 2: Selective Deprotection of Cysteine Side Chains

  • Swell the resin in DCM.

  • Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM for 2 minutes. Repeat this step 5-7 times until the yellow color from the trityl cation is no longer observed.

  • Wash the resin with DCM (3x), 10% DIPEA in DMF (2x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Step 3: On-Resin Cyclization with this compound

  • Swell the deprotected peptide-resin in anhydrous DMF.

  • Prepare a solution of this compound (1.5 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF.

  • Add the this compound solution to the resin and shake at room temperature for 12-24 hours.

  • Monitor the reaction completion by taking a small sample of beads, cleaving the peptide, and analyzing by mass spectrometry.

  • Once the reaction is complete, wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Step 4: Cleavage, Deprotection, and Purification

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the cyclic peptide by RP-HPLC and confirm the mass by mass spectrometry.

Thioether_Cyclization Start Linear Peptide on Resin with two Cys(Mmt) Deprotection Selective Deprotection (1% TFA in DCM) Start->Deprotection Cyclization Cyclization (this compound, DIPEA in DMF) Deprotection->Cyclization Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Product Cyclic Peptide (Thioether Linkage) Purification->Product

Caption: Workflow for thioether-based peptide cyclization.

Protocol 2: On-Resin Cyclization via Amine Linkages (Lysine/Ornithine Side Chains)

This protocol is suitable for cyclizing a peptide containing two amine-bearing residues, such as Lysine, Ornithine, or Diaminopropionic acid (Dpr).

Step 1: Linear Peptide Synthesis

  • Synthesize the linear peptide on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS. Incorporate Fmoc-Lys(Alloc)-OH or Fmoc-Dpr(ivDde)-OH at the desired positions. The use of a hyper-acid sensitive resin facilitates milder cleavage conditions if desired.

  • After synthesis, wash and dry the resin.

Step 2: Selective Deprotection of Amine Side Chains

  • For Alloc group:

    • Swell the resin in anhydrous DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in DCM for 30 minutes. Repeat the treatment.

    • Wash the resin with DCM (3x), 0.5% DIPEA in DMF (2x), 0.5% sodium diethyldithiocarbamate in DMF (3x), DMF (3x), and DCM (3x).

  • For ivDde group:

    • Swell the resin in DMF.

    • Treat the resin with 2% hydrazine in DMF for 5 minutes. Repeat the treatment.

    • Wash the resin with DMF (5x) and DCM (5x).

Step 3: On-Resin Cyclization with this compound

  • Swell the deprotected peptide-resin in anhydrous DMF.

  • Add a solution of this compound (1.5 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (5 equivalents) in DMF.

  • Shake the reaction mixture at room temperature for 18-36 hours. The reaction is generally slower than with thiols.

  • Monitor for completion by mass spectrometry analysis of a cleaved sample.

  • Wash the resin thoroughly with DMF and DCM and dry.

Step 4: Cleavage, Deprotection, and Purification

  • Cleave the peptide from the resin and remove remaining protecting groups using an appropriate cleavage cocktail.

  • Precipitate, wash, and dry the crude peptide.

  • Purify by RP-HPLC and confirm the product by mass spectrometry.

Data Presentation: Comparative Analysis of Cyclization Methods

Quantitative data for the efficiency of cyclization with this compound is not extensively published. The following table provides a general comparison of common on-resin cyclization methods to serve as a benchmark. Actual yields will be sequence-dependent.

Cyclization MethodLinkage FormedTypical ReagentsTypical Crude PurityAdvantagesDisadvantages
Thiol-Tosylate Reaction ThioetherThis compound , DIPEA20-60%Stable linkage, specificRequires Cys, potentially slower than other methods
Lactam Bridge AmideHATU, HOBt, DIPEA25-70%Mimics natural peptide bondCan be slow, potential for side reactions
Disulfide Bridge DisulfideAir oxidation, K₃[Fe(CN)₆]30-80%Simple, commonReversible, potential for oligomerization
Click Chemistry (CuAAC) TriazoleAzide & alkyne AAs, Cu(I)50-90%High efficiency, bioorthogonalRequires unnatural AAs, copper catalyst
Thiol-ene Reaction ThioetherCys & alkene AAs, photoinitiator40-85%Rapid, high yieldingRequires alkene-containing AA, UV light

Note: Crude purity is highly dependent on the peptide sequence, ring size, and reaction conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cyclization Efficiency Steric hindrance; Unfavorable peptide conformation; Incomplete deprotection of side chains.Introduce turn-inducing residues (e.g., Gly, Pro) near cyclization sites; Use a longer PEG linker if available; Confirm complete deprotection before adding the linker.
Oligomerization (Dimer Formation) High resin loading; Intermolecular reaction is competitive.Use a resin with lower substitution (e.g., 0.2-0.4 mmol/g); Perform cyclization in a larger volume of solvent.
No Reaction Inactive reagents; Insufficient base.Use fresh this compound and anhydrous solvents; Ensure sufficient equivalents of a non-nucleophilic base are used.
Multiple Products Incomplete reaction; Side reactions with other nucleophilic residues.Increase reaction time; Ensure all other reactive side chains are properly protected with stable protecting groups.

Conclusion

This compound is a versatile bifunctional linker for the synthesis of side-chain cyclized peptides. By forming stable thioether or amine linkages, it allows for the introduction of a flexible, hydrophilic spacer that can enhance the pharmacological properties of peptide-based therapeutics. The provided protocols offer a foundation for researchers to implement this strategy in their solid-phase peptide synthesis workflows. Optimization of reaction conditions for specific peptide sequences is recommended to achieve optimal yields and purity.

References

Troubleshooting & Optimization

How to improve low yield in Tos-PEG22-Tos conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in Tos-PEG22-Tos conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields in the synthesis of this compound (ditosyl-PEG22) primarily stem from incomplete reactions, degradation of the PEG starting material, and the formation of side products. Key factors include the purity of reagents, presence of moisture, inappropriate reaction temperature, and suboptimal stoichiometry of reactants. Specifically, the quality of tosyl chloride (TsCl) is crucial, as it can degrade over time.[1][2]

Q2: How can I ensure the quality of my reagents?

It is critical to use high-purity starting materials. PEG should be dried before use, for example, by azeotropic distillation with toluene.[3] Tosyl chloride should be purified if it is old or discolored; recrystallization is a common method.[1][2] Solvents must be anhydrous, as water can react with tosyl chloride and other reactive intermediates.

Q3: What are the typical side reactions that can lower the yield?

Common side reactions include:

  • Hydrolysis of Tosyl Chloride: Presence of water will convert TsCl to p-toluenesulfonic acid, which is unreactive.

  • Formation of Pyridinium Chloride: When using pyridine as a base, it can react with TsCl to form a salt, which can complicate purification.

  • β-Elimination: Although less common with PEG, β-elimination of the tosylate group can occur under strongly basic conditions, leading to a vinyl ether side product.

  • PEG Depolymerization: Harsh basic conditions or elevated temperatures can lead to the degradation of the PEG chain.

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a straightforward method to monitor the consumption of the starting PEG material and the formation of the tosylated product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture. ¹H-NMR spectroscopy is invaluable for confirming the structure of the final product by identifying the characteristic peaks of the tosyl group and the PEG backbone.

Q5: What are the recommended purification strategies for this compound?

Purification can be challenging due to the amphipathic nature of PEG derivatives. Common methods include:

  • Extraction: Washing the organic layer with dilute acid (e.g., HCl) to remove basic impurities like pyridine, followed by washes with sodium bicarbonate solution and brine.

  • Precipitation: The product can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired product from unreacted starting materials and side products.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive tosyl chloride.Use fresh or purified tosyl chloride.
Insufficiently dried PEG or solvents.Ensure all starting materials and solvents are anhydrous.
Reaction temperature is too low.While the reaction should be kept cool initially to control exothermicity, it may require warming to room temperature or slightly above to proceed to completion.
Inefficient stirring.Ensure vigorous stirring to promote contact between reactants, especially in heterogeneous mixtures.
Presence of Multiple Spots on TLC (in addition to product and starting material) Formation of monotosylated PEG.Adjust the stoichiometry to use a slight excess of tosyl chloride and base to favor ditosylation.
Side reactions.Review reaction conditions (temperature, base) to minimize side product formation.
Difficulty in Product Isolation/Purification Product is water-soluble.For shorter PEG chains, extraction from aqueous solutions can be difficult. Consider precipitation or chromatography as alternative purification methods.
Emulsion formation during workup.Add brine to the aqueous layer to break up emulsions.
Product Degradation Harsh workup conditions (e.g., strong acid/base).Use mild workup conditions and avoid prolonged exposure to harsh reagents.
PEG depolymerization.Avoid high reaction temperatures and strongly basic conditions.

Experimental Protocols

Protocol 1: Standard Ditosylation of PEG22 in Pyridine

This protocol is a common method for the tosylation of polyethylene glycol.

  • Preparation: Dry PEG22 (1 equivalent) by azeotropic distillation with toluene or by drying under high vacuum overnight.

  • Reaction Setup: Dissolve the dried PEG22 in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl, 2.2-3.0 equivalents) to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by adding cold water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by precipitation from a non-polar solvent (e.g., diethyl ether) or by column chromatography on silica gel.

Protocol 2: Ditosylation of PEG22 using Triethylamine and Dichloromethane

This protocol offers an alternative to using pyridine.

  • Preparation: Ensure PEG22 and all reagents are anhydrous.

  • Reaction Setup: Dissolve dried PEG22 (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 3.0 equivalents).

  • Addition of TsCl: Add TsCl (2.2-2.5 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_PEG Dry PEG22 Dissolve_PEG Dissolve PEG in Solvent + Base Dry_PEG->Dissolve_PEG Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Dissolve_PEG Cool Cool to 0°C Dissolve_PEG->Cool Add_TsCl Add Tosyl Chloride Cool->Add_TsCl Stir Stir Overnight Add_TsCl->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Purify Purify Product Dry->Purify

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues Start Low Yield Observed Check_Reagents Check Reagent Quality & Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Impure_TsCl Impure TsCl? Check_Reagents->Impure_TsCl Wet_Reagents Wet Reagents/Solvents? Check_Reagents->Wet_Reagents Wrong_Temp Incorrect Temperature? Check_Conditions->Wrong_Temp Bad_Stoichiometry Suboptimal Stoichiometry? Check_Conditions->Bad_Stoichiometry Product_Loss Product Loss During Extraction? Check_Workup->Product_Loss Degradation Product Degradation? Check_Workup->Degradation Purify_TsCl Action: Purify or Replace TsCl Impure_TsCl->Purify_TsCl Dry_Reagents Action: Dry PEG & Solvents Wet_Reagents->Dry_Reagents Optimize_Temp Action: Optimize Temperature Wrong_Temp->Optimize_Temp Adjust_Ratios Action: Adjust Reagent Ratios Bad_Stoichiometry->Adjust_Ratios Modify_Purification Action: Modify Purification Method Product_Loss->Modify_Purification Mild_Conditions Action: Use Milder Conditions Degradation->Mild_Conditions

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Troubleshooting Protein Aggregation during PEGylation with Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation, with a specific focus on the use of the homobifunctional reagent, Tos-PEG22-Tos.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a homobifunctional polyethylene glycol (PEG) reagent. The "Tos" group (tosyl) is a good leaving group that can react with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. Because it has two reactive tosyl groups, it can be used to crosslink proteins or to conjugate two different molecules.

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during PEGylation with a bifunctional reagent like this compound is a common challenge. The primary causes include:

  • Intermolecular Cross-linking: The bifunctional nature of the reagent can lead to the formation of covalent bonds between multiple protein molecules, resulting in high molecular weight aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the probability of intermolecular cross-linking.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability and solubility. Unfavorable conditions can lead to the exposure of hydrophobic regions, promoting aggregation.[1][2][3]

  • PEG-Protein Interactions: While PEG is generally known to stabilize proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.

  • Poor Reagent Quality: The presence of impurities in the PEG reagent can contribute to unwanted side reactions and aggregation.

Q3: How can I detect and quantify protein aggregation in my PEGylated sample?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein, allowing for their quantification.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a rapid and non-invasive technique to detect the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can be used to visualize high-molecular-weight species corresponding to cross-linked protein aggregates. However, it's worth noting that native PAGE can sometimes provide better resolution for PEGylated proteins as it avoids the interaction between PEG and SDS that can cause band smearing.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.

Troubleshooting Guide

Issue: Significant protein precipitation or visible aggregates are observed during or after the PEGylation reaction.

This is a clear indication of extensive protein aggregation. The following troubleshooting steps can help mitigate this issue.

Step 1: Optimize Reaction Conditions

The initial and most critical step is to systematically optimize the reaction conditions. Small-scale screening experiments are highly recommended before proceeding to larger batches.

ParameterRecommended Range/ActionRationale
Protein Concentration 1-5 mg/mL (start low)Lower concentrations reduce the likelihood of intermolecular interactions.
PEG:Protein Molar Ratio Start with a low molar excess (e.g., 1:1 to 5:1)A high excess of a bifunctional linker increases the probability of cross-linking.
pH Maintain at least 1-1.5 pH units away from the protein's isoelectric point (pI)This ensures sufficient surface charge and electrostatic repulsion between protein molecules, preventing aggregation.
Temperature 4-25°CLowering the reaction temperature (e.g., to 4°C) slows down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.

Step 2: Employ Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions and can help to solubilize proteins.
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01-0.05% (v/v)Reduce surface tension and prevent aggregation at interfaces (e.g., air-water).

Step 3: Control Reaction Kinetics

A slower, more controlled reaction can favor the desired PEGylation over aggregation.

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time. This maintains a low instantaneous concentration of the cross-linker.

  • Lower Temperature: As mentioned in Step 1, performing the reaction at a lower temperature (e.g., 4°C) will decrease the reaction rate.

Step 4: Consider Alternative PEGylation Strategies

If aggregation remains a persistent issue with this compound, it may be necessary to explore alternative strategies that avoid the use of a homobifunctional linker.

  • Monofunctional PEG: Utilize a PEG reagent with only one reactive group (e.g., mPEG-Tos). This will prevent intermolecular cross-linking.

  • Heterobifunctional PEG: If cross-linking is desired, a heterobifunctional PEG with two different reactive groups that target different functional groups on the protein can offer more controlled conjugation.

  • Alternative Chemistries: Explore PEGylation reagents that target other amino acid residues, such as cysteine (e.g., PEG-maleimide) or carboxyl groups, to potentially find sites that are less prone to causing aggregation upon modification.

Experimental Protocols

Protocol 1: Small-Scale PEGylation Screening

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, and pH to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 50 mg/mL in reaction buffer)

  • Reaction buffers at various pH values (e.g., phosphate buffers at pH 7.0, 7.5, 8.0, 8.5)

Procedure:

  • Set up a matrix of small-scale reactions (e.g., 50-100 µL final volume) in microcentrifuge tubes.

  • Vary the following parameters:

    • Final Protein Concentration: e.g., 1 mg/mL, 2.5 mg/mL, 5 mg/mL

    • Molar Ratio of this compound to Protein: e.g., 1:1, 3:1, 5:1

    • pH: e.g., 7.0, 7.5, 8.0, 8.5

  • Add the appropriate volume of protein stock and reaction buffer to each tube.

  • Add the corresponding volume of the this compound stock solution to initiate the reaction.

  • Incubate the reactions for a set time (e.g., 2 hours) at a constant temperature (e.g., room temperature or 4°C).

  • After incubation, visually inspect for any precipitation.

  • Analyze each reaction mixture by SEC and/or DLS to quantify the percentage of aggregate formation.

Protocol 2: Analysis of PEGylation Products by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric PEGylated protein from aggregates.

Materials:

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates.

  • HPLC system with a UV detector.

  • Mobile phase: A buffer that promotes protein stability and minimizes non-specific interactions with the column matrix (e.g., 150 mM sodium phosphate, pH 7.0). The addition of arginine (e.g., 200 mM) to the mobile phase can sometimes reduce non-specific interactions.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject an appropriate volume (e.g., 20 µL) of the PEGylation reaction mixture.

  • Monitor the elution profile at 214 nm or 280 nm.

  • Identify the peaks corresponding to aggregates (eluting earlier) and the monomeric protein (eluting later).

  • Integrate the peak areas to determine the relative percentage of each species.

Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in the PEGylated protein solution.

Materials:

  • DLS instrument.

  • Low-volume cuvettes.

  • Filtered buffers for dilution.

Procedure:

  • Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to remove any large, insoluble aggregates.

  • Dilute the supernatant to a suitable concentration (typically 0.1-1.0 mg/mL) with a filtered buffer.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform the measurement according to the instrument's instructions.

  • Analyze the resulting size distribution data. The presence of multiple peaks or a high polydispersity index (PDI) indicates the presence of aggregates.

Visualizations

Aggregation_Mechanism cluster_0 Desired Pathway: Intramolecular Modification cluster_1 Undesired Pathway: Intermolecular Cross-linking P1 Protein P_PEG PEGylated Protein (Monomer) P1->P_PEG + PEG PEG1 Tos-PEG-Tos P2 Protein P_PEG_P Protein Dimer (Aggregate) P2->P_PEG_P P3 Protein P3->P_PEG_P PEG2 Tos-PEG-Tos PEG2->P_PEG_P Cross-linking

References

Identifying and minimizing side products in Tos-PEG22-Tos reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tos-PEG22-Tos. The information is designed to help identify and minimize the formation of side products during the tosylation of polyethylene glycol 22 (PEG-22).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Observation Potential Cause Suggested Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Tosyl Chloride: Presence of water in the reaction mixture. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of PEG-22, tosyl chloride, or base.1. Reaction Monitoring: Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Dry the starting PEG-22 by azeotropic distillation with toluene before the reaction. 3. Reagent Optimization: Use a slight excess of tosyl chloride (e.g., 2.2-2.5 equivalents for ditosylation) and a suitable excess of base (e.g., 3-5 equivalents of pyridine or triethylamine).
Presence of Mono-tosylated PEG (Tos-PEG22-OH) Impurity Incomplete Ditosylation: Insufficient tosyl chloride or reaction time to convert the second hydroxyl group.Drive the Reaction to Completion: Increase the equivalents of tosyl chloride and/or extend the reaction time. For purification, utilize column chromatography with a gradient elution to separate the more polar mono-tosylated species from the desired di-tosylated product.
Formation of a White Precipitate During Reaction Formation of Pyridinium Hydrochloride: This is a common byproduct when using pyridine as a base.This is expected. The salt can be removed during the aqueous workup.
Emulsion Formation During Aqueous Workup Amphiphilic Nature of PEG Derivatives: The partially reacted and unreacted PEG molecules can act as surfactants, stabilizing emulsions. Presence of Pyridinium Salts: These salts can also contribute to emulsion formation.Break the Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. If the emulsion persists, filtration through a pad of Celite may be effective. Centrifugation can also aid in phase separation.
Product is an Oil Instead of a Solid Presence of Impurities: Residual solvent or side products can prevent crystallization.Purification and Drying: Ensure the product is thoroughly purified by column chromatography. Dry the purified product under high vacuum to remove all traces of solvent.
TLC Plate Shows Streaking or Inconsistent Spots Polarity of PEG Compounds: PEGs and their derivatives can streak on silica gel. Presence of Pyridine: Pyridine can interfere with TLC analysis.TLC Optimization: Use a more polar eluent system, such as dichloromethane/methanol. To remove pyridine before spotting, perform a mini-workup of a small aliquot of the reaction mixture by partitioning it between a suitable organic solvent and dilute acid.
Unexpected Chlorine Atoms in the Final Product (from Mass Spectrometry) Reaction with Chloride Ions: Under certain conditions, the tosylate can be displaced by chloride ions generated from tosyl chloride.This is generally a minor side product. Ensure the reaction is carried out under standard tosylation conditions and that the workup effectively removes all ionic species.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are the mono-tosylated PEG (Tos-PEG22-OH) and unreacted PEG-22. Other potential impurities include residual tosyl chloride, its hydrolysis product p-toluenesulfonic acid, and pyridinium salts if pyridine is used as the base.

Q2: How can I minimize the formation of the mono-tosylated impurity?

A2: To favor the formation of the di-tosylated product, use a molar excess of tosyl chloride (typically 2.2 to 2.5 equivalents relative to PEG-22). Ensuring a sufficient reaction time and maintaining anhydrous conditions will also help drive the reaction to completion.

Q3: What is the role of pyridine in this reaction, and are there alternatives?

A3: Pyridine acts as a base to neutralize the HCl generated during the reaction, and it can also act as a nucleophilic catalyst. An alternative base is triethylamine (Et3N), often used in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Q4: My workup is complicated by persistent emulsions. How can I avoid this?

A4: Emulsion formation is a common issue due to the amphiphilic nature of PEG derivatives. To mitigate this, use brine during the aqueous washes to increase the polarity of the aqueous phase. Allowing the separation to stand for an extended period or gentle centrifugation can also be helpful.

Q5: What analytical techniques are best for characterizing the purity of this compound?

A5: Due to the lack of a strong UV chromophore in the PEG backbone, traditional HPLC with UV detection is not ideal. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Charged Aerosol Detection (CAD) is highly effective for separating and quantifying the di-tosylated product, mono-tosylated impurity, and unreacted PEG. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the chemical structure and can be used to determine the degree of tosylation by comparing the integration of the tosyl protons to the PEG backbone protons.

Experimental Protocols

Representative Synthesis Protocol for this compound
  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with PEG-22 (1 equivalent). The PEG-22 is dried by azeotropic distillation with anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: After cooling to room temperature, the dried PEG-22 is dissolved in anhydrous dichloromethane (DCM).

  • Addition of Base: Anhydrous pyridine (3-5 equivalents) is added to the solution, and the mixture is cooled to 0 °C in an ice bath.

  • Tosylation: p-Toluenesulfonyl chloride (TsCl, 2.2-2.5 equivalents) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the stirring PEG solution over 30 minutes.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC-ELSD.

  • Workup: The reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient elution, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., to DCM/methanol) to elute the di-tosylated product.

  • Characterization: The purified product is characterized by ¹H NMR and its purity is assessed by HPLC-ELSD.

Analytical Methods

¹H NMR Characterization Data (Representative Chemical Shifts in CDCl₃)

Assignment Chemical Shift (δ, ppm) Description
Ar- H7.80 (d)Protons on the tosyl aromatic ring ortho to the sulfonyl group
Ar- H7.35 (d)Protons on the tosyl aromatic ring meta to the sulfonyl group
-CH₂- OTs4.15 (t)PEG methylene protons adjacent to the tosylate group
-O-CH₂-CH₂-O- 3.64 (s)Methylene protons of the PEG backbone
Ar-CH₃ 2.45 (s)Methyl protons on the tosyl group

HPLC-ELSD Conditions for Purity Analysis

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detector ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)

Visualizations

Tos_PEG22_Tos_Synthesis cluster_reactants Reactants cluster_products Products & Side Products PEG22 HO-PEG22-OH MonoTos Tos-PEG22-OH (Mono-tosylated Side Product) PEG22->MonoTos + TsCl, Pyridine DiTos This compound (Desired Product) PEG22->DiTos Overall Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) PyridiniumSalt Pyridinium Hydrochloride Pyridine Pyridine MonoTos->DiTos + TsCl, Pyridine

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Reaction Tosylation Reaction Start->Reaction Workup Aqueous Workup Reaction->Workup LowYield Issue: Low Yield Reaction->LowYield Purification Column Chromatography Workup->Purification Emulsion Issue: Emulsion Workup->Emulsion Analysis ¹H NMR & HPLC Analysis Purification->Analysis End Pure this compound Analysis->End Purity Confirmed Impurity Issue: Impurities Detected Analysis->Impurity LowYield->Reaction Check Conditions & Reagents Emulsion->Workup Add Brine/ Centrifuge Impurity->Purification Optimize Purification

Caption: A troubleshooting workflow for this compound synthesis.

Technical Support Center: Purification of Reaction Mixtures from Unreacted Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted Tos-PEG22-Tos from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to remove?

This compound is a polyethylene glycol (PEG) linker with tosyl (tosylate) groups at both ends. The PEG chain makes the molecule hydrophilic and soluble in a variety of aqueous and organic solvents[1]. The tosyl groups are excellent leaving groups for nucleophilic substitution reactions[1]. The challenge in removing unreacted this compound stems from its dual solubility characteristics and its potential to have similar properties to the desired PEGylated product, especially if the product itself is PEGylated.

Q2: What are the common methods to remove unreacted this compound?

The most common methods for removing unreacted this compound from a reaction mixture are:

  • Chromatography: Including reverse-phase, size-exclusion, and ion-exchange chromatography.

  • Liquid-Liquid Extraction: Exploiting the differential solubility of the unreacted PEG linker and the product in immiscible solvents.

  • Precipitation: Selectively precipitating either the product or the unreacted PEG linker.

  • Scavenger Resins: Using solid-supported reagents that selectively react with and remove the tosyl functional groups.

Q3: How can I detect the presence of residual this compound in my purified product?

Several analytical techniques can be used to detect and quantify residual this compound:

  • High-Performance Liquid Chromatography (HPLC): Particularly with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) for sensitive detection of PEG compounds[2].

  • Mass Spectrometry (MS): To identify the specific molecular weight of the unreacted linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic peaks of the tosyl group and the PEG backbone can be used for quantification[3].

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem 1: My desired product and unreacted this compound co-elute during chromatography.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The selectivity of your column may not be sufficient.

    • Reverse-Phase Chromatography (RPC): If using a standard C18 column, consider a different stationary phase like C8 or a phenyl-hexyl column for altered selectivity. For basic products, a base-deactivated column can improve peak shape and resolution[4].

    • Size-Exclusion Chromatography (SEC): SEC separates based on hydrodynamic volume. If your product's size is too similar to the unreacted PEG, this method may not be effective. Consider a different chromatography mode.

    • Ion-Exchange Chromatography (IEX): This is effective if your product has a net charge that is significantly different from the neutral this compound.

  • Suboptimal Mobile Phase: The solvent system may not be providing adequate separation.

    • Gradient Optimization: A shallower gradient during HPLC can improve the resolution between closely eluting peaks.

    • Solvent Composition: For reverse-phase, experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) or adding ion-pairing agents like trifluoroacetic acid (TFA) can alter selectivity.

Problem 2: Liquid-liquid extraction results in poor separation or emulsion formation.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The partitioning coefficient of your product and the unreacted PEG may be too similar in the chosen solvents.

    • Solvent Screening: Test a variety of immiscible solvent pairs. For example, if your product is organic-soluble, repeated washing of the organic phase with water or brine can remove the water-soluble this compound.

    • pH Adjustment: If your product has ionizable groups, adjusting the pH of the aqueous phase can significantly alter its partitioning behavior, allowing for more effective separation from the neutral PEG linker.

  • Emulsion Formation: This is common when dealing with amphiphilic molecules.

    • Brine Wash: Washing the emulsion with a saturated sodium chloride (brine) solution can help to break the emulsion.

    • Centrifugation: Gently centrifuging the mixture can aid in separating the layers.

    • Addition of a Different Solvent: Adding a small amount of a third solvent can sometimes disrupt the emulsion.

Problem 3: Precipitation is inefficient, leading to low recovery of my product or incomplete removal of the PEG linker.

Possible Causes & Solutions:

  • Incorrect Anti-Solvent: The chosen anti-solvent may not be effective at selectively precipitating one component.

    • Solvent Screening: If your product is soluble in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), adding a non-polar solvent like diethyl ether or hexanes can often precipitate the more polar PEGylated compounds.

    • Temperature Optimization: Cooling the solution after adding the anti-solvent can often improve precipitation efficiency.

  • Co-precipitation: Both your product and the unreacted PEG may be precipitating.

    • Optimize Concentrations: The concentration of your reaction mixture and the volume of the anti-solvent are critical. A more dilute solution may allow for more selective precipitation.

    • Stepwise Precipitation: A gradual addition of the anti-solvent may allow for the fractional precipitation of different components.

Experimental Protocols

Here are detailed methodologies for key purification techniques.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for separating compounds based on their hydrophobicity. Since the tosyl groups are more hydrophobic than the hydroxyl groups they replace, unreacted this compound will have different retention characteristics compared to a product where the tosyl groups have been displaced by a more polar moiety.

Protocol:

  • Column Selection: Start with a C18 analytical or preparative column. If separation is poor, consider a C8 or phenyl-hexyl column for different selectivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition.

  • Chromatography Conditions:

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Gradient: A shallow gradient is often effective for separating PEGylated compounds. For example, start with a low percentage of Mobile Phase B and gradually increase it. A starting point could be a linear gradient from 5% to 95% B over 30-60 minutes.

    • Detection: Use UV detection (the tosyl groups have a UV chromophore) and, if available, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for more uniform detection of PEG-containing species.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., LC-MS) to identify those containing your purified product.

Method 2: Liquid-Liquid Extraction

This technique is useful when the product and the unreacted this compound have significantly different solubilities in two immiscible solvents. This is often the case if your product is significantly more or less polar than the starting PEG linker.

Protocol:

  • Solvent System Selection: A common choice is a biphasic system of an organic solvent (e.g., dichloromethane (DCM), ethyl acetate) and an aqueous phase (e.g., water, brine, or a buffer at a specific pH).

  • Extraction Procedure: a. Dissolve the crude reaction mixture in the organic solvent. b. Transfer the solution to a separatory funnel. c. Add an equal volume of the aqueous phase. d. Shake the funnel vigorously, venting periodically. e. Allow the layers to separate. f. Drain the organic layer. g. Repeat the washing of the organic layer with fresh aqueous phase multiple times (e.g., 3-5 times) to ensure complete removal of the water-soluble this compound.

  • Product Recovery: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.

Method 3: Precipitation

Precipitation is a cost-effective method for bulk removal of impurities. It relies on finding a solvent system where your desired product and the unreacted this compound have different solubilities.

Protocol:

  • Solvent/Anti-Solvent Selection:

    • Dissolve the crude reaction mixture in a minimum amount of a good solvent (e.g., dichloromethane, methanol).

    • Select an "anti-solvent" in which the component you want to precipitate is insoluble, but the other components are soluble. Diethyl ether is a common anti-solvent for precipitating PEG compounds from more polar organic solvents.

  • Precipitation Procedure: a. While stirring the solution of your crude mixture, slowly add the anti-solvent until a precipitate begins to form. b. Continue adding the anti-solvent until precipitation appears complete. c. Cool the mixture in an ice bath to maximize precipitation. d. Incubate for a period (e.g., 1 hour to overnight) at low temperature.

  • Isolation of Precipitate: a. Collect the precipitate by filtration or centrifugation. b. Wash the precipitate with a small amount of the cold anti-solvent. c. Dry the precipitate under vacuum.

  • Analysis: Analyze both the precipitate and the supernatant to determine the location of your desired product and the efficiency of the separation.

Method 4: Scavenger Resins

Scavenger resins are solid-supported reagents that react with and remove specific functional groups from a reaction mixture. For unreacted this compound, an amine-functionalized resin can be used to react with the tosyl groups.

Protocol:

  • Resin Selection: Choose an amine-functionalized scavenger resin (e.g., aminomethylated polystyrene or silica-based amino-propyl resins).

  • Scavenging Procedure: a. To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess this compound). b. Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the unreacted this compound by a suitable analytical method (e.g., TLC or LC-MS).

  • Product Isolation: a. Once the scavenging reaction is complete, filter the mixture to remove the resin. b. Wash the resin with the reaction solvent to recover any adsorbed product. c. Combine the filtrate and washes, and evaporate the solvent to obtain the purified product.

Quantitative Data Summary

The efficiency of each purification method can vary significantly depending on the specific properties of the desired product. The following table provides a general comparison.

Purification MethodTypical PurityTypical YieldThroughputKey Considerations
RP-HPLC >95%60-90%Low to MediumHigh resolution, but can be slow and require significant solvent usage.
Liquid-Liquid Extraction 80-95%>90%HighFast and scalable, but less effective for products with similar solubility to the PEG linker.
Precipitation 70-90%>80%HighCost-effective and scalable, but may suffer from co-precipitation.
Scavenger Resins >90%>85%MediumHigh selectivity and simple workup, but resins can be expensive.

Visualizations

experimental_workflow start Crude Reaction Mixture chromatography Chromatography (e.g., RP-HPLC) start->chromatography extraction Liquid-Liquid Extraction start->extraction precipitation Precipitation start->precipitation scavenger Scavenger Resin start->scavenger end Purified Product chromatography->end extraction->end precipitation->end scavenger->end

Caption: General experimental workflow for purification.

troubleshooting_logic start Poor Separation co_elution Co-elution in Chromatography start->co_elution poor_extraction Poor Extraction / Emulsion start->poor_extraction inefficient_precipitation Inefficient Precipitation start->inefficient_precipitation solution1 Change Stationary Phase or Mobile Phase co_elution->solution1 solution2 Screen Solvent Systems or Adjust pH poor_extraction->solution2 solution3 Screen Anti-Solvents or Optimize Temp. inefficient_precipitation->solution3

Caption: Troubleshooting logic for common purification issues.

References

Optimizing reaction time and temperature for Tos-PEG22-Tos labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tos-PEG22-Tos labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a polyethylene glycol (PEG) linker with tosyl groups at both ends. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with functional groups such as amines (-NH2) and thiols (-SH) on your molecule of interest. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of proteins, peptides, and other molecules.

Q2: What are the key parameters to consider when optimizing my this compound labeling reaction?

The key parameters to optimize are reaction time, temperature, pH, and the molar ratio of this compound to your target molecule. The optimal conditions will depend on the specific nucleophile (e.g., amine or thiol) and the properties of your target molecule.

Q3: What solvents are recommended for this reaction?

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended for nucleophilic substitution reactions involving tosylated PEGs. The choice of solvent will also depend on the solubility of your target molecule. For biomolecules, aqueous buffer systems are commonly used.

Q4: How can I monitor the progress of my PEGylation reaction?

The progress of the reaction can be monitored by techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which will show a shift in the molecular weight of the labeled molecule. High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion Chromatography (SEC), can also be used to separate and quantify the PEGylated product from the unreacted starting materials.

Q5: How do I remove unreacted this compound and other impurities after the reaction?

Purification can be challenging due to the potential for a mixture of products.[] Size-Exclusion Chromatography (SEC) is effective at removing unreacted PEG and other low molecular weight impurities.[][2] Ion-Exchange Chromatography (IEX) can be used to separate PEGylated products based on changes in their surface charge.[][3] Dialysis or ultrafiltration can also be employed to remove smaller impurities.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Labeling Yield 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. 2. Inactive Reagents: Hydrolysis or degradation of this compound or the target molecule. 3. Steric Hindrance: The target functional group is not accessible.1. Optimize Reaction Conditions: Systematically vary the pH, temperature, and reaction time. For amines, a pH of 7-9 is a good starting point. For thiols, a slightly acidic to neutral pH may be required. 2. Use Fresh Reagents: Ensure this compound is stored under dry conditions to prevent hydrolysis. Use a fresh, active preparation of your target molecule. 3. Modify Reaction Strategy: If steric hindrance is suspected, consider using a longer PEG linker or a different conjugation chemistry.
Formation of Multiple PEGylated Species (e.g., mono-, di-, and multi-PEGylated) 1. High Molar Ratio of PEG to Target: Using a large excess of this compound. 2. Multiple Reactive Sites: Your target molecule has multiple accessible nucleophilic groups.1. Adjust Molar Ratio: Reduce the molar ratio of this compound to your target molecule to favor mono-PEGylation. 2. Control Reaction Time: Shorter reaction times may favor modification of the most reactive sites. 3. Purification: Utilize chromatographic techniques like IEX or SEC to separate the different PEGylated species.
Precipitation or Aggregation During Reaction 1. Poor Solubility: The PEGylated product may have different solubility characteristics than the starting material. 2. Protein Denaturation: Reaction conditions (e.g., temperature, pH, organic solvent) may be too harsh for the target protein.1. Optimize Solvent System: Try different co-solvents or adjust the buffer composition to improve solubility. 2. Milder Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the stability range of your protein. Minimize the concentration of organic solvents if possible.
Loss of Biological Activity of the Labeled Molecule 1. PEGylation at or near the Active Site: The PEG chain may be sterically hindering the active or binding site of the molecule. 2. Conformational Changes: The conjugation process may have altered the three-dimensional structure of the molecule.1. Site-Directed Mutagenesis: If possible, modify the target molecule to remove reactive sites near the active center. 2. Protect the Active Site: Use a substrate or a competitive inhibitor to protect the active site during the labeling reaction. 3. Characterize the Conjugate: Use analytical techniques to assess the structural integrity of the PEGylated molecule.

Experimental Protocols

Below are starting point protocols for labeling with this compound. Note: These are general guidelines and optimization will be required for your specific application.

Protocol 1: Labeling of a Thiol-Containing Molecule

This protocol is adapted from a procedure for the synthesis of PEG-dithiol from a di-tosylated PEG.

Materials:

  • This compound

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5

  • Quenching reagent (e.g., Dithiothreitol - DTT)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Add this compound to the solution at a desired molar ratio (e.g., 1:1 to 1:5 of thiol to tosyl groups).

  • Incubate the reaction mixture at room temperature for 5 hours with gentle stirring.

  • Increase the temperature to 60°C and continue the reaction for an additional 1 hour.

  • Quench the reaction by adding an excess of a quenching reagent like DTT.

  • Purify the PEGylated product using an appropriate chromatography method.

Protocol 2: General Protocol for Labeling of an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule

  • Reaction Buffer: Borate buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add this compound to the solution at a desired molar ratio.

  • Incubate the reaction mixture at a temperature between 4°C and 25°C for 2 to 24 hours with gentle stirring. The optimal time and temperature should be determined empirically.

  • Monitor the reaction progress using SDS-PAGE or HPLC.

  • Once the desired level of labeling is achieved, quench the reaction by adding a primary amine-containing buffer such as Tris or glycine.

  • Purify the PEGylated product using an appropriate chromatography method.

Data Presentation

The following tables provide a summary of recommended starting conditions for optimizing your this compound labeling reaction.

Table 1: Recommended Starting Reaction Conditions

ParameterReaction with AminesReaction with Thiols
pH 7.0 - 9.06.5 - 7.5
Temperature 4°C - 25°CRoom Temperature to 60°C
Reaction Time 2 - 24 hours1 - 6 hours
Molar Ratio (PEG:Molecule) 1:1 to 10:1 (for mono-PEGylation, start with lower ratios)1:1 to 5:1
Solvent Aqueous buffers (e.g., PBS, Borate), DMF, DMSOAqueous buffers (e.g., PBS), DMF, DMSO

Visualizations

Experimental Workflow for this compound Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Target Molecule in Buffer B Add this compound A->B C Incubate (Control Time & Temp) B->C D Monitor Progress (SDS-PAGE/HPLC) C->D D->C Optimize E Quench Reaction D->E Complete F Purify (SEC/IEX) E->F G Characterize Product F->G

Caption: A general workflow for a typical this compound labeling experiment.

Troubleshooting Logic for Low Labeling Yield

G Start Low or No Yield Condition Check Reaction Conditions (pH, Temp, Time) Start->Condition Reagent Verify Reagent Activity Start->Reagent Steric Assess Steric Hindrance Start->Steric Optimize Optimize Conditions Condition->Optimize Fresh Use Fresh Reagents Reagent->Fresh Strategy Change Labeling Strategy Steric->Strategy Success Successful Labeling Optimize->Success Fresh->Success Strategy->Success

Caption: A decision tree for troubleshooting low yield in PEGylation reactions.

References

Technical Support Center: Strategies to Prevent Hydrolysis of Tos-PEG22-Tos During Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent the hydrolysis of Tos-PEG22-Tos during your experiments. Proper handling and reaction setup are crucial for the successful use of this bifunctional crosslinker.

Troubleshooting Guide: Hydrolysis of this compound

This section addresses specific issues you might encounter related to the hydrolysis of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low reaction yield and recovery of starting materials (e.g., PEG-diol). Hydrolysis of the tosyl groups. Tosylates are susceptible to hydrolysis in the presence of water, which converts the tosyl group back to a hydroxyl group.[1][2] This is accelerated by non-neutral pH and elevated temperatures.- Ensure anhydrous conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure your starting materials are dry. - Control the temperature: Perform the reaction at a low temperature (e.g., 0 °C or room temperature, if the reaction kinetics allow) to minimize the rate of hydrolysis.[2] - Optimize pH: If your reaction is performed in a buffered system, maintain a neutral to slightly acidic pH, as both strongly acidic and basic conditions can promote tosylate degradation.[2]
Formation of an unexpected chlorinated PEG product. Nucleophilic substitution by chloride ions. In polar aprotic solvents like DMF or DMSO, chloride ions (which can be present as impurities or from reagents like tosyl chloride) can displace the tosyl group, leading to the formation of a chlorinated PEG.- Use inert solvents: Whenever possible, use inert solvents like dichloromethane (DCM) or chloroform for your reaction. - Use p-toluenesulfonic anhydride (Ts₂O): If you are preparing the this compound in situ, consider using Ts₂O instead of tosyl chloride (TsCl) to avoid the generation of chloride ions.[1]
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup. The presence of moisture or other nucleophiles can lead to inconsistent results. The age and storage conditions of the this compound can also affect its purity and reactivity.- Use fresh, high-quality reagents: Ensure your this compound is from a reliable source and has been stored properly under anhydrous and cold conditions. - Maintain a consistent, controlled environment: Use an inert atmosphere (glovebox or Schlenk line) for setting up your reactions to exclude atmospheric moisture.
Reaction mixture becomes acidic over time. Hydrolysis of tosyl groups to form p-toluenesulfonic acid. The hydrolysis of the tosyl group releases p-toluenesulfonic acid, which can lower the pH of the reaction mixture and potentially catalyze further degradation.- Use a non-nucleophilic base: If your reaction can tolerate it, the addition of a non-nucleophilic base (e.g., pyridine or triethylamine) can neutralize the acid formed during the reaction. However, be mindful that the base itself does not act as a competing nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is a linear polyethylene glycol (PEG) molecule with 22 ethylene glycol repeat units, capped at both ends with tosyl (p-toluenesulfonyl) groups. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles in substitution reactions. However, this high reactivity also makes it susceptible to hydrolysis, where water acts as a nucleophile, cleaving the tosyl group to form p-toluenesulfonic acid and regenerating the hydroxyl group on the PEG.

Q2: How does the solvent choice impact the stability of this compound?

Solvent choice is critical for preventing hydrolysis.

  • Protic solvents (e.g., water, alcohols) can participate in solvolysis reactions, where the solvent molecule itself acts as a nucleophile, cleaving the tosyl group.

  • Aprotic polar solvents (e.g., DMF, DMSO) can accelerate nucleophilic substitution reactions. If chloride ions are present, these solvents can promote the undesired formation of chlorinated PEG.

  • Inert, non-polar, or less polar aprotic solvents (e.g., DCM, chloroform, THF) are generally preferred as they are less likely to participate in hydrolysis or promote side reactions.

The following table provides a qualitative comparison of solvent effects on the stability of tosylates:

Solvent Type Examples Effect on Tosylate Stability Recommendation
ProticWater, Methanol, EthanolCan act as nucleophiles, leading to solvolysis.Avoid if possible, or use under strictly controlled, anhydrous conditions.
Polar AproticDMF, DMSO, AcetonitrileCan accelerate SN2 reactions, including unwanted side reactions with halide impurities.Use with caution. Ensure the absence of nucleophilic impurities.
Non-polar/Less Polar AproticDCM, Chloroform, THF, TolueneGenerally inert and do not promote hydrolysis.Recommended for reactions with this compound.

Q3: What are the optimal storage conditions for this compound?

To minimize degradation during storage, this compound should be stored under the following conditions:

  • Temperature: At -20°C or lower to reduce thermal degradation.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture.

  • Light: Protected from light, as some sulfonated compounds can undergo photodegradation.

Q4: Can the PEG chain itself influence the hydrolysis of the tosyl groups?

Yes, the long, flexible PEG chain can have a steric shielding effect. This can potentially hinder the approach of nucleophiles, including water, to the tosyl group, which may slightly reduce the rate of hydrolysis compared to small molecule tosylates. However, this effect is generally not sufficient to prevent hydrolysis, and the precautions mentioned above should still be taken.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound under Anhydrous Conditions

This protocol provides a general framework for reacting this compound with a nucleophile (e.g., an amine or thiol) while minimizing hydrolysis.

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use anhydrous solvents. If not purchased as anhydrous, dry the solvents using appropriate methods (e.g., molecular sieves).

    • Ensure the nucleophile is dry and of high purity.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the this compound in the chosen anhydrous solvent (e.g., DCM or THF).

    • In a separate flask, dissolve the nucleophile in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of this compound to the desired reaction temperature (e.g., 0°C in an ice bath).

    • Slowly add the solution of the nucleophile to the this compound solution dropwise with continuous stirring.

    • Allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, HPLC, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, quench any unreacted tosyl groups by adding a small amount of a suitable quenching agent (e.g., a primary amine if not the reactant).

    • The work-up procedure will depend on the nature of the product. A typical work-up may involve washing the organic layer with brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

    • Purify the product using an appropriate method, such as column chromatography or precipitation.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation cluster_reaction Reaction Conditions cluster_monitoring Monitoring & Outcome Dry_Glassware Oven-dry glassware Low_Temp Maintain low temperature (e.g., 0°C) Dry_Glassware->Low_Temp Anhydrous_Solvents Use anhydrous solvents Anhydrous_Solvents->Low_Temp Inert_Atmosphere Prepare under inert gas (Ar/N2) Inert_Atmosphere->Low_Temp Monitor_Progress Monitor reaction (TLC, HPLC) Low_Temp->Monitor_Progress Solvent_Choice Choose inert solvent (e.g., DCM, THF) Solvent_Choice->Monitor_Progress pH_Control Control pH (neutral/slightly acidic if aqueous) pH_Control->Monitor_Progress Successful_Product Successful Conjugation Monitor_Progress->Successful_Product Desired Pathway Hydrolysis_Product Hydrolysis (PEG-diol) Monitor_Progress->Hydrolysis_Product Undesired Pathway

Caption: Workflow for preventing hydrolysis of this compound.

Tosylate_Reaction_Pathways cluster_desired Desired Reaction cluster_undesired Side Reactions Tos_PEG_Tos Tos-PEG-Tos Desired_Product Nucleophile-PEG-Nucleophile Tos_PEG_Tos->Desired_Product  + Nucleophile (Anhydrous, Inert Solvent) Hydrolysis HO-PEG-OH Tos_PEG_Tos->Hydrolysis  + H2O (Moisture present) Chlorination Cl-PEG-Cl Tos_PEG_Tos->Chlorination  + Cl- (Polar aprotic solvent)

Caption: Desired vs. undesired reaction pathways of this compound.

References

Addressing poor solubility of starting materials in Tos-PEG22-Tos conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the conjugation of Tos-PEG22-Tos, with a particular focus on resolving poor solubility of starting materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a linear polyethylene glycol (PEG) linker with tosylate (Tos) functional groups at both ends. The "22" in its name refers to the number of repeating ethylene oxide units in the PEG chain. It is commonly used as a homobifunctional crosslinker in bioconjugation to link molecules containing nucleophilic groups, such as amines (-NH2) or thiols (-SH). The PEG spacer enhances the solubility and stability of the resulting conjugate.[1]

Q2: What are the general solubility properties of this compound?

A2: Generally, tosylated PEGs are soluble in a range of solvents. A similar high molecular weight product, Tosylate-PEG-Tosylate (MW 2k), is reported to be soluble in water, aqueous buffers, chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is less soluble in alcohol and toluene, and insoluble in ether.[2] As the molecular weight of PEG increases, its solubility in water and some organic solvents may decrease.[][4]

Q3: Why am I having trouble dissolving my starting materials for a this compound conjugation reaction?

A3: Poor solubility of starting materials can be due to several factors:

  • Inappropriate Solvent: The chosen solvent may not be optimal for both the this compound and the other molecule in the conjugation reaction.

  • Low Temperature: The dissolution of some PEGs can be slow, and slightly elevated temperatures may be required.[5]

  • High Concentration: Attempting to dissolve the reagents at too high a concentration can lead to saturation and precipitation.

  • Moisture: this compound can be hygroscopic, and absorbed moisture can affect its solubility and reactivity.

  • Purity of Reagents: Impurities in either the this compound or the other starting material can impact solubility.

Troubleshooting Guide: Addressing Poor Solubility

Issue 1: this compound Fails to Dissolve Completely
  • Initial Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a recommended solvent. For this compound, good starting points are DMF, DMSO, chloroform, or methylene chloride.

    • Gentle Warming: Warm the solution to 30-40°C. For some PEGs, gentle heating can significantly improve solubility, especially in solvents like toluene and isopropanol.

    • Sonication: Use a bath sonicator to aid in the dissolution process.

    • Increase Solvent Volume: Decrease the concentration by adding more solvent.

  • Advanced Troubleshooting:

    • Co-solvent System: If a single solvent is ineffective, consider a co-solvent system. For example, a small amount of DMSO or DMF can be used to initially dissolve the this compound before adding a less polar solvent.

    • Anhydrous Conditions: Ensure you are using anhydrous (dry) solvents, especially if you suspect moisture absorption is an issue.

Issue 2: The Second Starting Material (e.g., an amine-containing compound) is Insoluble in the Chosen Reaction Solvent
  • Initial Troubleshooting Steps:

    • Solubility Testing: Before the main reaction, perform small-scale solubility tests for your second starting material in the solvents recommended for this compound.

    • pH Adjustment: If your second starting material has ionizable groups, adjusting the pH of the solution (if aqueous) might improve its solubility.

  • Advanced Troubleshooting:

    • Solvent Optimization: Find a solvent that can dissolve both starting materials at the desired concentration. This may require some empirical testing.

    • Two-Step Addition: Dissolve each starting material in a small amount of its optimal solvent, and then slowly add one solution to the other while stirring.

Issue 3: Precipitation Occurs When the Two Starting Material Solutions are Mixed
  • Initial Troubleshooting Steps:

    • Slow Addition: Add the solution of one starting material dropwise to the solution of the other with vigorous stirring.

    • Lower Concentration: Reduce the concentration of both starting material solutions.

  • Advanced Troubleshooting:

    • Temperature Control: Try mixing the solutions at a different temperature (either cooled on an ice bath or slightly warmed).

    • Change the Order of Addition: If you were adding A to B, try adding B to A.

Quantitative Solubility Data

The following table provides solubility data for a high molecular weight PEG derivative as a reference. Note that the solubility of this compound may vary.

CompoundSolventSolubility (approx.)Notes
DMG-PEG(2000)Ethanol~1 mg/mLA lipid-PEG conjugate with a similar molecular weight to this compound.
DMG-PEG(2000)Dimethylformamide (DMF)~1 mg/mLA lipid-PEG conjugate with a similar molecular weight to this compound.
DMG-PEG(2000)Dimethyl Sulfoxide (DMSO)Slightly solubleA lipid-PEG conjugate with a similar molecular weight to this compound.
Polyethylene Glycol (MW 10,000)Water100 mg/mLGeneral solubility of a high molecular weight PEG.

Experimental Protocols

Protocol: General Procedure for this compound Conjugation with a Diamine Compound

This protocol provides a general guideline. The specific concentrations, reaction times, and temperatures should be optimized for your particular application.

Materials:

  • This compound

  • Diamine-containing compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., round-bottom flask with a stir bar)

  • Nitrogen or Argon gas supply (optional, but recommended for moisture-sensitive reactions)

Procedure:

  • Dissolving this compound:

    • In a clean, dry reaction vessel, add the desired amount of this compound.

    • Add anhydrous DMF or DMSO to achieve the desired concentration (e.g., 10-50 mg/mL).

    • Stir the mixture at room temperature. If dissolution is slow, gently warm the mixture to 30-40°C.

  • Dissolving the Diamine Compound:

    • In a separate dry vessel, dissolve the diamine-containing compound in anhydrous DMF or DMSO to a known concentration.

  • Conjugation Reaction:

    • Slowly add the diamine solution to the stirring this compound solution. A typical molar ratio is 1:1 (diamine:this compound) for a 1:1 conjugate, but this may need to be optimized.

    • If the reaction is sensitive to moisture, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by techniques such as HPLC or TLC.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a small amount of a primary amine (e.g., ethanolamine) to react with any remaining tosyl groups.

    • The final conjugate can be purified using techniques such as size exclusion chromatography (SEC) or dialysis to remove unreacted starting materials and byproducts.

Visualizations

experimental_workflow cluster_dissolution 1. Dissolution of Starting Materials cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification A Dissolve this compound in anhydrous DMF/DMSO C Slowly add Diamine solution to this compound solution A->C B Dissolve Diamine Compound in anhydrous DMF/DMSO B->C D Stir at room temperature (4-24 hours) C->D E Quench reaction (optional) D->E F Purify conjugate (e.g., SEC, Dialysis) E->F

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Poor Solubility of Starting Material Solvent Is the solvent appropriate? (e.g., DMF, DMSO) Start->Solvent Temp Have you tried gentle warming (30-40°C)? Solvent->Temp Yes ChangeSolvent Try a recommended solvent or co-solvent system Solvent->ChangeSolvent No Conc Is the concentration too high? Temp->Conc Yes Warm Apply gentle heat Temp->Warm No Precip Precipitation upon mixing? Conc->Precip Yes Dilute Lower the concentration Conc->Dilute No SlowAdd Add dropwise with vigorous stirring Precip->SlowAdd Yes Success Solubility Issue Resolved ChangeSolvent->Success Warm->Success Dilute->Success SlowAdd->Success

Caption: Troubleshooting logic for addressing poor solubility.

References

Technical Support Center: Bioconjugation with Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation applications utilizing Tos-PEG22-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges, particularly those related to steric hindrance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker. It consists of a linear polyethylene glycol (PEG) chain with 22 ethylene glycol units, which provides a long and flexible spacer arm. Both ends of the PEG chain are functionalized with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the linker highly reactive towards nucleophiles such as primary amines (e.g., the ε-amine of lysine residues in proteins) and thiols (e.g., the sulfhydryl group of cysteine residues).[1] This bifunctionality allows for the crosslinking of two molecules, for example, creating protein-protein conjugates, or for intramolecular crosslinking to study protein conformation.[2]

Q2: What is steric hindrance in the context of bioconjugation and how does a long PEG linker like PEG22 help?

A2: Steric hindrance occurs when the size and shape of molecules impede a chemical reaction. In bioconjugation, the bulky nature of biomolecules can prevent the reactive groups of a linker from accessing the target functional groups. A long and flexible PEG linker, such as the one in this compound, acts as a spacer arm, increasing the distance between the two reactive ends and the molecules being conjugated. This increased reach helps to overcome the spatial barriers, allowing the conjugation reaction to proceed more efficiently, especially when dealing with large proteins or crowded molecular environments.[3]

Q3: Can the this compound linker itself cause steric hindrance?

A3: Yes, while long PEG linkers are used to mitigate steric hindrance between conjugated molecules, the PEG chain itself can sometimes be the source of hindrance. A very long PEG chain can create a "shielding" effect, potentially blocking the binding site of a conjugated protein or hindering its interaction with its target.[4] Therefore, the choice of linker length is a critical parameter that needs to be optimized for each specific application to balance the benefits of increased reach with the potential for unwanted shielding effects.

Q4: What are the optimal reaction conditions for using this compound with amine-containing molecules?

A4: The reaction of tosylates with primary amines is a nucleophilic substitution reaction (SN2 type). To achieve optimal results, the following conditions are generally recommended:

  • pH: A slightly basic pH (around 8.0-9.0) is typically used to ensure that the amine groups are deprotonated and thus more nucleophilic.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can facilitate SN2 reactions.[5] However, for biological molecules, aqueous buffers free of primary amines (e.g., phosphate or borate buffers) are commonly used.

  • Temperature: The reaction can often be carried out at room temperature, although gentle heating (e.g., to 37°C) may be used to increase the reaction rate.

  • Stoichiometry: The molar ratio of the linker to the biomolecule should be optimized to control the degree of conjugation and minimize unwanted side reactions like intermolecular crosslinking.

Q5: How can I characterize the final conjugate to confirm successful bioconjugation?

A5: A multi-faceted approach is recommended for the characterization of PEGylated proteins. Common techniques include:

  • SDS-PAGE: To observe a shift in the molecular weight of the protein after conjugation.

  • Size Exclusion Chromatography (SEC): To separate the conjugate from unreacted starting materials and to detect any aggregation.

  • Mass Spectrometry (MALDI-TOF or ESI-LC/MS): To determine the precise molecular weight of the conjugate and to identify the number of attached PEG linkers (degree of PEGylation).

  • HPLC (e.g., Reverse Phase or Hydrophobic Interaction Chromatography): To assess the purity of the conjugate and separate different species.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Conjugation Yield Inactive Nucleophiles: Amine or thiol groups on the biomolecule may be protonated, oxidized, or sterically inaccessible.- For Amines: Ensure the reaction pH is in the optimal range (8.0-9.0) to deprotonate primary amines. - For Thiols: If targeting cysteines, ensure they are in a reduced state. Pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the linker. - Accessibility: Consider partial, reversible denaturation of the protein to expose buried reactive residues. This should be done with caution.
Hydrolysis of Tosyl Groups: The tosyl groups can hydrolyze in aqueous solutions, rendering the linker inactive.- Prepare fresh solutions of the this compound linker immediately before use. - Avoid prolonged incubation times in aqueous buffers.
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the tosyl groups.- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. - Perform buffer exchange via dialysis or desalting columns if the protein is in an incompatible buffer.
Protein Aggregation or Precipitation High Degree of Crosslinking: Using a high concentration of a bifunctional crosslinker can lead to the formation of large, insoluble intermolecular crosslinked complexes.- Reduce Molar Excess: Lower the molar ratio of the this compound linker to your target molecule. - Optimize Protein Concentration: Adjusting the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored. Lower concentrations tend to favor intramolecular crosslinking.
Poor Solubility of Conjugate: The properties of the final conjugate may lead to reduced solubility.- Incorporate Hydrophilic Linkers: The PEG22 chain already enhances hydrophilicity. However, if aggregation persists, ensure the buffer conditions (pH, ionic strength) are optimal for the final conjugate's stability.
Loss of Biological Activity Conjugation at or near the Active Site: The PEG linker may have attached to a residue that is critical for the protein's function, causing steric hindrance.- Protect the Active Site: Use a competitive inhibitor or substrate to temporarily block the active site during the conjugation reaction. - Site-Directed Mutagenesis: If the protein structure is known, consider mutating a non-essential surface residue to a reactive one (e.g., cysteine) to direct the conjugation away from the active site.
Conformational Changes: The conjugation process itself might induce detrimental conformational changes in the biomolecule.- Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) to minimize the risk of denaturation. - Characterize Structure: Use techniques like circular dichroism (CD) spectroscopy to assess any changes in the secondary and tertiary structure of the conjugate.

Quantitative Data on the Effect of PEG Linker Length

The length of the PEG linker is a critical parameter that can significantly impact the properties of the final bioconjugate. The following tables summarize representative data on how PEG length can influence key parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.00.7
PEG8~3.50.4
PEG12~2.50.3
PEG24~2.00.2

Data synthesized from studies on antibody-drug conjugates, demonstrating that longer PEG chains can significantly decrease the clearance rate, thereby increasing the circulation half-life.

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

PEG Linker LengthIC50 (nM)Interpretation
PEG21.5 ± 0.2High Affinity
PEG42.1 ± 0.3Moderate Affinity
PEG83.5 ± 0.5Lower Affinity
PEG125.2 ± 0.7Lowest Affinity

Data from a study on a PEGylated ligand binding to its receptor. In this case, shorter PEG linkers resulted in higher binding affinity, suggesting that for some interactions, a longer spacer may introduce unfavorable flexibility or steric hindrance with the receptor.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking with this compound

This protocol describes a general method for crosslinking two different proteins (Protein A and Protein B) using this compound, where Protein A contains accessible primary amines and Protein B contains an accessible thiol group.

Materials:

  • Protein A (with accessible amines)

  • Protein B (with a free thiol)

  • This compound

  • Amine-free conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography column)

Procedure:

  • Prepare Protein Solutions:

    • Dissolve Protein A in the conjugation buffer to a concentration of 2-5 mg/mL.

    • Dissolve Protein B in the conjugation buffer. If Protein B has disulfide bonds that need to be reduced to expose the thiol, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with conjugation buffer.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Step 1: Reaction with Protein A (Amine-reactive step):

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the Protein A solution. The optimal ratio should be determined empirically.

    • Mix gently and incubate for 1-2 hours at room temperature.

  • Purification of Intermediate (Optional but Recommended):

    • To have better control over the final product, it is advisable to remove the excess unreacted this compound from the reaction mixture. This can be done using a desalting column equilibrated with the conjugation buffer.

  • Step 2: Reaction with Protein B (Thiol-reactive step):

    • Add the maleimide-activated Protein A (from step 3 or 4) to Protein B at a desired molar ratio (e.g., 1:1 or 1:1.5 of Protein A to Protein B).

    • Mix gently and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted tosyl groups.

  • Purification of the Final Conjugate:

    • Purify the final Protein A-PEG22-Protein B conjugate from unreacted proteins and byproducts using Size Exclusion Chromatography (SEC).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, SEC, and Mass Spectrometry to confirm the successful crosslinking and to assess the purity and homogeneity of the final product.

Visualizations

Caption: Troubleshooting workflow for low yield in bioconjugation reactions.

LinkerSelection start Start: Select a Linker q1 What are the target functional groups? start->q1 ans1_amine Use Amine-Reactive Chemistry (e.g., Tosylate, NHS-ester) q1->ans1_amine Amines (Lys) ans1_thiol Use Thiol-Reactive Chemistry (e.g., Tosylate, Maleimide) q1->ans1_thiol Thiols (Cys) q2 Is steric hindrance a major concern? ans2_yes Select Long Spacer Arm (e.g., PEG22) q2->ans2_yes Yes (Large biomolecules) ans2_no Shorter Spacer Arm May Suffice q2->ans2_no No (Small molecules, accessible sites) q3 Is a stable or cleavable linkage required? ans3_stable Choose non-cleavable linker (e.g., Tos-PEG-Tos) q3->ans3_stable Stable ans3_cleavable Choose linker with cleavable moiety (e.g., disulfide, ester) q3->ans3_cleavable Cleavable q4 Is hydrophilicity a key requirement? ans4_yes PEG linker is an excellent choice q4->ans4_yes Yes ans4_no Consider alkyl linkers q4->ans4_no No ans1_amine->q2 ans1_thiol->q2 ans2_yes->q3 ans2_no->q3 ans3_stable->q4 ans3_cleavable->q4 final Proceed to Experimental Optimization ans4_yes->final Finalize Selection ans4_no->final Finalize Selection

Caption: Decision tree for selecting an appropriate bioconjugation linker.

SequentialConjugation cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products mol_A Molecule A (e.g., Protein with -NH2) step1 Step 1: First Conjugation mol_A->step1 linker This compound (Homobifunctional Linker) linker->step1 mol_B Molecule B (e.g., Protein with -SH) step2 Step 2: Second Conjugation mol_B->step2 intermediate Intermediate (Molecule A-PEG22-Tos) step1->intermediate Forms Intermediate final_product Final Conjugate (Molecule A-PEG22-Molecule B) step2->final_product Forms Final Product intermediate->step2

Caption: Sequential reaction pathway for bifunctional crosslinking.

References

Best practices for quenching a Tos-PEG22-Tos reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the tosylation of Poly(ethylene glycol) 22 (PEG22) to form Tos-PEG22-Tos.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound reaction?

A1: Quenching the reaction is a critical step to stop the tosylation process by destroying any remaining unreacted tosyl chloride (TsCl).[1] This prevents further reaction, including potential side reactions, during the workup and purification stages. Proper quenching is essential for obtaining a clean product and achieving a good yield.

Q2: What are the most common quenching agents for this reaction?

A2: The most common and straightforward quenching agent is water.[2][3][4] Other options include aqueous solutions of bases like sodium bicarbonate or ammonium hydroxide.[5] The choice of quenching agent can influence the subsequent workup procedure.

Q3: How do I know if my quenching was successful?

A3: Successful quenching is indicated by the complete consumption of tosyl chloride. This can be monitored by Thin Layer Chromatography (TLC), where the spot corresponding to TsCl should disappear after quenching and workup.

Q4: Can the tosylated PEG product (this compound) be hydrolyzed during the quenching step?

A4: While tosyl chloride is readily hydrolyzed by water, the resulting tosylate ester (this compound) is significantly more stable and does not hydrolyze at an observable rate under typical quenching and workup conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Emulsion formation during aqueous workup - Presence of pyridinium salts. - High concentration of PEG product.- Filter the reaction mixture through a pad of celite before the aqueous wash to remove fine particles. - Add a small amount of brine (saturated NaCl solution) to the wash to help break the emulsion. - If the emulsion persists, allow the mixture to stand for a longer period, or consider centrifugation if the scale allows.
Product is contaminated with p-toluenesulfonic acid - Incomplete removal of hydrolyzed tosyl chloride.- Perform washes with a mild base such as a saturated sodium bicarbonate (NaHCO3) solution to neutralize and remove the acidic byproduct.
Low yield of this compound - Incomplete reaction. - Loss of product during extraction into the aqueous phase, especially for shorter PEG chains.- Ensure the reaction has gone to completion by monitoring with TLC before quenching. - Use an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate). - For shorter PEGs that may have some water solubility, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Presence of a chlorinated byproduct instead of the tosylate - Reaction conditions favoring nucleophilic substitution by chloride ions. This is more common with certain substrates and when using bases like triethylamine which forms triethylammonium hydrochloride.- This is less common for PEG tosylation but if observed, consider using pyridine as the base, which is less likely to act as a chloride source.
Difficulty in removing excess tosyl chloride by chromatography - Similar polarity of the product and excess tosyl chloride.- Quench the reaction with aqueous ammonium hydroxide (NH4OH) to convert excess tosyl chloride into the more polar p-toluenesulfonamide, which is easier to separate by chromatography. - An alternative method involves adding a cellulosic material like filter paper to the reaction mixture after tosylation to react with the excess tosyl chloride, which can then be filtered off.

Experimental Protocols

Protocol 1: Standard Quenching and Workup Procedure
  • Reaction Monitoring: Before quenching, monitor the reaction progress by TLC to ensure all the starting PEG-diol has been consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water to the reaction vessel with stirring. The amount of water added should be sufficient to hydrolyze the excess tosyl chloride.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with:

    • 1M Hydrochloric acid (to remove pyridine or other amine bases).

    • Saturated sodium bicarbonate solution (to remove p-toluenesulfonic acid).

    • Brine (to reduce the water content in the organic layer).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating with cold diethyl ether or hexane) or by column chromatography.

Protocol 2: Quenching with Ammonium Hydroxide for Easier Purification
  • Reaction Monitoring: As in Protocol 1, ensure the reaction is complete by TLC.

  • Quenching: Cool the reaction mixture in an ice bath. Add a 10% aqueous solution of ammonium hydroxide (NH4OH) and stir for 15-30 minutes. This will convert the excess tosyl chloride to p-toluenesulfonamide.

  • Extraction: Proceed with the extraction as described in Protocol 1 (steps 3 and 4). The p-toluenesulfonamide byproduct is more polar than the desired product and can be more easily removed during the aqueous washes and subsequent purification steps.

  • Purification: Purify the crude product by column chromatography or precipitation as required.

Visualized Workflows

G cluster_reaction Tosylation Reaction cluster_quenching Quenching cluster_workup Aqueous Workup cluster_purification Purification cluster_byproducts Byproducts Removed A PEG22-diol + 2 eq. TsCl + Base (e.g., Pyridine) in DCM B Add Water A->B Reaction complete C Wash with 1M HCl B->C D Wash with sat. NaHCO3 C->D C_out Pyridinium HCl C->C_out E Wash with Brine D->E D_out p-toluenesulfonic acid D->D_out F Dry over Na2SO4 E->F E_out Water E->E_out G Concentrate F->G H Precipitation / Chromatography G->H I Pure this compound H->I

Caption: Standard quenching and workup workflow for a this compound reaction.

G cluster_quenching_options Quenching Options cluster_water Water Quench cluster_nh4oh Ammonium Hydroxide Quench cluster_cellulose Cellulose Quench cluster_outcome Outcome for Purification start Excess TsCl in Reaction Mixture A TsCl + H2O -> p-toluenesulfonic acid + HCl start->A B TsCl + NH4OH -> p-toluenesulfonamide + H2O + NH4Cl start->B C TsCl + Cellulose-OH -> Cellulose-OTs + HCl start->C A_out Acidic byproduct, removed by base wash A->A_out B_out Polar amide, easier to separate chromatographically B->B_out C_out Solid supported byproduct, removed by filtration C->C_out

Caption: Comparison of different quenching strategies for excess tosyl chloride.

References

Technical Support Center: Minimizing Cross-Reactivity with Non-Target Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and avoid cross-reactivity with non-target functional groups during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity with non-target functional groups?

Cross-reactivity refers to the unintended reaction of a reagent or molecule with functional groups other than the intended target. This can lead to the formation of side products, reduced yield of the desired product, and in the context of biological assays, non-specific binding that results in high background noise and false-positive results.[1][2]

Q2: What are the main strategies to avoid cross-reactivity in organic synthesis?

In organic synthesis, the primary strategies to prevent unwanted side reactions with non-target functional groups include:

  • Protecting Groups: Temporarily modifying a functional group to render it inert to specific reaction conditions.[3][4] This is a cornerstone of multi-step organic synthesis.

  • Orthogonal Protection: Employing multiple protecting groups that can be removed under different, non-interfering conditions, allowing for selective deprotection and reaction at specific sites.[5]

  • Chemoselective Reagents: Using reagents that are designed to react with a specific functional group in the presence of others.

  • Reaction Condition Optimization: Carefully controlling parameters such as temperature, pH, solvent, and catalyst to favor the desired reaction pathway and minimize side reactions.

  • Protecting-Group-Free Synthesis: Designing synthetic routes that avoid the use of protecting groups altogether by carefully selecting reaction sequences and leveraging the inherent reactivity of functional groups.

Q3: How can I avoid cross-reactivity when modifying biomolecules like proteins?

For the selective modification of biomolecules, several powerful techniques have been developed:

  • Bioorthogonal Chemistry: This involves the use of chemical reactions that are non-interfering with biological processes. These reactions typically involve pairs of mutually reactive groups that are absent in biological systems, such as azides and alkynes.

  • Chemoselective Ligation: These are reactions that form a covalent bond between two molecules in a highly selective manner in a complex environment. A prime example is Native Chemical Ligation (NCL), which allows for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.

  • Site-Specific Labeling: This can be achieved by targeting unique functional groups, such as the sulfhydryl group of a single cysteine residue, or by using enzymatic methods like Sortase-mediated ligation and SpyCatcher/SpyTag chemistry for precise control over the conjugation site.

Q4: In the context of immunoassays (e.g., ELISA, IHC), what is non-specific binding and how can I prevent it?

Non-specific binding in immunoassays is a form of cross-reactivity where antibodies adhere to unintended proteins or surfaces, leading to high background signals and inaccurate results. Key strategies to prevent this include:

  • Blocking: Incubating the assay surface with a solution of irrelevant proteins to saturate non-specific binding sites.

  • Optimizing Antibody Concentrations: Using the lowest possible concentration of primary and secondary antibodies that still provides a robust signal can reduce low-affinity, non-specific interactions.

  • Washing: Implementing stringent washing steps to remove unbound and weakly bound antibodies.

  • Using High-Quality, Validated Antibodies: Employing antibodies that have been validated for high specificity for the target antigen is crucial.

Troubleshooting Guides

Issue 1: Formation of Multiple Products in a Synthetic Reaction

Q: I am trying to modify a specific hydroxyl group in a polyhydroxylated compound, but I am getting a mixture of products. How can I improve the selectivity?

A: This is a classic chemoselectivity problem. Here’s a troubleshooting workflow:

  • Protecting Group Strategy: The most reliable approach is to use an orthogonal protecting group strategy. Protect all hydroxyl groups, then selectively deprotect the one you wish to react.

    • Workflow for Orthogonal Protection:

      • Protect all hydroxyl groups with a "permanent" protecting group (e.g., benzyl ether).

      • Selectively deprotect the target hydroxyl group using a different, "temporary" protecting group (e.g., silyl ether) that can be removed under conditions that do not affect the permanent protecting groups.

      • Perform the desired reaction on the free hydroxyl group.

      • Remove the permanent protecting groups.

  • Reaction Condition Optimization: You may be able to achieve selectivity by modifying the reaction conditions.

    • Steric Hindrance: If the target hydroxyl group is less sterically hindered, using a bulky reagent may favor reaction at this site.

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction with the lower activation energy.

    • Solvent: The choice of solvent can influence the reactivity of different functional groups.

Issue 2: High Background Signal in an ELISA Experiment

Q: My ELISA results show a high signal in my negative control wells, suggesting non-specific binding. What steps can I take to reduce this background?

A: High background in an ELISA is a common issue that can often be resolved by optimizing your protocol.

  • Blocking Buffer Optimization: The choice and concentration of your blocking agent are critical.

    • Common Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used.

    • Troubleshooting: If you are using BSA and still see high background, try switching to non-fat dry milk, or vice-versa. Also, consider optimizing the concentration of the blocking agent.

  • Antibody Dilution: Excessively high concentrations of primary or secondary antibodies are a frequent cause of non-specific binding.

    • Troubleshooting: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.

  • Washing Steps: Insufficient washing will lead to high background.

    • Troubleshooting: Increase the number of wash steps and the volume of wash buffer. Ensure that the wells are completely aspirated between washes. Adding a non-ionic detergent like Tween 20 to your wash buffer can also help.

  • Incubation Times: Over-incubation can increase non-specific binding.

    • Troubleshooting: Reduce the incubation time for your primary and/or secondary antibodies.

Data Presentation

Table 1: Common Orthogonal Protecting Groups in Organic Synthesis

Functional GroupProtecting Group 1 (Removal Condition)Protecting Group 2 (Removal Condition)Orthogonality
AmineBoc (Acidic)Fmoc (Basic)Yes
HydroxylTBDMS (Fluoride)Benzyl (Hydrogenolysis)Yes
Carboxylic AcidMethyl Ester (Base)t-Butyl Ester (Acidic)Yes

Table 2: Troubleshooting High Background in Immunoassays

Potential CauseRecommended Action
Ineffective BlockingOptimize blocking buffer (e.g., switch between BSA and non-fat dry milk, increase concentration). Increase blocking time.
Antibody Concentration Too HighPerform a titration to determine the optimal concentration for primary and secondary antibodies.
Insufficient WashingIncrease the number and volume of washes. Add a detergent (e.g., 0.05% Tween 20) to the wash buffer.
Cross-Reactivity of Secondary AntibodyRun a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Long Incubation TimesReduce incubation times for antibodies and substrate.

Experimental Protocols

Protocol 1: Orthogonal Protection of a Diol

Objective: To selectively protect one of two hydroxyl groups in a diol.

Materials:

  • Diol starting material

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

Methodology:

  • Protection of the less hindered hydroxyl group:

    • Dissolve the diol in DCM.

    • Add imidazole followed by TBDMSCl.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the mono-silylated product.

  • Protection of the second hydroxyl group:

    • Dissolve the mono-silylated product in THF.

    • Add NaH at 0°C, followed by BnBr.

    • Stir until the reaction is complete (monitor by TLC).

    • Work up and purify the fully protected diol.

  • Selective Deprotection:

    • Dissolve the fully protected diol in THF.

    • Add TBAF and stir at room temperature.

    • Monitor the removal of the TBDMS group by TLC.

    • Work up and purify the product, which now has a free hydroxyl group and a protected benzyl ether.

Protocol 2: Optimizing Blocking Buffers for ELISA

Objective: To determine the most effective blocking buffer to minimize non-specific binding.

Materials:

  • ELISA plate coated with antigen

  • Blocking buffers to be tested (e.g., 1% BSA in PBST, 5% non-fat dry milk in PBST, commercial blocking buffer)

  • Primary and secondary antibodies at a fixed, predetermined concentration

  • Substrate solution

  • Stop solution

  • Plate reader

Methodology:

  • Coat an ELISA plate with your antigen and wash.

  • Divide the plate into sections, with each section to be treated with a different blocking buffer.

  • Add the different blocking buffers to their respective wells and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • To a set of wells for each blocking condition, add only the assay buffer (no primary antibody) to serve as a negative control. To the other wells, add your diluted primary antibody. Incubate as per your standard protocol.

  • Wash the plate.

  • Add the diluted secondary antibody to all wells and incubate.

  • Wash the plate.

  • Add the substrate and allow the color to develop.

  • Add the stop solution and read the absorbance on a plate reader.

  • Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will give a low signal in the negative control wells and a high signal in the positive wells.

Visualizations

orthogonal_protection cluster_0 Orthogonal Protecting Group Strategy Start Start Protect_All Protect all functional groups (e.g., -OH with Benzyl) Start->Protect_All Selective_Deprotect Selectively deprotect target functional group (e.g., remove Silyl ether) Protect_All->Selective_Deprotect React Perform desired reaction on the free functional group Selective_Deprotect->React Final_Deprotect Remove all remaining protecting groups React->Final_Deprotect End End Final_Deprotect->End

Caption: Workflow for an orthogonal protecting group strategy.

elisa_troubleshooting cluster_1 Troubleshooting High Background in ELISA High_Background High Background Signal? Check_Blocking Optimize Blocking Buffer (e.g., switch agent, change concentration) High_Background->Check_Blocking Yes Check_Antibody Titrate Primary and Secondary Antibodies Check_Blocking->Check_Antibody Check_Washing Increase Wash Steps and Volume Check_Antibody->Check_Washing Check_Incubation Reduce Incubation Times Check_Washing->Check_Incubation Resolved Problem Resolved Incubation Incubation Incubation->Resolved

Caption: Decision tree for troubleshooting high background in ELISA.

bioorthogonal_chemistry cluster_2 Bioorthogonal Labeling Strategy Introduce_Handle Introduce bioorthogonal handle (e.g., azide) into biomolecule React_Probe React with a complementary probe (e.g., alkyne-fluorophore) Introduce_Handle->React_Probe No_Side_Reactions No reaction with native functional groups React_Probe->No_Side_Reactions Labeled_Biomolecule Selectively Labeled Biomolecule React_Probe->Labeled_Biomolecule

Caption: Principle of bioorthogonal chemistry for selective labeling.

References

Navigating the Scale-Up of Tos-PEG22-Tos Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, scaling up the synthesis of Tos-PEG22-Tos presents a unique set of challenges that can impact reaction efficiency, product purity, and overall yield. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyethylene glycol (PEG) derivative where both terminal hydroxyl groups of a PEG molecule with 22 ethylene glycol repeat units are functionalized with tosyl (tosylate) groups. The tosyl group is an excellent leaving group, making this compound a valuable bifunctional linker for various bioconjugation and drug delivery applications.[1][2][3] It is commonly used to conjugate peptides, proteins, and other molecules to enhance their solubility, stability, and pharmacokinetic profiles.[2][3]

Q2: What are the most common challenges when scaling up the synthesis of this compound?

The primary challenges encountered during the scale-up of this compound synthesis include:

  • Incomplete Reactions: Difficulty in driving the reaction to completion, resulting in a mixture of mono-tosylated and unreacted PEG-22-diol.

  • Formation of Side Products: The generation of undesirable impurities, most notably the substitution of the tosyl group with chloride ions, leading to the formation of chloro-PEG derivatives.

  • Purification Difficulties: The separation of the desired bis-tosylated product from starting materials, mono-tosylated intermediates, and side products can be challenging at a larger scale.

  • Heat and Mass Transfer Limitations: In larger reactors, inefficient mixing and temperature control can lead to localized "hot spots" and concentration gradients, promoting side reactions.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A combination of analytical methods is crucial for effective reaction monitoring and product characterization:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of the degree of tosylation and the detection of impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the different species in the reaction mixture, including the starting material, mono-tosylated intermediate, and the final di-tosylated product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of any side products.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction in real-time.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up of this compound reactions.

Problem: Low Yield of Di-tosylated Product / Incomplete Reaction

Symptoms:

  • ¹H NMR analysis shows significant signals corresponding to the starting PEG-22-diol and/or the mono-tosylated intermediate.

  • HPLC chromatogram displays prominent peaks for starting material and the mono-substituted product.

Possible Cause Troubleshooting Steps
Insufficient Amount of Tosylating Agent Increase the molar equivalents of tosyl chloride (TsCl) to ensure complete reaction with both hydroxyl groups. A 2 to 5-fold excess of TsCl per hydroxyl group is often recommended.
Inadequate Base Strength or Amount Ensure the use of a suitable base (e.g., pyridine, triethylamine, or NaOH) in sufficient quantity (typically 2-3 equivalents per equivalent of TsCl) to neutralize the HCl generated during the reaction.
Low Reaction Temperature While the reaction is often carried out at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion, especially at a larger scale. However, be cautious as higher temperatures can also promote side reactions.
Poor Mixing Inadequate agitation can lead to localized depletion of reactants. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Problem: Formation of Chlorinated Impurities

Symptoms:

  • Mass spectrometry reveals the presence of species with molecular weights corresponding to the replacement of one or both tosyl groups with chlorine.

  • ¹H NMR may show subtle shifts in the signals of the PEG backbone adjacent to the terminus.

Possible Cause Troubleshooting Steps
Presence of Chloride Ions The chloride ion is a byproduct of the reaction between tosyl chloride and the hydroxyl group. Excess tosyl chloride and prolonged reaction times can increase the likelihood of nucleophilic substitution by the chloride ion.
Reaction Solvent The choice of solvent can influence the rate of this side reaction. Aprotic solvents are generally preferred.
High Reaction Temperature Elevated temperatures can accelerate the substitution reaction. Maintain the lowest effective temperature to achieve complete tosylation.
Problem: Difficulties in Product Purification

Symptoms:

  • Co-elution of the desired product with starting materials or byproducts during column chromatography.

  • Incomplete separation during liquid-liquid extraction.

Possible Cause Troubleshooting Steps
Similar Polarity of Components The polarity of the di-tosylated product, mono-tosylated intermediate, and starting diol can be very similar, making chromatographic separation challenging.
Work-up Procedure An optimized work-up procedure is crucial. Washing the organic layer with dilute acid (e.g., 0.5 M HCl) can help remove basic impurities like pyridine. Subsequent washes with water and brine are also important.
Alternative Purification Strategies Consider converting the unreacted hydroxyl groups of the starting material and mono-tosylated intermediate into more easily separable derivatives. For instance, esterification or etherification can significantly alter their polarity. Another approach involves using an ion-exchange resin to remove ionic impurities.

Experimental Protocols

Representative Scale-Up Synthesis of this compound

This protocol is a generalized procedure based on common practices for tosylation of polyethylene glycols. Optimization will be required for specific equipment and scales.

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet is charged with PEG-22-diol (1 equivalent).

  • Solvent Addition: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is added to dissolve the PEG-22-diol completely under a nitrogen atmosphere.

  • Base Addition: Triethylamine (Et₃N) or pyridine (4-6 equivalents) is added to the stirred solution. The mixture is cooled to 0-5 °C using a circulating chiller.

  • Tosyl Chloride Addition: Tosyl chloride (2.5-3 equivalents per hydroxyl group, so 5-6 equivalents total) is dissolved in a minimal amount of the reaction solvent and added dropwise to the cold PEG solution over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • The reaction mixture is diluted with additional DCM.

    • The organic phase is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

reaction_pathway PEG_diol HO-PEG22-OH mono_tos HO-PEG22-OTs PEG_diol->mono_tos + TsCl, Base - HCl di_tos TsO-PEG22-OTs (Desired Product) mono_tos->di_tos + TsCl, Base - HCl chloro_impurity Cl-PEG22-OTs (Side Product) mono_tos->chloro_impurity + HCl (from reaction) - TsOH TsCl Tosyl Chloride (TsCl) Base Base (e.g., Pyridine) HCl HCl

Caption: Synthesis pathway of this compound and a common side reaction.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of This compound check_completion Check Reaction Completion (TLC, HPLC, NMR) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete increase_reagents Increase Equivalents of TsCl and/or Base incomplete->increase_reagents Yes check_impurities Check for Impurities (MS, NMR) incomplete->check_impurities No increase_temp_time Increase Reaction Temperature or Time increase_reagents->increase_temp_time optimize_mixing Optimize Agitation increase_temp_time->optimize_mixing end Improved Yield optimize_mixing->end impurities_present Side Products Present? check_impurities->impurities_present optimize_conditions Optimize Reaction Conditions (Lower Temp, Shorter Time) impurities_present->optimize_conditions Yes review_purification Review Purification Strategy impurities_present->review_purification No optimize_conditions->end review_purification->end

References

Technical Support Center: Stability of Tos-PEG22-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the stability of Tos-PEG22-Tos conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate and what is it used for?

A this compound conjugate is a chemical linker composed of a polyethylene glycol (PEG) chain with 22 ethylene glycol units. Both ends of the PEG chain are functionalized with a tosyl (tosylate) group.[1][2][3][4] The tosyl group is an excellent leaving group, making these conjugates highly effective for crosslinking or conjugating molecules that contain nucleophilic groups such as amines (-NH2) and thiols (-SH).[2] This property is widely utilized in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules like proteins and peptides.

Q2: What are the primary factors that affect the stability of this compound conjugates?

The stability of this compound conjugates is primarily influenced by:

  • pH: The tosyl group is susceptible to hydrolysis, a reaction that is significantly influenced by pH. While stable at neutral pH, the rate of hydrolysis can increase under acidic or basic conditions.

  • Temperature: Higher temperatures can accelerate the rate of degradation through hydrolysis and other potential side reactions. For long-term storage, it is recommended to keep the conjugates at -20°C or below.

  • Presence of Nucleophiles: The tosyl group is designed to react with nucleophiles. Therefore, the presence of unintended nucleophiles in the buffer or solution (e.g., primary amines in Tris buffer) can lead to the consumption of the tosyl groups and degradation of the conjugate.

  • Moisture: Tosyl groups are sensitive to moisture and can be hydrolyzed. It is crucial to store the conjugate in a dry environment and use anhydrous solvents when possible.

Q3: What are the expected degradation products of this compound?

The primary degradation pathway for this compound in an aqueous environment is the hydrolysis of the tosyl groups, which converts them into hydroxyl groups (-OH). This results in the formation of PEG22 diol (HO-PEG22-OH) and p-toluenesulfonic acid. In the presence of other nucleophiles, various substitution products can be formed.

Q4: How can I monitor the stability of my this compound conjugate?

The stability of this compound conjugates can be monitored by analytical techniques that can separate the intact conjugate from its degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Since the PEG backbone does not have a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are recommended for detection and quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in conjugation reaction Hydrolysis of the tosyl group: The tosyl group may have hydrolyzed due to moisture or inappropriate pH before or during the reaction.Ensure all reagents and solvents are anhydrous. Perform the reaction at the optimal pH for your nucleophile, typically between 7.2 and 8.5 for amines, while being mindful that higher pH increases hydrolysis rates.
Competition from other nucleophiles: The buffer or other components in the reaction mixture may contain nucleophiles that compete with your target molecule.Avoid buffers containing primary amines (e.g., Tris). Use non-nucleophilic buffers such as phosphate or HEPES buffer.
Steric hindrance: The target nucleophile on your molecule may be sterically hindered, preventing efficient reaction with the tosyl group.Consider using a longer PEG linker to reduce steric hindrance.
Inconsistent results in stability studies Variability in storage conditions: Inconsistent temperature or exposure to moisture can lead to variable degradation rates.Store all aliquots of the conjugate under identical, controlled conditions (e.g., -20°C, desiccated).
Contamination of buffers: Buffers may be contaminated with nucleophiles or have an incorrect pH.Prepare fresh buffers for each experiment and verify the pH.
Appearance of unexpected peaks in HPLC analysis Oxidative degradation of the PEG chain: Although generally stable, the PEG chain can undergo oxidative degradation, especially in the presence of metal ions or light.Degas buffers and consider adding a chelating agent like EDTA to your solutions. Protect samples from light.
Side reactions: The tosyl group can undergo elimination reactions in addition to substitution, particularly at higher temperatures or with bulky bases.Optimize reaction conditions to favor nucleophilic substitution (e.g., lower temperature).

Experimental Protocols

Protocol 1: Assessing the Hydrolytic Stability of this compound

This protocol outlines a general procedure to assess the stability of this compound in aqueous buffers at different pH values.

Materials:

  • This compound conjugate

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with ELSD, CAD, or MS detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in anhydrous ACN.

    • Prepare working solutions by diluting the stock solution into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 30% B

      • 31-35 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Settings: Optimize according to the manufacturer's instructions for your ELSD, CAD, or MS.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound conjugate.

    • Monitor the decrease in the peak area of the intact conjugate over time.

    • Identify and quantify the appearance of degradation product peaks (e.g., hydrolyzed PEG-diol).

    • Calculate the percentage of remaining intact conjugate at each time point for each pH condition.

Quantitative Data Summary Table:

pH Temperature (°C) Time (hours) % Intact this compound Remaining (Example Data)
5.0250100
2495
4890
7.4250100
2485
4870
9.0250100
2460
4835

Visualizations

Stability_Assessment_Workflow A Prepare Stock Solution (this compound in ACN) B Prepare Working Solutions (Dilute in Buffers of varying pH) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis (RP-HPLC with ELSD/MS) D->E F Data Analysis (Peak Area Integration) E->F G Determine Degradation Rate F->G

Caption: Workflow for assessing the hydrolytic stability of this compound conjugates.

Degradation_Pathway Tos_PEG_Tos Tos-O-PEG22-O-Tos (Intact Conjugate) Hydrolysis + 2 H2O (Hydrolysis) Tos_PEG_Tos->Hydrolysis Nucleophile + 2 Nu-H (Nucleophilic Attack) Tos_PEG_Tos->Nucleophile PEG_Diol HO-PEG22-OH (PEG Diol) Hydrolysis->PEG_Diol Tos_Acid 2x p-Toluenesulfonic Acid Hydrolysis->Tos_Acid Substituted_PEG Nu-PEG22-Nu (Substituted Product) Nucleophile->Substituted_PEG

Caption: Potential degradation pathways for this compound conjugates.

References

Technical Support Center: Optimizing Purification of Highly PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of highly PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly PEGylated proteins?

The PEGylation process often results in a complex mixture containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and various PEGylated byproducts (e.g., multi-PEGylated species, positional isomers).[] The primary challenges stem from the properties conferred by the PEG moiety:

  • Increased Hydrodynamic Radius: The large size of the PEG chain significantly increases the protein's effective size in solution, which is a key principle for Size Exclusion Chromatography (SEC).[][2]

  • Charge Shielding: The neutral, hydrophilic PEG chain can mask the surface charges of the protein.[][3] This "shielding" effect reduces the protein's interaction with ion-exchange (IEX) resins, altering its elution profile compared to the native form.

  • Heterogeneity: The reaction can produce a mix of mono-, di-, or multi-PEGylated proteins, as well as positional isomers (where PEG is attached at different sites). Separating these closely related species is a significant challenge.

Q2: Which chromatography technique is best for separating PEGylated proteins from unreacted native protein?

Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) are the most common and effective methods.

  • Ion-Exchange Chromatography (IEX): This is often the preferred method. The charge shielding by the PEG chain causes the PEGylated conjugate to bind less tightly to the IEX resin than the highly charged native protein. This often results in the PEGylated protein eluting earlier in a salt gradient, providing good separation from the native protein.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the molecule's size, the PEGylated conjugate will elute earlier than the smaller, native protein. SEC is also very effective at removing small molecules like unreacted PEG reagent.

Q3: How can I separate mono-PEGylated from multi-PEGylated species?

Separating different PEGylated species is challenging due to their similar properties.

  • Ion-Exchange Chromatography (IEX): IEX is highly effective for separating species with low degrees of PEGylation (e.g., native vs. mono- vs. di-PEGylated). Each additional PEG chain further shields the protein's charge, causing it to elute slightly earlier. However, the resolution decreases as the number of attached PEG molecules increases.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates based on hydrophobicity. The effect of PEGylation on protein hydrophobicity can vary. HIC can sometimes provide the resolution needed to separate different PEGylated forms and even positional isomers, often serving as a good orthogonal method to IEX.

Q4: What is the best way to remove free, unreacted PEG reagent?

  • Size-Exclusion Chromatography (SEC): This is a very efficient method for removing low molecular weight species like unreacted PEG from the much larger PEGylated protein.

  • Ultrafiltration/Diafiltration (UF/DF): Using a membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove small PEG reagents while retaining the large PEGylated protein.

  • Aqueous Two-Phase Separation (ATPS): This technique involves adding salts to induce the formation of two distinct aqueous phases. The PEG reagent tends to partition into one phase, while the protein moves to the other, allowing for efficient separation.

Q5: What are the best analytical methods to confirm successful PEGylation and assess purity?

A combination of methods is typically required for full characterization:

  • SDS-PAGE: A simple, effective method to visualize the results of a PEGylation reaction. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher band on the gel compared to the native protein.

  • HPLC-SEC: Analytical Size-Exclusion Chromatography can resolve and quantify the different species in the mixture (aggregate, PEGylated conjugate, native protein, and reagent).

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the mass of the conjugate, thereby determining the number of PEG chains attached to the protein.

  • HPLC-IEX: Analytical Ion-Exchange Chromatography can resolve species based on charge differences, providing another dimension for purity assessment.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification workflow.

Problem 1: Low Yield of PEGylated Protein After IEX Purification
Potential Cause Troubleshooting Step
PEGylated protein is in the flow-through. The PEG chains may be over-shielding the protein's charge, preventing it from binding to the resin. • Solution 1: Lower the ionic strength of your binding buffer (e.g., reduce NaCl concentration). • Solution 2: Adjust the pH of your buffer to increase the protein's net charge. For anion exchange, decrease the pH; for cation exchange, increase the pH. • Solution 3: Switch to a different IEX resin (e.g., a stronger ion exchanger).
PEGylated protein precipitated on the column. High protein concentration combined with the properties of the PEG moiety can sometimes lead to precipitation. • Solution 1: Reduce the amount of protein loaded onto the column. • Solution 2: Increase the salt concentration in the loading buffer slightly to improve solubility, but not so much that it prevents binding. • Solution 3: Add solubility enhancers (e.g., arginine) to your buffers.
Protein is eluting in the column strip step. The elution conditions (salt gradient) may be too mild to displace the PEGylated protein from the resin. • Solution 1: Increase the final salt concentration in your elution buffer (e.g., from 1 M to 1.5 M NaCl). • Solution 2: Consider a step gradient instead of a linear gradient to ensure complete elution.
Problem 2: Poor Resolution Between Native and PEGylated Species in SEC
Potential Cause Troubleshooting Step
Inappropriate column selection. The pore size of the SEC resin is critical for resolving species based on size. • Solution 1: Ensure the column's fractionation range is appropriate for the size of your PEGylated protein and the native protein. For large PEG conjugates, a column like a Superdex 200 or equivalent is often required. • Solution 2: Use a longer column or connect two columns in series to increase the resolution path length.
Column is overloaded. Exceeding the column's sample volume capacity (typically 1-2% of the total column volume) will lead to peak broadening and poor separation. • Solution: Reduce the sample injection volume.
Non-ideal interactions with the SEC matrix. The protein may be interacting with the SEC resin, causing delayed elution and peak tailing. • Solution: Increase the ionic strength of the mobile phase (e.g., add 150-300 mM NaCl) to minimize secondary ionic interactions.
Problem 3: PEGylated Protein Aggregates During Purification
Potential Cause Troubleshooting Step
Buffer conditions are suboptimal. The pH or ionic strength of the buffer may be promoting aggregation. • Solution 1: Perform a buffer screen to identify the optimal pH and salt concentration for protein stability. • Solution 2: Add excipients like arginine or sucrose to the buffers to act as aggregation inhibitors.
High protein concentration. Concentrated protein solutions are more prone to aggregation, especially after elution from a chromatography column. • Solution: Elute the protein into a larger volume to reduce the final concentration. If necessary, re-concentrate using a gentler method like UF/DF with a suitable membrane.
Instability during HIC. The high salt concentrations used to promote binding in HIC can sometimes induce aggregation or precipitation. • Solution: Screen different types of salt (e.g., ammonium sulfate vs. sodium sulfate) and lower the starting salt concentration to the minimum required for binding.

Quantitative Data Summary

The following tables provide illustrative data on the separation of PEGylated species using different chromatographic techniques. Actual results will vary depending on the protein, PEG size, and specific conditions.

Table 1: Illustrative Resolution of PEGylated Lysozyme Species by SEC and IEX (Data synthesized from principles described in)

Technique Species Pair Typical Resolution (Rs) Notes
SEC Native vs. Mono-PEGylated> 2.0Excellent separation due to large size difference.
Mono- vs. Di-PEGylated1.0 - 1.5Separation is possible but resolution decreases.
IEX Native vs. Mono-PEGylated> 2.5Excellent separation due to significant charge shielding.
Mono- vs. Di-PEGylated1.5 - 2.0Good separation as each PEG adds to the shielding effect.
Mono-PEG Isomer 1 vs. Isomer 2< 1.0Very difficult to resolve positional isomers.

Table 2: Comparison of HIC Resins for Resolving PEGylated RNase A (Data synthesized from principles described in)

HIC Resin Ligand Relative Hydrophobicity Resolution of Mono- vs. Di-PEGylated
Butyl SepharoseButylModeratePartial Separation
Octyl SepharoseOctylIntermediateImproved Separation
Phenyl SepharosePhenylHighBaseline Resolution Possible
C4A MonolithC4 AlkylModerate (High Surface Area)Excellent Resolution

Experimental Protocols & Workflows

General Purification Workflow

The diagram below illustrates a typical multi-step workflow for purifying a PEGylated protein from a reaction mixture. The choice of the second "polishing" step depends on the primary impurities remaining after the first step.

G Reaction PEGylation Reaction Mixture IEX Step 1: Ion-Exchange Chromatography (IEX) Reaction->IEX Primary Capture Analysis Purity & Identity Check (SDS-PAGE, SEC-HPLC, MS) IEX->Analysis Assess Purity SEC Step 2 (Option A): Size-Exclusion (SEC) (Polishing & Buffer Exchange) Final Purified PEGylated Protein SEC->Final HIC Step 2 (Option B): Hydrophobic Interaction (HIC) (Isomer/Species Polishing) HIC->Final Analysis->SEC Aggregates or Reagent Present Analysis->HIC Multi-PEG Species or Isomers Present

Caption: General chromatographic workflow for purifying PEGylated proteins.
Troubleshooting Logic for Low Purity after IEX

This diagram provides a logical path for troubleshooting low purity after an initial ion-exchange chromatography step.

G Start Problem: Low Purity After IEX Check1 Contaminant is Native Protein? Start->Check1 Sol1 Optimize IEX Gradient: - Make gradient shallower - Adjust pH to increase  charge separation Check1->Sol1 Yes Check2 Contaminant is Multi-PEGylated Species? Check1->Check2 No End Purity Improved Sol1->End Sol2 Add Orthogonal Step: - HIC to separate based on hydrophobicity - High-resolution SEC Check2->Sol2 Yes Check3 Contaminant is Free PEG Reagent? Check2->Check3 No Sol2->End Sol3 Add Size-Based Step: - Preparative SEC - Diafiltration (UF/DF) Check3->Sol3 Yes Sol3->End

Caption: Troubleshooting flowchart for low purity post-IEX purification.
Protocol: Cation Exchange Chromatography for Separation of Native and Mono-PEGylated Protein

This protocol is a general template and must be optimized for your specific protein and PEG conjugate.

1. Materials and Buffers:

  • Resin: Strong cation exchange resin (e.g., SP Sepharose Fast Flow or equivalent).

  • Buffer A (Binding/Equilibration): 20 mM Sodium Phosphate, pH 6.0.

  • Buffer B (Elution): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.0.

  • Sample: PEGylation reaction mixture, dialyzed or buffer-exchanged into Buffer A. Ensure the sample is filtered (0.22 µm) before loading.

2. Column Preparation:

  • Pack the chromatography column with the selected cation exchange resin according to the manufacturer's instructions.

  • Equilibrate the column with at least 5 column volumes (CVs) of Buffer A. Monitor the UV (280 nm) and conductivity signals until they are stable and match that of Buffer A.

3. Sample Application:

  • Load the prepared sample onto the column at a flow rate recommended for the resin (typically 100-150 cm/hr).

  • The total protein loaded should not exceed the dynamic binding capacity of the resin.

4. Column Wash:

  • After loading, wash the column with 3-5 CVs of Buffer A to remove any unbound material, including excess PEG reagent.

5. Elution:

  • Elute the bound proteins using a linear gradient from 0% to 50% Buffer B over 10-20 CVs.

    • Rationale: The mono-PEGylated protein, with its shielded positive charges, is expected to elute first at a lower salt concentration. The more positively charged native protein will bind more tightly and elute later in the gradient.

  • Collect fractions throughout the gradient.

  • After the desired peaks have eluted, strip the column with 100% Buffer B for 2-3 CVs to remove any remaining tightly bound species.

6. Analysis and Regeneration:

  • Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify which fractions contain the pure mono-PEGylated protein.

  • Pool the desired fractions for downstream processing.

  • Regenerate the column according to the manufacturer's protocol, typically involving a high salt wash followed by a sanitization step (e.g., 0.5 M NaOH) and storage in an appropriate solution (e.g., 20% ethanol).

References

Validation & Comparative

Validating Tos-PEG22-Tos conjugation using mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of chemical conjugations is paramount to ensure the quality, efficacy, and safety of novel therapeutics and research compounds. This guide provides a comprehensive comparison of analytical techniques for validating the successful conjugation of Tos-PEG22-Tos, a bifunctional crosslinker often employed in bioconjugation and drug delivery applications. We will delve into the utility of mass spectrometry as a primary validation tool and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and detailed protocols.

The Importance of Validating this compound Conjugation

This compound is a homo-bifunctional crosslinker featuring a 22-unit polyethylene glycol (PEG) spacer flanked by two tosyl (Tos) groups. The tosyl group is an excellent leaving group, making this molecule ideal for reacting with nucleophiles like amines and thiols on biomolecules. Validating the integrity of the this compound molecule before and after conjugation is critical to confirm that the linker is intact and has reacted as intended. Incomplete or side reactions can lead to heterogeneous products with altered pharmacological properties.

Mass Spectrometry for Validating this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides highly accurate molecular weight information, making it an invaluable tool for confirming the identity and purity of synthetic molecules like this compound.

Predicted Fragmentation Pattern of this compound in ESI-MS

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like PEG compounds. In positive-ion mode ESI-MS, this compound is expected to be observed as its protonated molecule [M+H]⁺ or as adducts with cations like sodium [M+Na]⁺ and potassium [M+K]⁺. The fragmentation of the parent ion can be induced by collision-induced dissociation (CID) to provide structural information.

The fragmentation of this compound is predicted to occur at several key locations:

  • Cleavage of the C-O bond between the tosyl group and the PEG chain.

  • Cleavage of the S-O bond within the tosyl group, potentially leading to the loss of SO₂.[1][2]

  • Fragmentation of the PEG chain itself, typically resulting in the loss of ethylene glycol units (44 Da).

A significant fragmentation pathway for aromatic sulfonamides in ESI-MS involves the elimination of SO₂.[1][2] This, combined with cleavage along the PEG chain, allows for a detailed structural confirmation.

Predicted Fragment Ion m/z (Da) Description
[M+Na]⁺1274.48Sodium adduct of intact this compound
[M-TosO]⁺1096.43Loss of a tosylate group
[M-TosOH]⁺1079.43Loss of p-toluenesulfonic acid
[PEG22-Tos+Na]⁺1119.45PEG chain with one tosyl group and a sodium adduct
[PEGn+Na]⁺VariableFragments of the PEG chain with a sodium adduct
[Tos]⁺155.03Tosyl group fragment

Alternative Validation Methods

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques that provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For this compound, ¹H NMR is particularly useful for confirming the presence of both the tosyl groups and the PEG backbone.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton Expected Chemical Shift (ppm)
Methyl protons of tosyl groups~2.4
Aromatic protons of tosyl groups~7.3 and ~7.8 (two doublets)
PEG backbone protons~3.6 (complex multiplet)
Protons adjacent to the tosyl group~4.1
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and non-destructive technique for identifying the presence of key functional groups.

Characteristic FTIR Peaks for this compound:

Functional Group Expected Wavenumber (cm⁻¹)
S=O stretching (sulfonate)~1350 and ~1175
C-O-C stretching (PEG ether)~1100
C-H stretching (aromatic and aliphatic)~3000-2850
C=C stretching (aromatic)~1600 and ~1495

Comparative Analysis of Validation Techniques

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity and accuracy, provides structural information through fragmentation.Can be destructive, complex spectra for polydisperse samples.
NMR Spectroscopy Detailed chemical structure and connectivityNon-destructive, provides unambiguous structural information, quantitative.[3]Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to use.Provides limited structural information, not ideal for complex mixtures.

Experimental Protocols

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute the sample to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization mass spectrometer, such as a Q-TOF or Orbitrap, for high-resolution analysis.

  • Data Acquisition: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 100-2000. For fragmentation analysis, perform tandem MS (MS/MS) on the precursor ion of interest.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed masses with the theoretical values.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transformation, phasing, and baseline correction). Integrate the peaks and assign them to the corresponding protons in the this compound structure.

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount of this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Visualizing the Workflow and Structure

experimental_workflow Experimental Workflow for this compound Validation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Validation Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve MS Mass Spectrometry (ESI-MS) Dissolve->MS NMR NMR Spectroscopy (¹H NMR) Dissolve->NMR FTIR FTIR Spectroscopy Dissolve->FTIR MS_data Molecular Weight & Fragmentation MS->MS_data NMR_data Chemical Structure Confirmation NMR->NMR_data FTIR_data Functional Group Identification FTIR->FTIR_data Validation Conjugation Validation MS_data->Validation NMR_data->Validation FTIR_data->Validation fragmentation_diagram Structure and Predicted ESI-MS Fragmentation of this compound cluster_fragments Predicted Fragments Tos1 Tos- PEG -O-(CH₂CH₂O)₂₂- Tos1->PEG Frag1 [M+Na]⁺ m/z = 1274.48 Frag4 [Tos]⁺ m/z = 155.03 Tos1->Frag4 Cleavage Tos2 -Tos PEG->Tos2 Frag3 [PEGn+Na]⁺ PEG->Frag3 Chain Cleavage Frag2 [M-TosO]⁺ m/z = 1096.43 Tos2->Frag2 Cleavage

References

A Head-to-Head Battle of Bioconjugation Chemistries: Tos-PEG-Tos vs. NHS-ester PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a PEG linker is a critical decision that can significantly impact the efficacy and stability of the final product. This guide provides an objective comparison of two widely used amine-reactive PEG linkers: Tos-PEG-Tos and NHS-ester PEG linkers, supported by established chemical principles and outlining experimental protocols for their direct comparison.

At the heart of many bioconjugation strategies lies the need to form stable covalent bonds with biomolecules, most commonly targeting the primary amines found in lysine residues and at the N-terminus of proteins. Both Tos-PEG-Tos and NHS-ester PEG linkers are designed for this purpose, yet they operate through distinct chemical mechanisms that influence their reactivity, stability, and optimal reaction conditions.

Principles of Reactivity and Reaction Mechanisms

NHS-ester PEG Linkers: The Established Standard for Amine Acylation

NHS-ester PEG linkers are among the most common reagents for amine modification.[1] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[2]

The efficiency of this reaction is highly dependent on pH. The primary amine must be in its unprotonated, nucleophilic state, which is favored at pH values between 7 and 9.[3] However, a significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of this hydrolysis increases with pH, leading to a trade-off between amine reactivity and linker stability.[4] At pH 7.0 and 0°C, the half-life of an NHS-ester can be 4 to 5 hours, but this drops to as low as 10 minutes at pH 8.6 and 4°C.[5]

Tos-PEG-Tos Linkers: Leveraging the Power of Sulfonate Leaving Groups

Tos-PEG-Tos linkers utilize the p-toluenesulfonyl (tosyl) group, a well-established excellent leaving group in organic chemistry. The reaction with a primary amine is a nucleophilic substitution (typically SN2), where the amine directly displaces the tosylate group from the carbon atom of the PEG chain. This forms a stable secondary amine linkage.

The tosylate anion is a very stable leaving group due to the resonance delocalization of the negative charge across the sulfonate group. This inherent stability of the leaving group contributes to the favorable kinetics of the substitution reaction. Unlike NHS-esters, the reaction of tosylates with amines is less susceptible to hydrolysis under neutral and slightly basic conditions. However, the reaction may require a base to ensure the amine is sufficiently nucleophilic.

Comparative Summary of Reactivity

FeatureTos-PEG-Tos LinkerNHS-ester PEG Linker
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Acyl Substitution
Reactive Group p-toluenesulfonate (Tosyl)N-hydroxysuccinimide ester
Target Functional Group Primary Amines (also thiols, hydroxyls)Primary Amines
Resulting Linkage Secondary AmineAmide
Optimal pH Range Typically neutral to slightly basic7.0 - 8.5
Key Advantage Good leaving group, less prone to hydrolysisWell-established chemistry, high reactivity with primary amines
Primary Disadvantage Potentially slower reaction rates than NHS-esters under optimal conditionsSusceptible to hydrolysis, especially at higher pH
Byproducts p-toluenesulfonateN-hydroxysuccinimide
Stability in Aqueous Solution Generally more stableProne to hydrolysis, with half-life decreasing significantly with increasing pH

Experimental Protocols for Direct Comparison

To provide researchers with a framework for making an informed decision based on their specific application, the following experimental protocols are designed for a direct comparison of the reactivity of Tos-PEG-Tos and NHS-ester PEG linkers.

Objective:

To compare the reaction kinetics of Tos-PEG-Tos and NHS-ester PEG linkers with a model protein (e.g., Bovine Serum Albumin, BSA) under identical conditions.

Materials:
  • Tos-PEG-Tos (e.g., Tos-PEG22-Tos)

  • NHS-ester PEG linker of comparable molecular weight (e.g., NHS-PEG24-NHS)

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Analytical Instrumentation: HPLC system with a Size-Exclusion Chromatography (SEC) column, UV detector, and ideally a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Time-Course Sampling cluster_analysis Analysis A Prepare Stock Solutions: - Tos-PEG-Tos in DMSO - NHS-ester PEG in DMSO - BSA in PBS B1 Reaction A (pH 7.4): BSA + Tos-PEG-Tos A->B1 B2 Reaction B (pH 7.4): BSA + NHS-ester PEG A->B2 B3 Reaction C (pH 8.5): BSA + Tos-PEG-Tos A->B3 B4 Reaction D (pH 8.5): BSA + NHS-ester PEG A->B4 C1 Aliquots at t=0, 5, 15, 30, 60, 120 min B1->C1 B2->C1 B3->C1 B4->C1 D Quench with Tris-HCl C1->D E Analyze by SEC-HPLC D->E F Quantify Reactants and Products E->F

Caption: Workflow for comparing PEG linker reactivity.

Detailed Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of BSA in PBS (pH 7.4 and pH 8.5).

    • Prepare 10 mM stock solutions of Tos-PEG-Tos and NHS-ester PEG in anhydrous DMSO immediately before use.

  • Reaction Setup:

    • For each reaction condition (A, B, C, and D), add a 20-fold molar excess of the respective PEG linker stock solution to the BSA solution.

    • Initiate the reactions by vortexing gently and start a timer.

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM Tris.

  • Analysis by SEC-HPLC:

    • Inject the quenched samples onto an SEC-HPLC system.

    • Monitor the elution profile at 280 nm to detect the protein.

    • The separation by size will allow for the resolution of unmodified BSA, mono-PEGylated BSA, and multi-PEGylated BSA.

  • Data Analysis and Quantification:

    • Integrate the peak areas corresponding to the unmodified BSA and the various PEGylated species.

    • Calculate the percentage of converted BSA at each time point for each reaction condition.

    • Plot the percentage of unmodified BSA remaining versus time for each linker and pH to determine the reaction kinetics.

Visualizing the Reaction Pathways

The following diagrams illustrate the chemical transformations occurring during the reaction of each PEG linker with a primary amine.

G cluster_tos Tos-PEG-Tos Reaction Tos_PEG Tos-O-PEG-O-Tos Intermediate Transition State Tos_PEG->Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Intermediate Product R-NH-PEG-O-Tos Intermediate->Product Leaving_Group Tos-O⁻ Intermediate->Leaving_Group Displacement

Caption: Reaction of Tos-PEG-Tos with a primary amine.

G cluster_nhs NHS-ester PEG Reaction NHS_PEG NHS-O-CO-PEG-CO-O-NHS Intermediate Tetrahedral Intermediate NHS_PEG->Intermediate Nucleophilic Attack Amine R-NH₂ Amine->Intermediate Product R-NH-CO-PEG-CO-O-NHS Intermediate->Product Collapse Leaving_Group NHS-O⁻ Intermediate->Leaving_Group

Caption: Reaction of NHS-ester PEG with a primary amine.

Conclusion

The selection between Tos-PEG-Tos and NHS-ester PEG linkers is not a one-size-fits-all decision and should be guided by the specific requirements of the application. NHS-esters offer a well-trodden path with high reactivity towards primary amines under mild conditions, but their susceptibility to hydrolysis necessitates careful control of reaction pH and time. Tos-PEG-Tos provides a more hydrolytically stable alternative, leveraging a robust leaving group for efficient nucleophilic substitution.

For applications where stability in aqueous environments is paramount and longer reaction times may be required, Tos-PEG-Tos presents a compelling option. Conversely, for rapid conjugations where the competing hydrolysis can be effectively managed, NHS-ester PEGs remain a powerful tool. By understanding the underlying chemistry and, where necessary, performing direct comparative experiments as outlined in this guide, researchers can confidently select the optimal PEG linker to advance their drug development and research objectives.

References

A Comparative Guide to Tos-PEG22-Tos and Maleimide Linkers for Cysteine Conjugation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy, stability, and safety of an antibody-drug conjugate (ADC). This guide provides an objective comparison of two distinct chemical strategies for conjugating cytotoxic payloads to cysteine residues on monoclonal antibodies: the use of Tos-PEG22-Tos, a tosyl-activated polyethylene glycol (PEG) linker, and the widely employed maleimide-based linkers. This comparison is supported by established chemical principles and data from the scientific literature to inform rational ADC design.

Introduction to Cysteine-Directed Linkers

Cysteine provides an ideal target for site-specific conjugation due to the low natural abundance and high nucleophilicity of its thiol side chain (-SH)[1]. This allows for precise control over the drug-to-antibody ratio (DAR), a crucial parameter for ADC performance. The linker connecting the drug to the antibody must not only be stable in systemic circulation to prevent premature drug release and off-target toxicity but also facilitate efficient release of the payload at the target site[][].

Maleimide linkers have been a cornerstone of ADC development, utilized in numerous approved and clinical-stage ADCs[4][5]. They react with cysteine thiols via a Michael addition reaction, forming a thioether bond. However, the stability of the resulting thiosuccinimide ring has been a subject of extensive investigation.

This compound represents a class of PEGylated, non-cleavable linkers activated by tosyl (tosylate) groups. The tosyl group is an excellent leaving group, enabling a nucleophilic substitution reaction with cysteine thiols to form a highly stable thioether bond. The long PEG chain (22 ethylene glycol units) is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting ADC.

Conjugation Chemistry and Mechanism

The fundamental difference between these two linkers lies in their mechanism of reaction with cysteine residues.

Maleimide Linker Conjugation:

Maleimide linkers undergo a Michael addition reaction with the thiol group of a cysteine residue. This reaction is typically rapid and highly specific for thiols at a pH range of 6.5-7.5.

Figure 1. Conjugation of a maleimide linker to a cysteine residue on an antibody via Michael addition.

This compound Linker Conjugation:

The this compound linker reacts with cysteine via a nucleophilic substitution (SN2) reaction. The cysteine thiol acts as a nucleophile, attacking the carbon atom attached to the tosylate leaving group, resulting in the formation of a stable thioether bond and displacement of the tosylate.

G cluster_1 Nucleophilic Substitution Antibody_SH_2 Antibody-SH Tos_Linker Payload-Linker-PEG22-OTs Antibody_SH_2->Tos_Linker Nucleophilic Attack Thioether_Bond_2 Antibody-S-PEG22-Linker-Payload Tos_Linker->Thioether_Bond_2 Stable Thioether Bond Tosyl_Leaving_Group TsO- Tos_Linker->Tosyl_Leaving_Group Leaving Group G ADC ADC (Thiosuccinimide Conjugate) Deconjugated Deconjugated ADC + Free Maleimide-Payload ADC->Deconjugated Retro-Michael Reaction Hydrolyzed Hydrolyzed ADC (Stable) ADC->Hydrolyzed Hydrolysis Transferred Albumin-Payload Conjugate (Off-Target) Deconjugated->Transferred Thiol Exchange Albumin Albumin-SH Albumin->Transferred

References

Unveiling the Advantages of Tos-PEG22-Tos: A Superior Amine-Reactive Crosslinker for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise engineering of bioconjugates, the choice of a crosslinker is a critical determinant of experimental success. In the landscape of amine-reactive crosslinkers, Tos-PEG22-Tos emerges as a compelling alternative to traditional reagents, offering distinct advantages in stability and efficiency. This guide provides an objective comparison of this compound with other common amine-reactive crosslinkers, supported by a detailed examination of its chemical properties and a guide to its experimental application.

At the heart of bioconjugation lies the covalent linkage of molecules to impart new functionalities, from creating antibody-drug conjugates (ADCs) for targeted cancer therapy to immobilizing proteins for diagnostic assays. The most common targets for such modifications are the primary amines found on the N-terminus of proteins and the side chains of lysine residues. While a variety of amine-reactive crosslinkers exist, this guide will focus on the unique benefits offered by the tosyl-activated polyethylene glycol (PEG) crosslinker, this compound.

Superior Stability of the Resulting Linkage

A primary advantage of this compound lies in the exceptional stability of the bond it forms with primary amines. The reaction between the tosyl (p-toluenesulfonyl) group and an amine results in the formation of a highly stable secondary amine linkage. This sulfonamide bond is known to be extremely robust and resistant to cleavage under a wide range of physiological and experimental conditions. In contrast, the widely used N-hydroxysuccinimide (NHS) ester crosslinkers form an amide bond upon reaction with amines. While generally stable, amide bonds can be susceptible to hydrolysis, particularly under certain pH conditions or in the presence of specific enzymes. The enhanced stability of the linkage formed by this compound ensures greater integrity of the final bioconjugate, a critical factor for therapeutic applications where premature drug release can lead to off-target toxicity and reduced efficacy.

The Role of the PEG Spacer in Enhancing Biocompatibility

The "PEG22" in this compound denotes a polyethylene glycol spacer consisting of 22 ethylene glycol units. The inclusion of this hydrophilic PEG chain confers several well-documented benefits to the resulting bioconjugate. PEGylation is known to:

  • Increase Hydrophilicity: The PEG spacer enhances the water solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic payloads or proteins prone to aggregation.

  • Reduce Protein Aggregation: By creating a hydrophilic shell around the protein, the PEG linker can sterically hinder non-specific protein-protein interactions that lead to aggregation.

  • Decrease Immunogenicity: The biocompatible and non-immunogenic nature of PEG can help to reduce the potential for an adverse immune response against the modified biomolecule.

These properties are crucial for the development of in vivo therapeutics and for improving the performance and reliability of diagnostic and research reagents.

Comparative Overview of Amine-Reactive Crosslinkers

To provide a clear perspective on the advantages of this compound, the following table summarizes its key properties in comparison to a common homobifunctional NHS-ester crosslinker, BS(PEG)9.

FeatureThis compoundBS(PEG)9 (NHS-Ester)
Reactive Group Tosyl (p-toluenesulfonyl)N-Hydroxysuccinimide (NHS) ester
Target Primary amines (-NH2)Primary amines (-NH2)
Resulting Linkage Secondary amineAmide
Linkage Stability Very highHigh, but susceptible to hydrolysis
Spacer Arm 22-unit Polyethylene Glycol (PEG)9-unit Polyethylene Glycol (PEG)
Hydrophilicity HighHigh
Optimal Reaction pH 8.0 - 9.5[1]7.0 - 8.5

Reaction Mechanism and Experimental Considerations

The reaction of this compound with a primary amine proceeds via a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the tosyl group, leading to the displacement of the tosylate as a good leaving group.

ReactionMechanism Protein Protein-NH₂ Intermediate Transition State Protein->Intermediate Nucleophilic Attack TosPEG Tos-PEG₂₂-Tos TosPEG->Intermediate Conjugate Protein-NH-PEG₂₂-Tos Intermediate->Conjugate LeavingGroup Tosylate Anion Intermediate->LeavingGroup Leaving Group Departure

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocol: A Guide to Protein Crosslinking with this compound

The following protocol provides a general framework for the crosslinking of proteins using this compound. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer)

  • This compound

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 100 mM sodium borate, pH 8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Crosslinking Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but a starting point of 20-50 fold molar excess is common.

    • Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked product using SDS-PAGE to visualize the formation of higher molecular weight species. Further characterization can be performed using techniques such as mass spectrometry to confirm the degree of modification.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction ProteinPrep Prepare Protein Solution (amine-free buffer) Mixing Add Crosslinker to Protein ProteinPrep->Mixing CrosslinkerPrep Prepare this compound Stock Solution (DMSO) CrosslinkerPrep->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Quenching Quench Reaction (e.g., Tris buffer) Incubation->Quenching Purification Purify Conjugate (Desalting/Dialysis) Quenching->Purification Analysis Analyze Product (SDS-PAGE, MS) Purification->Analysis

Caption: General workflow for protein crosslinking with this compound.

Conclusion

This compound presents a superior option for researchers seeking to create highly stable and biocompatible bioconjugates. The formation of a robust secondary amine linkage, combined with the beneficial properties of a long-chain PEG spacer, addresses key challenges in the field, including conjugate stability and aggregation. While traditional NHS-ester crosslinkers remain valuable tools, the distinct advantages of this compound in terms of the durability of the resulting linkage make it an invaluable asset for the development of next-generation therapeutics, diagnostics, and research reagents. The provided experimental framework offers a starting point for harnessing the full potential of this advanced crosslinking technology.

References

A Head-to-Head Comparison of Tos-PEG22-Tos and SMCC for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of two popular crosslinking reagents: the homobifunctional, PEGylated tosyl linker, Tos-PEG22-Tos, and the heterobifunctional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

This comparison delves into their respective mechanisms of action, reaction efficiencies, the stability of the resulting conjugates, and their impact on the biological activity of the conjugated molecules. The information presented is intended to guide the selection of the most appropriate linker for specific bioconjugation needs.

At a Glance: Key Differences Between this compound and SMCC

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Functionality HomobifunctionalHeterobifunctional
Reactive Groups Two p-toluenesulfonyl (tosyl) groupsOne N-hydroxysuccinimide (NHS) ester and one maleimide group
Target Residues Primarily primary amines (e.g., lysine) and thiols (e.g., cysteine)Primary amines (e.g., lysine) and thiols (e.g., cysteine) in a sequential manner
Spacer Arm Long, hydrophilic polyethylene glycol (PEG) chain (22 PEG units)Rigid, hydrophobic cyclohexane ring
Solubility High in aqueous solutionsLow in aqueous solutions (requires organic co-solvent); water-soluble version (Sulfo-SMCC) is available
Reaction Mechanism One-step nucleophilic substitutionTwo-step sequential reaction: amine acylation followed by thiol addition
Bond Formed Stable secondary amine or thioether bondStable amide bond and thioether bond
Key Advantage Improves solubility and in vivo half-life of the conjugateWell-established chemistry with high specificity in a two-step process

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and SMCC dictates their application in bioconjugation strategies.

This compound: One-Step Nucleophilic Substitution

This compound is a homobifunctional linker, meaning it has two identical reactive groups. The p-toluenesulfonyl (tosyl) group is an excellent leaving group, making the linker susceptible to nucleophilic attack by primary amines (from lysine residues or the N-terminus of a protein) and thiols (from cysteine residues). This reaction proceeds via a one-step nucleophilic substitution, forming a stable secondary amine or thioether bond. Due to its homobifunctional nature, using this compound to link two different biomolecules can lead to the formation of homodimers, requiring careful control of reaction conditions.

Tos_PEG22_Tos_Mechanism Protein_NH2 Protein-NH₂/SH (Nucleophile) Conjugate Protein-NH/S-PEG22-Tos Protein_NH2->Conjugate Nucleophilic Attack Tos_PEG_Tos This compound Tos_PEG_Tos->Conjugate Tosyl_LG Tosyl Leaving Group Conjugate->Tosyl_LG Displacement

Reaction mechanism of this compound.

SMCC: Two-Step Sequential Conjugation

SMCC is a heterobifunctional crosslinker, possessing two different reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] This allows for a controlled, two-step conjugation process.[1]

  • Amine Reaction: The NHS ester reacts specifically with primary amines at a pH range of 7.0-9.0 to form a stable amide bond.[1]

  • Thiol Reaction: Following the removal of excess SMCC, the maleimide group reacts specifically with a sulfhydryl group at a pH of 6.5-7.5 to form a stable thioether bond.[2]

This sequential approach minimizes the formation of unwanted homodimers.[1]

SMCC_Mechanism cluster_step1 Step 1: Amine Reaction (pH 7.0-9.0) cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) Protein1_NH2 Protein₁-NH₂ Intermediate Protein₁-Maleimide Protein1_NH2->Intermediate Amine Acylation SMCC SMCC SMCC->Intermediate NHS NHS Leaving Group Intermediate->NHS Displacement Protein2_SH Protein₂-SH Final_Conjugate Protein₁-Linker-Protein₂ Protein2_SH->Final_Conjugate Michael Addition Intermediate_ref Protein₁-Maleimide Intermediate_ref->Final_Conjugate

Two-step reaction mechanism of SMCC.

Performance Comparison: Experimental Data

Direct head-to-head comparisons of this compound and SMCC in the literature are limited. However, studies comparing PEGylated linkers to SMCC provide valuable insights into their performance differences.

ParameterThis compound (inferred from PEG-linker studies)SMCC
Conjugation Efficiency Generally high, but may require optimization to control homodimerization.High and controlled due to the two-step process.
Solubility of Conjugate Significantly increased due to the hydrophilic PEG spacer.Can lead to aggregation, especially with hydrophobic payloads.
In Vivo Half-Life Can be significantly extended. For example, 4kDa and 10kDa PEG linkers resulted in 2.5-fold and 11.2-fold half-life extensions, respectively, compared to an SMCC-linked conjugate.Generally shorter half-life.
Stability of Linkage Forms stable secondary amine or thioether bonds.The thioether bond is stable, but the succinimide ring can be susceptible to a retro-Michael reaction, leading to premature drug release.
Biological Activity The long PEG chain may cause steric hindrance, potentially reducing the biological activity of the conjugated molecule.The rigid, smaller linker is less likely to interfere with biological activity.
Drug-to-Antibody Ratio (DAR) Higher DARs are achievable without aggregation.Limited DAR to avoid aggregation issues.

Experimental Protocols

Detailed experimental protocols are crucial for successful bioconjugation. Below are representative protocols for both SMCC and a general approach for Tos-PEG-Tos based on the principles of PEGylation.

Experimental Protocol: Two-Step SMCC Conjugation

This protocol outlines the conjugation of a thiol-containing molecule to an amine-containing protein.

Materials:

  • Amine-containing protein (e.g., antibody)

  • Thiol-containing molecule (e.g., drug)

  • SMCC crosslinker

  • Amine- and sulfhydryl-free buffers (e.g., PBS, pH 7.2-8.0 for amine reaction; PBS, pH 6.5-7.5 for thiol reaction)

  • Organic solvent (e.g., DMSO or DMF) for dissolving SMCC

  • Desalting columns

Procedure:

Step 1: Activation of the Amine-Containing Protein

  • Prepare the amine-containing protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Dissolve SMCC in DMSO or DMF immediately before use.

  • Add the desired molar excess of SMCC to the protein solution. The optimal ratio should be determined empirically but often ranges from 5- to 20-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove excess, unreacted SMCC using a desalting column equilibrated with the thiol reaction buffer.

Step 2: Conjugation to the Thiol-Containing Molecule

  • If necessary, reduce any disulfide bonds in the thiol-containing molecule using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Add the thiol-containing molecule to the maleimide-activated protein.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • The final conjugate can be purified using size-exclusion chromatography or dialysis to remove any unreacted components.

SMCC_Workflow Start Start Prepare_Protein Prepare Amine-Containing Protein in Buffer Start->Prepare_Protein Dissolve_SMCC Dissolve SMCC in DMSO/DMF Start->Dissolve_SMCC Mix_Reactants Add SMCC to Protein Solution Prepare_Protein->Mix_Reactants Dissolve_SMCC->Mix_Reactants Incubate1 Incubate (30-60 min RT or 2h at 4°C) Mix_Reactants->Incubate1 Desalt Remove Excess SMCC (Desalting Column) Incubate1->Desalt Mix_Conjugation Add Thiol-Molecule to Activated Protein Desalt->Mix_Conjugation Prepare_Thiol Prepare Thiol-Containing Molecule (Reduce if needed) Prepare_Thiol->Mix_Conjugation Incubate2 Incubate (1-2h RT or overnight at 4°C) Mix_Conjugation->Incubate2 Purify Purify Conjugate (SEC or Dialysis) Incubate2->Purify End End Purify->End

Experimental workflow for SMCC conjugation.

Experimental Protocol: One-Step this compound Conjugation

This protocol provides a general guideline for conjugating a protein using this compound. Optimization of reaction conditions is recommended for each specific application.

Materials:

  • Protein with available amine or thiol groups

  • This compound

  • Reaction buffer (e.g., borate buffer or phosphate buffer, pH 8.0-9.5 for amine reaction; pH 7.5-8.5 for thiol reaction)

  • Desalting columns or dialysis cassettes

Procedure:

  • Dissolve the protein in the appropriate reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve this compound in the reaction buffer immediately before use.

  • Add the desired molar excess of this compound to the protein solution. A starting point could be a 5- to 20-fold molar excess.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress using techniques like SDS-PAGE or size-exclusion chromatography.

  • Quench the reaction by adding a small molecule with a primary amine or thiol (e.g., Tris or cysteine) to react with any remaining active tosyl groups.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and protein.

Tos_PEG_Workflow Start Start Prepare_Protein Dissolve Protein in Reaction Buffer Start->Prepare_Protein Dissolve_TosPEG Dissolve this compound in Reaction Buffer Start->Dissolve_TosPEG Mix Add this compound to Protein Solution Prepare_Protein->Mix Dissolve_TosPEG->Mix Incubate Incubate (2-4h RT or overnight at 4°C) Mix->Incubate Monitor Monitor Reaction (SDS-PAGE, SEC) Incubate->Monitor Quench Quench Reaction (e.g., Tris or Cysteine) Monitor->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify End End Purify->End

Experimental workflow for this compound conjugation.

Conclusion

The choice between this compound and SMCC for bioconjugation depends heavily on the specific requirements of the application.

This compound is an excellent choice when:

  • Enhanced solubility of the final conjugate is desired.

  • A longer in vivo half-life is a key objective.

  • A one-step conjugation is preferred, and potential homodimer formation can be controlled or tolerated.

SMCC is the preferred linker when:

  • A highly controlled, sequential conjugation is necessary to avoid homodimerization.

  • The hydrophobicity of the linker is not a concern, or a water-soluble version (Sulfo-SMCC) is used.

  • A well-established and robust chemistry is favored.

For the development of next-generation bioconjugates, particularly ADCs with hydrophobic payloads, the hydrophilic properties of PEGylated linkers like this compound offer significant advantages in improving the pharmaceutical properties of the final product. However, the well-defined and controlled chemistry of SMCC makes it a reliable choice for a wide range of applications. Ultimately, empirical testing and optimization are crucial for selecting the optimal linker for a given biomolecule and payload combination.

References

Stability Showdown: Tos-PEG22-Tos vs. Thiol-Reactive Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker used in bioconjugates is a critical determinant of therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the stability of Tos-PEG22-Tos with other common thiol-reactive linkers, supported by available experimental data and detailed protocols.

The landscape of bioconjugation is dominated by the need for stable and reliable linkers to connect biomolecules to payloads such as drugs, imaging agents, or other functional moieties. Thiol-reactive linkers, which specifically target cysteine residues, are a cornerstone of this field. Among the most established are maleimide-based linkers. However, their stability has been a subject of intense research, leading to the development of alternative strategies. This guide delves into a comparative analysis of the stability of this compound and other prominent thiol-reactive linkers.

The Challenge of Maleimide Linker Instability

Maleimide-based linkers have been extensively used for their high reactivity and specificity towards thiols under mild conditions. The reaction proceeds via a Michael addition to form a thiosuccinimide linkage. However, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione and albumin[1][2][3][4]. This reversal can lead to premature release of the payload, compromising the efficacy and potentially causing off-target toxicity[1].

Several strategies have been developed to address this instability:

  • Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can undergo hydrolysis to form a more stable ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction. Some next-generation maleimides are designed to accelerate this hydrolysis.

  • Thiazine Rearrangement: When a maleimide reacts with a peptide or protein containing an N-terminal cysteine, a thiazine structure can be formed, which has been shown to be significantly more stable than the corresponding thioether conjugate.

  • Alternative Thiol-Reactive Chemistries: This has led to the exploration of other thiol-reactive groups such as vinyl sulfones and phenyloxadiazolyl methyl sulfones (PODS), which form more stable thioether bonds.

This compound: A Focus on the Tosyl Chemistry

The "Tos" in this compound refers to a tosyl (p-toluenesulfonyl) group. In organic chemistry, tosylates are well-known as excellent leaving groups in nucleophilic substitution reactions. The reaction of a tosyl-activated molecule with a thiol (a potent nucleophile) results in the formation of a stable thioether bond.

The reaction proceeds via an SN2 mechanism where the thiol attacks the carbon atom to which the tosyl group is attached, displacing the tosylate anion. The resulting thioether bond (C-S-C) is generally considered to be highly stable and not readily cleaved under physiological conditions.

While direct quantitative stability data comparing this compound specifically with other thiol-reactive linkers in bioconjugation settings is not extensively available in the reviewed literature, the inherent stability of the thioether bond formed suggests a potential advantage over the reversible thiosuccinimide linkage of maleimides.

Quantitative Stability Data Comparison

The following table summarizes available and inferred stability characteristics of different thiol-reactive linkers. It is important to note the lack of direct experimental data for this compound in direct comparison under identical conditions.

Linker TypeConjugation ChemistryResulting LinkageStability in Plasma/Reducing EnvironmentsKey Considerations
Maleimide Michael AdditionThiosuccinimidePotentially Labile: Susceptible to retro-Michael reaction leading to deconjugation. Stability can be improved by hydrolysis of the succinimide ring.Well-established chemistry with fast reaction kinetics. Instability is a known drawback.
"Next-Gen" Maleimides Michael AdditionHydrolyzed ThiosuccinimideImproved Stability: Designed to promote rapid hydrolysis to a stable ring-opened form.Offers a solution to the instability of traditional maleimides.
Vinyl Sulfone Michael AdditionThioetherHigh Stability: Forms a stable, irreversible thioether bond.Generally slower reaction kinetics compared to maleimides.
This compound Nucleophilic SubstitutionThioetherTheoretically High Stability: Forms a robust thioether bond.The tosyl group is an excellent leaving group, leading to efficient conjugation. Direct comparative stability data in bioconjugates is limited.

Experimental Protocols for Stability Assessment

To objectively compare the stability of different linkers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Incubation: Incubate the bioconjugate (e.g., an antibody-drug conjugate, ADC) at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation:

    • For analysis of intact bioconjugate, samples can be analyzed directly by methods like size-exclusion chromatography (SEC-HPLC).

    • For quantifying the drug-to-antibody ratio (DAR), the bioconjugate can be captured using affinity beads (e.g., Protein A/G) to separate it from plasma proteins.

  • Analysis:

    • LC-MS: The captured bioconjugate can be eluted, reduced to separate antibody chains, and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.

    • ELISA: An enzyme-linked immunosorbent assay (ELISA) can be designed to detect the intact bioconjugate.

  • Data Analysis: Calculate the percentage of intact bioconjugate or the average DAR at each time point relative to the 0-hour sample.

In Vitro Whole Blood Stability Assay

Objective: To assess bioconjugate stability in a more physiologically relevant matrix that includes blood cells.

Methodology:

  • Incubation: Incubate the bioconjugate in fresh whole blood (e.g., mouse, rat, human) at 37°C with gentle shaking.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 24, 96 hours).

  • Sample Processing: Centrifuge the blood samples to separate plasma.

  • Analysis: Analyze the plasma fraction using LC-MS or other appropriate methods as described in the plasma stability assay to determine the extent of deconjugation.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental processes.

Thiol_Reactive_Linker_Comparison cluster_maleimide Maleimide Linker cluster_tosyl This compound Linker Maleimide-Payload Maleimide-Payload Thiosuccinimide Adduct Thiosuccinimide Adduct Maleimide-Payload->Thiosuccinimide Adduct Michael Addition Thiol (Cys) Thiol (Cys) Thiol (Cys)->Thiosuccinimide Adduct Retro-Michael (Unstable) Retro-Michael (Unstable) Thiosuccinimide Adduct->Retro-Michael (Unstable) Reversible Hydrolysis (Stable) Hydrolysis (Stable) Thiosuccinimide Adduct->Hydrolysis (Stable) Irreversible Tos-PEG-Payload Tos-PEG-Payload Thioether Adduct Thioether Adduct Tos-PEG-Payload->Thioether Adduct SN2 Reaction Thiol (Cys)2 Thiol (Cys) Thiol (Cys)2->Thioether Adduct Stability_Assay_Workflow Start Bioconjugate Incubate Incubate in Plasma/Whole Blood (37°C) Start->Incubate Sample Collect Aliquots (Time Points) Incubate->Sample Process Process Sample (e.g., Affinity Capture) Sample->Process Analyze Analyze (LC-MS, ELISA) Process->Analyze Data Determine % Intact Conjugate or DAR Analyze->Data End Stability Profile Data->End

References

The Influence of PEG Linker Length on Conjugate Stability and Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) linkers to biologics and small molecules is a widely adopted strategy to enhance their therapeutic properties. The length of the PEG linker is a critical design parameter that significantly influences the stability, activity, and pharmacokinetic profile of the resulting conjugate. This guide provides a comprehensive comparative analysis of the effects of PEG linker length, supported by experimental data, to inform the rational design of next-generation bioconjugates.

Impact on Stability

The stability of a bioconjugate in systemic circulation is paramount for its therapeutic efficacy. The length of the PEG linker can modulate stability through several mechanisms, including protection from proteolytic degradation and reduction of aggregation.

Longer PEG chains can create a larger hydrodynamic radius, sterically hindering the approach of proteolytic enzymes and thereby increasing the conjugate's half-life.[1][2] This "stealth" effect also helps to shield the conjugated molecule from the immune system, potentially reducing its immunogenicity.[] Furthermore, the hydrophilic nature of PEG can improve the solubility of hydrophobic payloads, preventing aggregation, a common issue that can lead to rapid clearance.[4]

Table 1: Comparative Analysis of PEG Linker Length on Conjugate Stability

Conjugate TypePEG Linker LengthKey Stability FindingReference
Antibody-Drug Conjugate (ADC) Short (e.g., PEG4)May favor intrinsic linker stability.[4]
Long (e.g., PEG24)Generally enhances pharmacokinetic properties and reduces aggregation, especially with hydrophobic payloads.
Peptide Conjugate PEG2, PEG5In human plasma, shorter PEGs showed greater resistance to degradation than longer PEGs.
PEG20In rat serum, a longer PEG linker provided the highest stability.
Enzyme Conjugate (α-Chymotrypsin) 700 Da, 2000 Da, 5000 DaPEGylation, in general, enhances thermal and proteolytic stability. The degree of stabilization was more dependent on the number of attached PEGs than their individual length in this study.
Oligonucleotide Conjugate Short (e.g., PEG12)Does not significantly diminish hybridization efficiency and can enhance gene silencing for some siRNAs.
Long (e.g., >10 kDa)Increases circulation time but can decrease gene-silencing efficiency and binding affinity.

Impact on Biological Activity

The biological activity of a conjugate is a delicate balance between its ability to reach its target and its capacity to interact effectively once there. The length of the PEG linker can have a profound impact on this balance.

While longer PEG chains can improve pharmacokinetics, they can also introduce steric hindrance, which may impede the binding of the conjugate to its target receptor or substrate, leading to a decrease in in vitro potency. Conversely, a shorter linker might not provide sufficient spacing, leading to interference from the conjugated molecule. For antibody-drug conjugates, the linker length can influence the efficiency of payload release within the target cell.

Table 2: Comparative Analysis of PEG Linker Length on Conjugate Activity

Conjugate TypePEG Linker LengthKey Activity FindingReference
Antibody-Drug Conjugate (ADC) Short (e.g., PEG2, PEG4)May result in higher in vitro potency due to less steric hindrance.
Long (e.g., PEG8, PEG12, PEG24)Can lead to enhanced in vivo anti-tumor efficacy due to improved pharmacokinetics and tumor accumulation, despite potentially lower in vitro potency.
Peptide Conjugate (Affibody-MMAE) 4 kDaReduced in vitro cytotoxicity by 4.5-fold compared to no PEG.
10 kDaReduced in vitro cytotoxicity by 22-fold compared to no PEG, but showed the most ideal in vivo tumor therapeutic ability.
Enzyme Conjugate (α-Chymotrypsin) 700 Da, 2000 Da, 5000 DaCatalytic turnover (kcat) decreased, and substrate affinity (KM) was lowered with an increasing number of attached PEGs, independent of PEG size in this study.
Oligonucleotide Conjugate (siRNA) PEG12Did not diminish gene silencing effect and, in some cases, enhanced it.
Long ChainsGenerally decrease gene-silencing efficiencies for antisense and siRNA agents and binding affinities for aptamers.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of bioconjugates with varying PEG linker lengths.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the PEGylated conjugate in human plasma by monitoring its integrity over time.

Materials:

  • PEGylated conjugate

  • Human plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for conjugate quantification (e.g., ELISA, HPLC, LC-MS)

Procedure:

  • Dilute the PEGylated conjugate to a final concentration of 100 µg/mL in pre-warmed human plasma and in PBS (as a control).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Immediately stop any potential degradation by adding a protease inhibitor cocktail or by flash-freezing the samples in liquid nitrogen.

  • Analyze the samples using a validated analytical method to determine the concentration of the intact conjugate.

  • Plot the percentage of intact conjugate remaining over time to determine the stability profile.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a PEGylated conjugate (e.g., an ADC) on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • PEGylated conjugates with different linker lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the PEGylated conjugates in complete cell culture medium.

  • Remove the old medium from the cells and add the diluted conjugates to the respective wells. Include untreated control wells.

  • Incubate the plate for a period that allows for the drug to exert its effect (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: Proteolytic Stability Assay

Objective: To evaluate the resistance of a PEGylated protein to degradation by a specific protease.

Materials:

  • PEGylated protein and non-PEGylated control

  • Protease of interest (e.g., trypsin, chymotrypsin)

  • Reaction buffer (optimal for the protease)

  • Incubator at 37°C

  • SDS-PAGE analysis equipment

  • Densitometry software

Procedure:

  • Prepare solutions of the PEGylated and non-PEGylated proteins in the reaction buffer.

  • Add the protease to each protein solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of each reaction and immediately stop the proteolytic activity by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analyze the samples by SDS-PAGE.

  • Visualize the protein bands (e.g., with Coomassie Brilliant Blue staining).

  • Quantify the intensity of the intact protein band at each time point using densitometry software.

  • Plot the percentage of intact protein remaining over time to assess the rate of degradation.

Visualizations

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Engagement Cell_Death Cell Death Target->Cell_Death 6. Apoptosis

Caption: Generalized signaling pathway of ADC internalization and payload release.

Experimental Workflow: Comparative Analysis of PEG Linker Length

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Comparative Evaluation cluster_analysis Data Analysis & Selection Start Select Biomolecule & Payload PEG_Linkers Synthesize Conjugates with Varying PEG Linker Lengths (e.g., PEG4, PEG8, PEG12) Start->PEG_Linkers Characterization Characterize Conjugates (e.g., SEC, HIC, MS) PEG_Linkers->Characterization Stability Stability Assays (Plasma, Proteolytic) Characterization->Stability Activity Activity Assays (Binding, Cytotoxicity, Enzyme Kinetics) Characterization->Activity Pharmacokinetics In Vivo Pharmacokinetics (Half-life, Clearance) Characterization->Pharmacokinetics Data_Analysis Analyze & Compare Data (Tables, Graphs) Stability->Data_Analysis Activity->Data_Analysis Pharmacokinetics->Data_Analysis Selection Select Optimal PEG Linker Length Data_Analysis->Selection

Caption: Experimental workflow for the comparative analysis of PEG linker length.

Logical Relationship: Impact of PEG Linker Length on Steric Hindrance and Activity

Steric_Hindrance cluster_short Short PEG Linker cluster_long Long PEG Linker Linker_Length PEG Linker Length Short_Steric Low Steric Hindrance Linker_Length->Short_Steric Decreases Short_PK Potentially Faster Clearance Linker_Length->Short_PK Long_Steric High Steric Hindrance Linker_Length->Long_Steric Increases Long_PK Slower Clearance / Longer Half-life Linker_Length->Long_PK Short_Activity High Binding Affinity / High In Vitro Activity Short_Steric->Short_Activity Optimal_In_Vitro Optimal In Vitro Performance Short_Activity->Optimal_In_Vitro Leads to Long_Activity Low Binding Affinity / Low In Vitro Activity Long_Steric->Long_Activity Optimal_In_Vivo Optimal In Vivo Performance Long_PK->Optimal_In_Vivo Leads to

Caption: Logical relationship between PEG linker length, steric hindrance, and activity.

References

A Head-to-Head Battle for Bioconjugation: Tos-PEG22-Tos vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to biologics is a cornerstone of innovation. The choice of conjugation chemistry is a critical decision that dictates the efficiency of synthesis, the homogeneity of the product, and the ultimate performance of the bioconjugate in therapeutic and diagnostic applications. This guide provides an objective comparison between a classical alkylation approach using Tos-PEG22-Tos and the Nobel Prize-winning click chemistry.

This comparison will delve into the core mechanisms, performance metrics, and experimental considerations for both methodologies, supported by detailed protocols and visual workflows to inform the selection of the optimal strategy for your bioconjugation needs.

Executive Summary: A Tale of Two Chemistries

This compound represents a traditional yet effective method for bioconjugation, relying on the principles of nucleophilic substitution. The tosyl group serves as an excellent leaving group, enabling the formation of stable ether or thioether bonds with amine or thiol residues on biomolecules. This method is a workhorse for PEGylation, a process aimed at enhancing the pharmacokinetic properties of therapeutic proteins.

In contrast, click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its strain-promoted variant (SPAAC), offers a bioorthogonal approach. This means the reactive partners—azides and alkynes—are abiotic and react selectively with each other without cross-reacting with other functional groups found in biological systems. This high degree of specificity leads to cleaner reactions and more homogeneous products.

Quantitative Performance Comparison

FeatureThis compound (Nucleophilic Substitution)Click Chemistry (CuAAC/SPAAC)
Reaction Principle Nucleophilic attack by amines (lysine) or thiols (cysteine) displacing a tosylate leaving group.[3+2] cycloaddition between an azide and an alkyne.
Target Residues Primary amines (e.g., lysine side chains, N-terminus), Thiols (e.g., cysteine side chains).Specifically engineered azides and alkynes.
Selectivity Moderate to low. Can react with multiple lysine residues, leading to a heterogeneous mixture of products. Higher selectivity for thiols if available.High to very high. Azides and alkynes are bioorthogonal, minimizing side reactions.
Reaction Kinetics Generally slower than click chemistry and highly dependent on pH and the nucleophilicity of the target residue.CuAAC is very fast, often complete within 30-60 minutes at room temperature.[1] SPAAC rates can vary but are generally rapid.
Typical Yield Variable, often resulting in a distribution of species with different degrees of conjugation. Achieving a specific drug-to-antibody ratio (DAR) can be challenging.High to quantitative yields are commonly reported, leading to more homogeneous products with a defined DAR.
Reaction Conditions Typically requires alkaline pH (8.0-9.5) to deprotonate amine groups, which can potentially affect protein stability.Can be performed under a wide range of pH (typically 4-11) and in aqueous buffers, offering greater biocompatibility.[1]
Stability of Linkage Forms stable ether or thioether bonds.Forms a highly stable triazole ring.[2]
Biocompatibility Generally biocompatible, though alkaline pH may be a concern for some proteins.SPAAC is highly biocompatible and suitable for use in living systems. CuAAC requires a copper catalyst, which can be toxic to cells, but the use of chelating ligands can mitigate this.
Side Reactions Potential for side reactions with other nucleophiles (e.g., histidine) and hydrolysis of the tosyl group.Minimal side reactions due to the bioorthogonal nature of the reactants.

Experimental Protocols

Protocol 1: Bioconjugation using this compound (Antibody Example)

This protocol outlines a general procedure for the non-specific conjugation of this compound to lysine residues on an antibody.

Materials:

  • Antibody solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)

  • This compound

  • Borate buffer (e.g., 50 mM, pH 9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Exchange the antibody into a borate buffer (pH 9.0) to facilitate the deprotonation of lysine residues.

  • Reagent Preparation: Dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the this compound stock solution to the antibody solution at a desired molar excess (e.g., 10 to 50-fold).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The optimal time should be determined empirically.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound.

  • Purification: Purify the antibody-PEG conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: Analyze the conjugate using SDS-PAGE to observe the shift in molecular weight and use techniques like mass spectrometry to determine the average degree of PEGylation.

Protocol 2: Bioconjugation using Click Chemistry (CuAAC - Antibody Example)

This protocol describes the copper-catalyzed click chemistry reaction for conjugating an azide-modified payload to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • Azide-modified payload

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide-payload, CuSO₄, THPTA, and sodium ascorbate.

  • Catalyst Premix: A few minutes before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[1]

  • Reaction Mixture: To the alkyne-modified antibody solution, add the azide-modified payload at a suitable molar excess (e.g., 4-50 equivalents).[1]

  • Add Catalyst: Add the THPTA/CuSO₄ premix to the reaction mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if using fluorescent probes.

  • Purification: Purify the resulting antibody conjugate using size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio.

Visualization of Workflows and Pathways

experimental_workflow_tos_peg cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody Antibody in PBS buffer_exchange Buffer Exchange to pH 9.0 antibody->buffer_exchange conjugation Add this compound to Antibody buffer_exchange->conjugation tos_peg Dissolve this compound in DMSO tos_peg->conjugation incubation Incubate (1-4h, RT) conjugation->incubation quench Quench with Tris incubation->quench purify Purify (SEC) quench->purify analyze Analyze (SDS-PAGE, MS) purify->analyze

This compound Bioconjugation Workflow

experimental_workflow_click_chemistry cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis alkyne_ab Alkyne-Modified Antibody mix_reactants Mix Antibody and Payload alkyne_ab->mix_reactants azide_payload Azide-Modified Payload azide_payload->mix_reactants catalyst_premix Prepare THPTA/CuSO4 Premix add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst na_ascorbate Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate na_ascorbate->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate (30-60 min, RT) initiate->incubate purify Purify (SEC) incubate->purify analyze Analyze (SDS-PAGE, MS) purify->analyze

Click Chemistry (CuAAC) Bioconjugation Workflow

signaling_pathway_comparison cluster_tos_peg This compound Bioconjugation cluster_click_chem Click Chemistry Bioconjugation Tos_PEG This compound Heterogeneous_Product Heterogeneous Conjugate Tos_PEG->Heterogeneous_Product Nucleophilic Substitution (pH 8-9.5) Protein Protein (Lys, Cys) Protein->Heterogeneous_Product Alkyne_Protein Alkyne-Modified Protein Homogeneous_Product Homogeneous Conjugate Alkyne_Protein->Homogeneous_Product CuAAC or SPAAC (pH 4-11) Azide_Payload Azide-Payload Azide_Payload->Homogeneous_Product

Logical Comparison of Bioconjugation Pathways

Conclusion: Making the Right Choice

The selection between this compound and click chemistry is contingent on the specific goals of the bioconjugation project.

This compound is a viable option for:

  • General PEGylation to improve the pharmacokinetic properties of a protein where a high degree of homogeneity is not the primary concern.

  • Situations where engineering specific azide or alkyne handles into the biomolecule is not feasible.

Click chemistry is the superior choice for:

  • Applications requiring a high degree of site-specificity and a homogeneous final product, such as the development of antibody-drug conjugates with a precise drug-to-antibody ratio.

  • Bioconjugation in complex biological environments or on the surface of living cells (SPAAC).

  • Reactions where mild and biocompatible conditions are essential to preserve the function of sensitive biomolecules.

Ultimately, for researchers and drug developers seeking precision, efficiency, and high yields in their bioconjugation strategies, click chemistry presents a more advanced and reliable toolkit. While this compound remains a useful tool for bulk PEGylation, the control and specificity offered by click chemistry are unparalleled for the creation of next-generation bioconjugates.

References

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by coopting the cell's ubiquitin-proteasome system. A critical, yet often overlooked, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an objective comparison of different linker types, with a focus on the widely used polyethylene glycol (PEG) linkers, supported by experimental data to aid researchers in the rational design of next-generation protein degraders. While specific efficacy studies on drugs synthesized with a Tos-PEG22-Tos linker are not publicly available, this guide will draw upon broader studies of PEG linkers of varying lengths to provide a comprehensive comparison.

The Central Role of the Linker in PROTAC Function

The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, thereby compromising degradation efficiency.[2]

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

Comparative Efficacy of PROTACs with PEG Linkers of Varying Lengths

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve maximal efficacy.

Case Study: Estrogen Receptor α (ERα) Degradation

Studies on PROTACs targeting the Estrogen Receptor α (ERα), a key target in breast cancer, have demonstrated a clear dependence on linker length for optimal degradation. In one study, a PROTAC with a 16-atom linker was found to be more potent at degrading ERα compared to a similar PROTAC with a 12-atom linker. This highlights that for certain target-ligase pairs, a longer linker is necessary to achieve the optimal geometry for ternary complex formation.

Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective
PEG16More Potent
Case Study: TANK-Binding Kinase 1 (TBK1) Degradation

Research on PROTACs targeting TANK-Binding Kinase 1 (TBK1) has also revealed a strong correlation between linker length and degradation efficiency. PROTACs with linkers shorter than 12 atoms showed no degradation activity. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency, with a 21-atom linker demonstrating a DC50 of 3 nM and a Dmax of 96%. However, extending the linker to 29 atoms resulted in a decrease in potency.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Case Study: Bruton's Tyrosine Kinase (BTK) Degradation

In the development of Bruton's Tyrosine Kinase (BTK) degraders, the linker length was also found to be a critical determinant of efficacy. A series of reversible covalent BTK PROTACs with flexible PEG linkers of different lengths were synthesized. While specific DC50 and Dmax values for each linker length were not detailed in the initial screening, it was noted that the positive control with an optimized linker potently induced BTK degradation, whereas the newly synthesized PROTACs with varying PEG linker lengths did not show appreciable degradation, suggesting that a specific linker architecture is crucial for this target.

Comparison of Linker Types: PEG vs. Alkyl and Rigid Linkers

While flexible PEG and alkyl linkers are the most commonly used due to their synthetic accessibility, there is growing interest in rigid linkers to improve potency and selectivity.

Linker TypeCharacteristicsAdvantagesDisadvantages
PEG Composed of repeating ethylene glycol units.Hydrophilic, improves solubility and cell permeability.Can be metabolically less stable than alkyl linkers.
Alkyl Simple hydrocarbon chains.Synthetically straightforward and chemically stable.Generally hydrophobic, which can limit aqueous solubility.
Rigid Contain cyclic structures (e.g., piperazine, aromatic rings).Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and metabolic stability.May be more synthetically challenging to prepare.

Experimental data comparing these linker types for specific targets has shown varied results, emphasizing the target-dependent nature of optimal linker design. For instance, in the degradation of the Androgen Receptor (AR), a flexible PEG linker was effective, while rigid phenyl-substituted linkers showed no activity. Conversely, for CRBN degradation, a nine-atom alkyl linker led to a concentration-dependent decrease, whereas a PROTAC with three PEG units showed only weak degradation.

Experimental Protocols

The following is a generalized protocol for assessing PROTAC-induced protein degradation via Western Blotting, a standard method to quantify target protein levels in cells.

Protocol: Western Blotting for PROTAC-Induced Protein Degradation

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ERα, Mino for BTK) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., ERα, BTK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture & PROTAC Treatment start->cell_culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page western_blot 5. Western Blot Transfer sds_page->western_blot immunoblot 6. Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection 7. Chemiluminescent Detection immunoblot->detection analysis 8. Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis end End analysis->end

Experimental workflow for assessing PROTAC efficacy.

References

Immunogenicity of Tos-PEG22-Tos conjugates compared to other PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the potential immunogenicity of Tos-PEG22-Tos conjugates in relation to other common Polyethylene Glycol (PEG) linkers, with a focus on the structural and chemical attributes that influence immune responses in drug development.

For researchers and drug development professionals, understanding and mitigating the immunogenic potential of every component of a therapeutic conjugate is paramount. While PEGylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics, the PEG molecule itself is not entirely immunologically inert. The emergence of anti-PEG antibodies (APAs) can lead to accelerated clearance of PEGylated drugs, reduced efficacy, and potential hypersensitivity reactions.[1][2][3]

Key Factors Influencing PEG Linker Immunogenicity

The immunogenicity of a PEGylated molecule is not determined by a single factor but is a multifactorial issue.[1] Key characteristics of the PEG linker that can influence the generation of anti-PEG antibodies include:

  • Molecular Weight and Chain Length: Higher molecular weight PEGs have been shown to be more immunogenic.[1] For instance, bovine serum albumin modified with a 30,000 Da PEG induced a stronger anti-PEG IgM response than a 2,000 Da PEG conjugate.

  • Structure (Linear vs. Branched): The architecture of the PEG molecule can play a role. However, one study found that branching of methoxy PEG (mPEG) had an insignificant effect on the anti-PEG immune response to PEGylated proteins, suggesting other factors may be more dominant. Branched PEGs are often used to improve the pharmacokinetic properties of drugs by reducing renal clearance and immune recognition.

  • Terminal Functional Groups and Linker Chemistry: The chemical groups at the ends of the PEG chain and the chemistry used to conjugate it to the payload can influence the immune response. For example, studies have compared amide and succinyl linkages, finding similar levels of anti-PEG antibody production. The terminal methoxy group present on many linear PEGs has been identified as a potential target for anti-PEG antibodies.

  • The Nature of the Conjugated Molecule: The immunogenicity of the protein or nanoparticle to which the PEG is attached can significantly impact the overall anti-PEG immune response.

The following diagram illustrates the interplay of these factors:

cluster_PEG PEG Linker Properties cluster_Payload Payload Properties MW Molecular Weight & Chain Length Immunogenicity Overall Immunogenicity of PEGylated Conjugate MW->Immunogenicity Structure Structure (Linear vs. Branched) Structure->Immunogenicity EndGroup Terminal Functional Groups (e.g., mPEG, Tosyl) EndGroup->Immunogenicity LinkerChem Linker Chemistry (e.g., Amide, Ester) LinkerChem->Immunogenicity Payload Nature of Conjugated Molecule (Protein, Nanoparticle, etc.) Payload->Immunogenicity cluster_workflow Anti-PEG Antibody ELISA Workflow A 1. Coat Plate with PEG-Antigen B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add Serum/Plasma Samples D->E F 6. Wash E->F G 7. Add HRP-conjugated Detection Antibody F->G H 8. Wash G->H I 9. Add Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance J->K

References

A Cost-Benefit Analysis of Tos-PEG22-Tos in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the large-scale synthesis of bioconjugates, impacting not only the efficacy and stability of the final product but also the economic viability of the manufacturing process. This guide provides a comprehensive cost-benefit analysis of using Tos-PEG22-Tos, a discrete polyethylene glycol (PEG) linker, in large-scale synthesis, comparing its performance with other common PEGylation alternatives.

Executive Summary

Discrete PEG linkers, such as this compound, offer significant advantages in drug development by providing a precise molecular weight and structure, which leads to more homogeneous conjugates with improved pharmacokinetics.[1][2] The tosyl (Tos) functional groups on this compound serve as excellent leaving groups for nucleophilic substitution reactions, particularly with amine and thiol groups on biomolecules.[3][4][5] This guide will delve into a comparative analysis of this compound against other popular amine-reactive discrete PEG linkers, such as those with N-hydroxysuccinimide (NHS) esters and aldehyde functionalities. The analysis will cover aspects of reactivity, stability, purification, and overall cost-effectiveness in a large-scale manufacturing context.

The Advantage of Discrete PEG Linkers in Bioconjugation

The use of monodisperse, or discrete, PEG linkers is becoming increasingly important in the development of therapeutic bioconjugates. Unlike traditional polydisperse PEGs, which are a mixture of different chain lengths, discrete PEGs have a defined molecular weight and structure. This uniformity is crucial for:

  • Homogeneity of the Final Product: Ensuring that each bioconjugate molecule is identical, which simplifies characterization and improves batch-to-batch reproducibility.

  • Improved Pharmacokinetics: The precise length of the PEG chain allows for fine-tuning of the drug's solubility, stability, and circulation half-life.

  • Reduced Immunogenicity: Well-defined PEGylated drugs may overcome some of the immunogenicity issues associated with polydisperse PEG mixtures.

The general workflow for producing a PEGylated bioconjugate involves several key stages, from the selection of the appropriate linker to the final purification of the conjugate.

G cluster_0 Pre-conjugation cluster_1 Conjugation cluster_2 Post-conjugation Biomolecule Selection Biomolecule Selection Linker Selection Linker Selection Biomolecule Selection->Linker Selection Reaction Setup Reaction Setup Linker Selection->Reaction Setup PEGylation Reaction PEGylation Reaction Reaction Setup->PEGylation Reaction Quenching Quenching PEGylation Reaction->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Figure 1: General workflow for bioconjugate synthesis.

Comparative Analysis of Amine-Reactive Discrete PEG Linkers

The primary amino group of lysine residues is a common target for PEGylation. This section compares this compound with other amine-reactive discrete PEG linkers.

FeatureTos-PEG-TosNHS-Ester-PEGAldehyde-PEG
Reactive Group Tosyl (Sulfonate Ester)N-Hydroxysuccinimide EsterAldehyde
Target Residue Primary Amines, ThiolsPrimary AminesN-terminal Primary Amines
Reaction pH 7.4 - 9.57.0 - 8.55.5 - 7.5 (reductive amination)
Bond Formed Secondary Amine / ThioetherAmideSecondary Amine
Byproducts ToluenesulfonateN-HydroxysuccinimideWater (initially), then none
Reagent Stability Generally stableMoisture sensitive, prone to hydrolysisGenerally stable
Reaction Selectivity Good for primary amines and thiolsHigh for primary aminesHigh for N-terminal amines at lower pH
Cost-Benefit Breakdown
ParameterThis compoundOther Discrete PEGs (e.g., NHS-Ester)
Reagent Cost (Estimated) Higher initial cost per gram for the tosylated reagent. However, large-scale synthesis may offer competitive pricing.Generally lower initial cost per gram for more common derivatives like NHS esters.
Reaction Efficiency & Yield The tosyl group is an excellent leaving group, potentially leading to faster reaction kinetics and higher yields, reducing the required excess of the PEG reagent.NHS esters are highly reactive but also susceptible to hydrolysis, which can lower the overall yield and require a larger excess of the reagent, increasing costs.
Stability & Handling Generally more stable than NHS esters, allowing for easier handling and storage in large-scale operations.Moisture sensitivity requires stringent handling conditions to prevent degradation of the reagent, which can be challenging and costly at a large scale.
Purification The higher efficiency and reduced side reactions can simplify the purification process, leading to lower costs in terms of solvents, chromatography media, and time.The presence of hydrolyzed PEG and other byproducts from less efficient reactions can complicate purification, potentially requiring multiple chromatography steps and leading to lower recovery of the final product.
Overall Cost-Effectiveness The higher initial reagent cost may be offset by higher yields, reduced excess reagent needs, simplified purification, and better stability, making it a potentially more cost-effective option for large-scale synthesis.While the initial reagent cost may be lower, the potential for lower yields, the need for a larger excess of the reagent, and more complex purification can increase the overall manufacturing cost.

Experimental Protocols

General Protocol for Large-Scale Bioconjugation with this compound

This protocol provides a general guideline for the conjugation of a protein or peptide with this compound. Optimization will be required for specific biomolecules.

Materials:

  • Protein/peptide with accessible primary amine groups

  • This compound

  • Coupling Buffer: e.g., Phosphate-Buffered Saline (PBS) or Borate buffer, pH 8.5-9.5

  • Quenching Solution: e.g., Tris or Glycine solution

  • Purification System: e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

Procedure:

  • Preparation:

    • Dissolve the protein/peptide in the coupling buffer to a desired concentration (e.g., 5-10 mg/mL).

    • Dissolve this compound in the coupling buffer. The molar excess of the PEG linker will need to be optimized but can start in the range of 1.5 to 5-fold molar excess over the available amine groups.

  • Conjugation Reaction:

    • Add the this compound solution to the protein/peptide solution with gentle stirring.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 2-24 hours). The reaction progress should be monitored by a suitable analytical method like SDS-PAGE or HPLC.

  • Quenching:

    • Once the desired degree of PEGylation is achieved, add the quenching solution to the reaction mixture to consume any unreacted this compound.

  • Purification:

    • Purify the PEGylated conjugate from unreacted protein, excess PEG linker, and byproducts using an appropriate chromatography technique. SEC is effective for separating based on size, while IEX can separate based on charge differences between the native and PEGylated protein.

G Dissolve Biomolecule Dissolve Biomolecule Dissolve this compound Dissolve this compound Dissolve Biomolecule->Dissolve this compound Mix and Incubate Mix and Incubate Dissolve this compound->Mix and Incubate Monitor Reaction Monitor Reaction Mix and Incubate->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Analyze Final Product Analyze Final Product Purify Conjugate->Analyze Final Product G cluster_0 Cell Membrane Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade PEGylated Ligand PEGylated Ligand PEGylated Ligand->Receptor Binding Cellular Response Cellular Response Signaling Cascade->Cellular Response

References

A Comparative Guide to Alternative PEGylation Strategies Beyond Tos-PEG22-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is critical for optimizing the therapeutic potential of biomolecules. Tos-PEG22-Tos, a homobifunctional PEG linker, has been a staple for conjugating molecules through reactions with nucleophiles like amines and thiols. However, the landscape of bioconjugation is continually evolving, with a range of alternative strategies offering distinct advantages in terms of specificity, reaction efficiency, and the stability of the final conjugate. This guide provides an objective comparison of this compound with key alternative PEGylation methods, supported by experimental data and detailed protocols to inform your selection process.

Overview of this compound and Its Alternatives

This compound is a polyethylene glycol (PEG) linker activated with tosyl groups at both ends. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with primary amines and thiols. This makes it a versatile tool for crosslinking proteins or linking molecules to surfaces. However, the reactivity of tosylates is generally lower than other amine-reactive functionalities and can require harsher reaction conditions, potentially impacting the integrity of sensitive biomolecules.

This guide will compare this compound to the following alternative PEGylation strategies:

  • Amine-Reactive PEGylation: Primarily utilizing N-hydroxysuccinimide (NHS) esters.

  • Thiol-Reactive PEGylation: Focusing on maleimide-functionalized PEGs.

  • Click Chemistry PEGylation: A bioorthogonal approach offering high specificity and efficiency.

  • Enzymatic PEGylation: Leveraging enzymes for site-specific conjugation.

Quantitative Comparison of PEGylation Strategies

The selection of a PEGylation strategy often hinges on quantitative performance metrics such as reaction efficiency, kinetics, and the stability of the resulting conjugate. The following tables summarize available data to facilitate a comparison between Tos-PEG and its alternatives. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, the data presented is a synthesis from various sources.

Table 1: Comparison of Reaction Efficiency and Conditions

PEGylation StrategyTarget ResidueTypical Reaction pHReaction TimeTypical Molar Excess of PEG ReagentReported Conjugation YieldKey Considerations
Tos-PEG Amines, Thiols8.0 - 9.5 (Amines)Several hours to overnight10-50 foldVariable, often moderateCan require elevated temperatures; potential for side reactions.
NHS-ester-PEG Primary Amines7.0 - 8.530 min - 2 hours5-20 foldHigh (>80%)Susceptible to hydrolysis at higher pH; risk of modifying multiple lysine residues leading to heterogeneity.[1]
Maleimide-PEG Thiols (Cysteine)6.5 - 7.51 - 4 hours10-20 foldVery High (>90%)Highly specific for thiols; the resulting thioether bond can be subject to retro-Michael reaction, leading to deconjugation.[2][3][4]
Click Chemistry (CuAAC) Alkyne/AzideNeutral1 - 4 hours1.5-5 foldVery High (>95%)Bioorthogonal and highly specific; requires a copper catalyst which can be cytotoxic.[5]
Enzymatic (Transglutaminase) Glutamine6.0 - 8.01 - 18 hours5-20 foldHigh (>60% for specific sites)Site-specific conjugation leading to homogeneous products; requires the presence of a specific enzyme recognition sequence.

Table 2: Stability of the Resulting Linkage

PEGylation StrategyLinkage FormedStabilityKey Considerations
Tos-PEG Amine or ThioetherStableGenerally considered stable under physiological conditions.
NHS-ester-PEG AmideVery StableThe amide bond is highly stable under a wide range of physiological conditions.
Maleimide-PEG Thioether (Thiosuccinimide)Moderately StableProne to retro-Michael addition, especially in the presence of other thiols, which can lead to deconjugation. The stability can be influenced by the local microenvironment.
Click Chemistry (CuAAC) TriazoleVery StableThe triazole ring is exceptionally stable and resistant to chemical and enzymatic degradation.
Enzymatic (Transglutaminase) IsopeptideVery StableThe isopeptide bond formed is highly stable and resistant to proteolysis.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding the practical implications of each PEGylation strategy.

PEGylation_Strategies cluster_tos Tos-PEG Strategy cluster_nhs NHS-ester-PEG Strategy cluster_maleimide Maleimide-PEG Strategy cluster_click Click Chemistry Strategy cluster_enzymatic Enzymatic Strategy Tos_Protein Protein (-NH2 / -SH) Tos_Conjugate PEGylated Protein Tos_Protein->Tos_Conjugate Nucleophilic Substitution Tos_PEG Tos-PEG-Tos Tos_PEG->Tos_Conjugate NHS_Protein Protein (-NH2) NHS_Conjugate PEGylated Protein NHS_Protein->NHS_Conjugate Amide Bond Formation NHS_PEG NHS-PEG NHS_PEG->NHS_Conjugate Mal_Protein Protein (-SH) Mal_Conjugate PEGylated Protein Mal_Protein->Mal_Conjugate Michael Addition Mal_PEG Maleimide-PEG Mal_PEG->Mal_Conjugate Click_Protein Protein (-Alkyne) Click_Conjugate PEGylated Protein Click_Protein->Click_Conjugate CuAAC Cycloaddition Click_PEG Azide-PEG Click_PEG->Click_Conjugate Enz_Protein Protein (-Gln) Enz_Conjugate PEGylated Protein Enz_Protein->Enz_Conjugate Transglutaminase Enz_PEG Amine-PEG Enz_PEG->Enz_Conjugate

Caption: Reaction schemes for different PEGylation strategies.

Experimental_Workflow start Start protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) start->protein_prep peg_prep PEG Reagent Preparation (Dissolution in appropriate solvent) start->peg_prep reaction PEGylation Reaction (Incubation under optimal conditions) protein_prep->reaction peg_prep->reaction purification Purification (SEC, IEX, or Dialysis) reaction->purification characterization Characterization (SDS-PAGE, Mass Spec, HPLC) purification->characterization end End characterization->end

Caption: A general experimental workflow for protein PEGylation.

Detailed Experimental Protocols

The following are generalized protocols for the key PEGylation strategies discussed. It is crucial to optimize these protocols for your specific protein and PEG reagent.

Amine-Reactive PEGylation using NHS-ester-PEG

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester-PEG (dissolved in DMSO or DMF immediately before use)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester-PEG to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.

Thiol-Reactive PEGylation using Maleimide-PEG

Materials:

  • Protein solution containing free thiols in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG (dissolved in a suitable buffer)

  • Purification system

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by its removal. The protein should be in a thiol-free buffer.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of Maleimide-PEG to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove unreacted Maleimide-PEG.

Click Chemistry PEGylation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

Materials:

  • Protein with an incorporated alkyne or azide functionality

  • Azide-PEG or Alkyne-PEG

  • Copper (II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Purification system

Procedure:

  • Protein and PEG Preparation: Prepare stock solutions of the alkyne/azide-modified protein and the corresponding Azide/Alkyne-PEG.

  • Catalyst Preparation: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the reducing agent with a chelating ligand.

  • PEGylation Reaction: Add the Azide-PEG and the copper catalyst to the alkyne-protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Remove the copper catalyst and unreacted reagents using a metal-chelating resin followed by size-exclusion chromatography.

Enzymatic PEGylation using Transglutaminase (TGase)

Materials:

  • Protein containing a TGase recognition sequence (e.g., Gln-tag)

  • Amine-PEG

  • Microbial Transglutaminase (mTGase)

  • Reaction buffer (e.g., Tris buffer, pH 7.5)

  • Purification system

Procedure:

  • Reaction Setup: In the reaction buffer, combine the protein, Amine-PEG (in 5- to 20-fold molar excess), and mTGase.

  • Incubation: Incubate the reaction mixture for 1 to 18 hours at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction, for example, by adding a denaturing agent or by changing the pH.

  • Purification: Purify the site-specifically PEGylated protein using chromatography methods like ion exchange or size exclusion to separate it from the enzyme and unreacted components.

Conclusion

While this compound remains a useful tool for certain applications, a variety of alternative PEGylation strategies offer significant advantages. For applications demanding high specificity for amines and a stable linkage, NHS-ester-PEG is a strong candidate, though it can lead to product heterogeneity. For highly specific cysteine modification, Maleimide-PEG is the go-to choice, with the caveat of potential conjugate instability. For unparalleled specificity and stability, Click Chemistry stands out, although the need for a potentially toxic catalyst in CuAAC is a consideration. Finally, for achieving the most homogeneous product through site-specific conjugation, enzymatic PEGylation is an excellent, albeit more complex, option. The optimal choice will ultimately depend on the specific characteristics of the biomolecule, the desired properties of the final conjugate, and the resources available. This guide provides the foundational information to make an informed decision and to design a successful PEGylation strategy.

References

Safety Operating Guide

Proper Disposal of Tos-PEG22-Tos: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Tos-PEG22-Tos, a bifunctional crosslinking agent commonly used in bioconjugation and drug development.

For researchers, scientists, and drug development professionals, understanding the chemical properties and potential hazards of a substance is the first step toward safe handling and disposal. This compound, a polyethylene glycol (PEG) derivative containing two tosyl groups, is recognized for its utility as a linker. The tosyl groups are excellent leaving groups in nucleophilic substitution reactions, which underscores the need for careful management of its waste stream to prevent unintended reactions.

Key Safety and Handling Information

While a specific Safety Data Sheet (SDS) for every variant of this compound may vary slightly between suppliers, general safety precautions should always be observed. Based on available safety data for similar compounds, this compound should be handled by personnel trained in managing potentially hazardous chemicals. It is recommended to work in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is essential to prevent skin and eye contact.

In the event of a spill, the material should be absorbed with an inert material, such as sand or vermiculite, and collected into a tightly sealed container for disposal. It is crucial to prevent the chemical from entering drains or water systems.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Pure, unreacted this compound and any materials significantly contaminated with it (e.g., weighing boats, pipette tips) should be collected as chemical waste.

    • This waste stream should be segregated from other laboratory waste to avoid inadvertent reactions. In particular, it should be kept separate from strong acids, bases, oxidizing agents, and nucleophiles (e.g., amines, thiols).

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable option.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and away from heat sources or direct sunlight.

    • Ensure that incompatible waste types are not stored in close proximity.

  • Disposal Request:

    • Once the waste container is full or is ready for disposal, contact your institution's EHS department or a licensed chemical waste disposal contractor.

    • Provide them with all necessary information about the waste, including its composition and volume.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

ParameterValue/Recommendation
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat
Spill Containment Material Inert absorbent material (e.g., sand, vermiculite)
Waste Container Type High-density polyethylene (HDPE) or other compatible material
Storage Conditions Cool, dry, well-ventilated area, away from incompatibles

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generation B Is the waste pure or heavily contaminated? A->B C Collect in a dedicated, labeled hazardous waste container B->C Yes G Dispose of as regular lab trash (e.g., lightly contaminated gloves) B->G No D Segregate from incompatible chemicals (acids, bases, oxidizers, nucleophiles) C->D E Store in a designated satellite accumulation area D->E F Contact Environmental Health & Safety (EHS) for pickup E->F H End F->H G->H

Figure 1. Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.